Fruquintinib

Catalog No.
S528503
CAS No.
1194506-26-7
M.F
C21H19N3O5
M. Wt
393.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fruquintinib

CAS Number

1194506-26-7

Product Name

Fruquintinib

IUPAC Name

6-(6,7-dimethoxyquinazolin-4-yl)oxy-N,2-dimethyl-1-benzofuran-3-carboxamide

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

InChI

InChI=1S/C21H19N3O5/c1-11-19(20(25)22-2)13-6-5-12(7-16(13)28-11)29-21-14-8-17(26-3)18(27-4)9-15(14)23-10-24-21/h5-10H,1-4H3,(H,22,25)

InChI Key

BALLNEJQLSTPIO-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Fruquintinib; HMPL013; HMPL 013; HMPL-013.

Canonical SMILES

CC1=C(C2=C(O1)C=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(=O)NC

The exact mass of the compound Fruquintinib is 393.1325 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Fruquintinib mechanism of action VEGFR inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism and Signaling Pathways

Fruquintinib's anti-tumor activity is primarily mediated through its potent inhibition of the VEGF signaling pathway, a critical driver of tumor angiogenesis.

  • VEGF Pathway and Angiogenesis: The VEGF pathway is a key regulator of angiogenesis. When VEGF ligands bind to VEGFRs on endothelial cells, they trigger receptor dimerization and phosphorylation, activating downstream signaling cascades that promote endothelial cell proliferation, survival, migration, and vascular permeability [1] [2]. This process supplies tumors with oxygen and nutrients.
  • Disruption of Downstream Signaling: By selectively inhibiting all three VEGFRs, this compound blocks key downstream pro-angiogenic pathways, including:
    • The RAS/RAF/MEK/ERK pathway, which regulates cell proliferation and survival [1].
    • The PI3K/Akt pathway, which is involved in cell migration, invasion, and survival [1] [2].
  • Modulation of Epithelial-Mesenchymal Transition (EMT): Preclinical research indicates that this compound hampers the migration and invasion of colorectal cancer cells by disrupting the EMT process via the TGF-β/Smad signaling pathway [3]. Treatment leads to an upregulation of the epithelial marker E-cadherin and downregulation of mesenchymal markers (N-cadherin, vimentin) and MMP9 [3].

The following diagram illustrates the signaling pathways targeted by this compound.

Fruquintinib_Mechanism This compound Inhibits VEGF Signaling and Modulates EMT VEGF VEGF Ligand VEGFR VEGFR-1/-2/-3 VEGF->VEGFR Downstream Downstream Signaling (PI3K/Akt, RAS/RAF) VEGFR->Downstream This compound This compound This compound->VEGFR Inhibits TGFb_Smad TGF-β/Smad Signaling This compound->TGFb_Smad Modulates Effects Cellular Effects: Proliferation, Survival, Migration, Permeability Downstream->Effects EMT EMT Process (Migration, Invasion) TGFb_Smad->EMT

Key Experimental Evidence and Protocols

The following experimental data and methodologies provide foundational evidence for this compound's mechanism and efficacy.

In Vitro Functional Assays in Colorectal Cancer Cells Preclinical studies using human CRC cell lines (e.g., HCT-116, LOVO) detail the experimental protocols for evaluating this compound's effects [3].

  • Cell Proliferation Assay:
    • Method: Cells are treated with increasing concentrations of this compound (0-200 μM). Cell viability is assessed at 24, 48, and 72 hours using a Cell Counting Kit-8 (CCK-8), measuring optical density at 450nm [3].
  • Colony Formation Assay:
    • Method: After drug treatment, a fixed number of cells are reseeded and incubated for ~14 days. Colonies are then fixed, stained with crystal violet, and counted to assess long-term proliferative capacity [3].
  • Cell Migration & Invasion Assays:
    • Wound Healing Assay: A scratch is made in a confluent cell monolayer. The rate of gap closure is measured over 48 hours after this compound treatment [3].
    • Transwell Assay: For migration, cells are seeded in the upper chamber; for invasion, the chamber is coated with Matrigel. Cells that migrate/invade through the membrane after 24-48 hours are stained with crystal violet and counted [3].

Key Findings from Clinical Trials The efficacy of this compound in mCRC is supported by phase III clinical trials.

Trial Name Study Population Key Efficacy Findings
FRESCO [4] [5] 416 patients with refractory mCRC in China Median OS: 9.3 months (vs 6.6 months with placebo); HR: 0.65. Median PFS: 3.7 months (vs 1.8 months with placebo).
FRESCO-2 [6] [7] Global trial in refractory mCRC Median OS: 7.4 months (vs 4.8 months with placebo); HR: 0.66. Median PFS: significantly improved.

Pharmacokinetics and Safety Profile

Understanding the disposition and safety of this compound is crucial for its clinical application.

  • Population Pharmacokinetics: A model developed with data from 557 subjects describes this compound's profile [8]:
    • Half-life: ~43.2 hours (this compound); ~54 hours (its major metabolite, M11) [8].
    • Dose Proportionality: this compound exhibits dose-proportional pharmacokinetics [8].
    • Key Covariates: Body weight, concurrent use of proton-pump inhibitors (PPIs), and health status (patient vs. healthy subject) were identified as covariates. However, the magnitude of their effects was <20%, deemed not clinically meaningful [8]. No dose adjustments are required based on age, sex, race, or mild renal/hepatic impairment [8].
  • Common Adverse Events: The safety profile is characterized by predictable, manageable class-effects [1] [9] [7]:
    • Hypertension is the most common adverse event. In a meta-analysis, the pooled incidence was 32.9%, with significantly higher odds compared to placebo (OR: 6.856) [9].
    • Other frequent events include palmar-plantar erythrodysesthesia (hand-foot syndrome), proteinuria, dysphonia, abdominal pain, diarrhea, and asthenia [1].
  • Practical Dosing Considerations: In clinical practice, experts often start at a lower dose (3-4 mg) for frail or elderly patients, titrating up to the standard 5 mg dose as tolerated, to improve manageability of toxicities [10].

References

Comprehensive Technical Review: Fruquintinib Pharmacokinetics and CYP3A-Mediated Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Overview

Fruquintinib is a highly selective oral small-molecule tyrosine kinase inhibitor that targets all three vascular endothelial growth factor receptors (VEGFR-1, -2, and -3) to inhibit tumor angiogenesis. As an anti-angiogenic agent, it represents a significant advancement in the treatment of metastatic colorectal cancer (mCRC), particularly for patients who have progressed on prior therapies. The drug received FDA approval in 2023 based on demonstrating statistically significant improvement in overall survival in both the FRESCO and FRESCO-2 phase III clinical trials. This compound is classified as a Biopharmaceutical Classification System (BCS) Class 2 compound, characterized by low solubility and high permeability, which has important implications for its pharmacokinetic profile and potential drug-drug interactions.

The metabolism of this compound involves multiple enzymatic pathways, with cytochrome P450 3A (CYP3A) playing a predominant role based on in vitro and clinical studies. Understanding the pharmacokinetics and metabolic fate of this compound is essential for optimizing clinical efficacy and managing potential drug interactions in the typically polypharmacy-prone cancer patient population. This comprehensive review synthesizes current evidence from clinical studies to provide drug development professionals and researchers with detailed insights into this compound's pharmacokinetic behavior, metabolic pathways, and clinically relevant interactions.

Metabolic Pathways and CYP3A Role

Primary Metabolic Pathways

This compound undergoes extensive metabolism in humans through multiple simultaneous pathways involving both CYP450 and non-CYP450 enzyme systems. The proposed metabolic scheme includes oxidation, demethylation, hydrolysis, and subsequent conjugation through glucuronidation and sulfation. Mass balance studies have demonstrated that after oral administration of radiolabeled this compound, the drug is extensively metabolized with only minimal excretion of unchanged compound (0.5% in urine and 5% in feces). The primary circulating metabolite is M11, resulting from N-demethylation on the benzofuran ring, which accounts for approximately 17% of total radioactivity exposure in plasma.

  • Enzyme Systems Involved: In vitro studies indicate that multiple CYP isoforms contribute to this compound metabolism, with CYP3A demonstrating the highest relative contribution compared to other CYP isoforms. Additional CYP enzymes involved include CYP2C8, CYP2C9, and CYP2C19, though to a lesser extent than CYP3A. Non-CYP450 enzyme systems, particularly those mediating sulfation and glucuronidation, also play significant roles in this compound's metabolic clearance.

  • Metabolite Activity Profile: The major metabolite M11 demonstrates significantly reduced pharmacological activity compared to the parent compound, exhibiting approximately 10 times lower potency for inhibiting VEGFR-2 kinase activity. This reduced activity suggests that the metabolite is unlikely to contribute substantially to the overall pharmacological effect of this compound, though it represents a significant component of the drug's metabolic profile.

Quantitative Pharmacokinetic Parameters

Table 1: Key Pharmacokinetic Parameters of this compound and Metabolite M11

Parameter This compound Metabolite M11 Conditions
Half-life (mean ± SD) 42 ± 11 hours 54 hours Single dose 5 mg
Time to Cmax (median) 2 hours (0-26) Not specified Fasted conditions
Apparent Volume of Distribution 46 ± 13 L Not determined Steady state
Protein Binding ~95% Not determined In vitro
Apparent Clearance 14.8 ± 4.4 mL/min Not determined Steady state
Steady-state Cmax (%CV) 300 ng/mL (28%) Not determined 5 mg daily
Steady-state AUC₀–₂₄h (%CV) 5880 ng∙h/mL (29%) Not determined 5 mg daily
Accumulation Ratio 4-fold Not determined After 14 days

The pharmacokinetics of this compound demonstrate dose proportionality across the dosage range of 1 to 6 mg (0.2 to 1.2 times the recommended dosage). Steady-state concentrations are achieved after approximately 14 days of repeated dosing, consistent with the drug's relatively long half-life. The mean accumulation ratio of 4-fold at steady state aligns with the predicted accumulation based on the drug's elimination half-life and dosing regimen.

G This compound This compound CYP3A CYP3A This compound->CYP3A Primary CYP2C8 CYP2C8 This compound->CYP2C8 Minor CYP2C9 CYP2C9 This compound->CYP2C9 Minor CYP2C19 CYP2C19 This compound->CYP2C19 Minor NonCYP NonCYP This compound->NonCYP Sulfation/Glucuronidation M11 M11 CYP3A->M11 N-demethylation OtherMetabolites OtherMetabolites CYP2C8->OtherMetabolites CYP2C9->OtherMetabolites CYP2C19->OtherMetabolites NonCYP->OtherMetabolites Excretion Excretion M11->Excretion 17% plasma exposure OtherMetabolites->Excretion Multiple pathways

Figure 1: this compound Metabolic Pathways - CYP3A mediates the primary N-demethylation to metabolite M11, while multiple secondary enzymes contribute to overall clearance

Clinically Significant Drug Interactions

CYP3A-Mediated Drug-Drug Interactions

Clinical studies have systematically evaluated the impact of CYP3A modulation on this compound pharmacokinetics through drug interaction studies with prototypical inhibitors and inducers. These studies employed fixed-sequence designs in healthy subjects to quantify the magnitude of these interactions and inform clinical management strategies.

  • CYP3A Inhibition: Coadministration with itraconazole, a potent CYP3A inhibitor, resulted in a modest increase in this compound systemic exposure with area under the curve (AUC) increasing by approximately 10%. This change was not considered clinically meaningful, suggesting that this compound can be safely administered with CYP3A inhibitors without dose adjustment. However, the exposure of the M11 metabolite decreased by 44-55% during itraconazole coadministration, consistent with inhibition of its formation from the parent drug.

  • CYP3A Induction: In contrast, coadministration with rifampin, a potent CYP3A inducer, resulted in a substantial reduction in this compound exposure with AUC decreased by 65% and Cmax reduced by 12%. This clinically significant reduction in exposure could potentially compromise this compound efficacy. Interestingly, rifampin coadministration resulted in a 2.3-fold increase in M11 Cmax, suggesting complex effects on both formation and elimination pathways of the metabolite.

Table 2: Effects of CYP3A Modulation on this compound Pharmacokinetics

Interaction Type Coadministered Drug Effect on this compound AUC Effect on this compound Cmax Effect on M11 AUC Effect on M11 Cmax Clinical Recommendation
CYP3A Inhibition Itraconazole 200 mg Increase ~10% Not significant Decrease 44-55% Decrease 44-55% No dose adjustment needed
CYP3A Induction Rifampin 600 mg Decrease 65% Decrease 12% Marginal effect Increase 2.3-fold Avoid concomitant use
Gastric pH and Food Effect Interactions

Given this compound's classification as a BCS Class 2 weak base with pH-dependent solubility, specific studies were conducted to evaluate potential interactions with food and acid-reducing agents. These factors are particularly relevant in the cancer patient population where gastric acid-reducing agents are frequently used to manage gastrointestinal symptoms.

  • Proton Pump Inhibitors: Coadministration with rabeprazole 40 mg following a 6-day lead-in period to ensure maximal acid suppression demonstrated no significant effect on this compound exposure. As with the food effect study, the 90% confidence intervals for AUC and Cmax ratios were entirely within bioequivalence bounds, indicating that this compound can be safely coadministered with proton pump inhibitors without dose adjustment.

G CYP3AInhibitors CYP3A Inhibitors (Itraconazole) FruquintinibPK This compound PK CYP3AInhibitors->FruquintinibPK Inhibition M11PK M11 Metabolite PK CYP3AInhibitors->M11PK CYP3AInducers CYP3A Inducers (Rifampin) CYP3AInducers->FruquintinibPK Induction CYP3AInducers->M11PK Outcome1 Minimal AUC Increase (10%) No Dose Adjustment Needed FruquintinibPK->Outcome1 Outcome2 Substantial AUC Decrease (65%) Avoid Concomitant Use FruquintinibPK->Outcome2 Effect1 M11 Exposure Decrease (44-55%) M11PK->Effect1 Effect2 M11 Cmax Increase (2.3-fold) M11PK->Effect2

Figure 2: CYP3A-Mediated Drug Interaction Mechanisms - Inhibition shows minimal clinical effect while induction requires avoidance

Population Pharmacokinetics and Covariate Effects

Population pharmacokinetic analyses have characterized sources of interpatient variability in this compound exposure and identified potentially clinically significant factors that may necessitate dose individualization. These analyses pooled data from 557 subjects across five Phase I/Ib studies and the FRESCO-2 Phase III study, providing robust assessment of covariate effects.

Demographic and Clinical Covariates
  • Body Size Effects: The analysis identified that body weight significantly influenced both this compound clearance and apparent volume of distribution, with both parameters increasing with higher body weight. However, the magnitude of this effect was estimated to be less than 20%, which is not considered clinically meaningful given the overall safety profile of the drug.

  • Age, Sex, and Race: The population PK analysis demonstrated that age (across a range of 18-82 years), sex, race (Asian, Black, and White), and ethnicity (Hispanic vs. non-Hispanic) had no clinically meaningful impact on this compound or M11 pharmacokinetics. These findings support the use of the same starting dose across these demographic factors.

Organ Function and Comedications
  • Hepatic and Renal Impairment: Mild hepatic impairment and mild renal impairment did not significantly affect this compound pharmacokinetics. However, the drug has not been adequately studied in patients with moderate or severe hepatic impairment or moderate to severe renal impairment, and use in these populations is not recommended until further data are available.

Table 3: Covariate Effects on this compound Pharmacokinetics

Covariate Effect on PK Parameters Magnitude of Effect Clinical Impact
Body Weight Increased clearance and volume of distribution with higher weight <20% Not clinically meaningful
Proton Pump Inhibitors Decreased absorption rate constant 60.7% reduction No significant effect on AUC
Hepatic Impairment (Mild) No significant effect on clearance <20% Not clinically meaningful
Renal Impairment (Mild) No significant effect on clearance <20% Not clinically meaningful
Age (18-82 years) No significant effect <20% Not clinically meaningful
Race and Ethnicity No significant effect <20% Not clinically meaningful

Clinical Management and Clinical Implications

Dosing Recommendations

The standard recommended dosage of this compound for metastatic colorectal cancer is 5 mg orally once daily for the first 21 days of each 28-day cycle. This schedule continues until disease progression or unacceptable toxicity. The capsules should be swallowed whole with or without food, providing administration flexibility for patients. If a dose is missed, it can be taken within 12 hours of the scheduled time; beyond this window, the dose should be skipped rather than doubling the next dose.

  • Dosage Modification Schema: For management of adverse reactions, a structured dose reduction protocol is recommended. The first dose reduction is to 4 mg once daily, and if further reduction is necessary, to 3 mg once daily. Permanent discontinuation is recommended for patients who cannot tolerate the 3 mg dose. Specific guidelines are provided for managing hypertension, hemorrhagic events, hepatotoxicity, proteinuria, palmar-plantar erythrodysesthesia, and other adverse reactions.
Clinical Pharmacology Considerations

The long half-life of this compound (approximately 42 hours) and its major metabolite M11 (54 hours) has important implications for clinical use. The extended half-life contributes to the 4-fold accumulation observed at steady state and supports the once-daily dosing regimen. However, this prolonged elimination period should be considered when managing toxicity or planning surgical procedures, where this compound should be withheld for ≥2 weeks prior to major surgery and until adequate wound healing after surgery.

Based on the comprehensive pharmacokinetic characterization, several factors require special attention in clinical practice:

  • Drug Interaction Management: Concomitant use with potent CYP3A inducers of rifampin-like potency should be avoided due to the substantial reduction in this compound exposure that could compromise efficacy. In contrast, no dose adjustment is necessary when coadministering with CYP3A inhibitors.

  • Special Populations: No dose adjustments are required based on age, sex, race, mild hepatic impairment, or mild renal impairment. However, the drug is not recommended in moderate to severe hepatic impairment or moderate to severe renal impairment due to lack of data in these populations.

  • Therapeutic Drug Monitoring: While not routinely recommended in clinical practice, understanding the pharmacokinetic profile can inform toxicity management. The long half-life suggests that steady-state concentrations may not be achieved for approximately 2 weeks, and adverse events related to drug accumulation may manifest after this period.

Conclusion

This compound demonstrates a predictable pharmacokinetic profile characterized by complete oral absorption unaffected by food, extensive metabolism primarily mediated by CYP3A, and prolonged elimination consistent with once-daily dosing. The major metabolic pathway generates a less active metabolite (M11) that represents a significant circulating component but likely contributes minimally to overall pharmacological activity. The well-characterized drug interaction profile indicates that CYP3A induction poses the most significant interaction risk, necessitating avoidance of potent inducers, while CYP3A inhibition and gastric acid-reducing agents do not require dose modifications.

Fruquintinib preclinical studies tumor angiogenesis

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action and Selectivity

Fruquintinib is a highly selective tyrosine kinase inhibitor designed to target VEGFR-1, VEGFR-2, and VEGFR-3.

  • Potent VEGFR Inhibition: In biochemical kinase enzyme assays, this compound exhibits strong potency against VEGFR family kinases with half-maximal inhibitory concentration (IC₅₀) values in the low nanomolar range [1] [2] [3].
  • High Kinase Selectivity: Profiling against a panel of 253 kinases demonstrated that this compound inhibits few kinases other than VEGFRs, confirming high selectivity and potential for minimal off-target toxicity [1] [4].

The table below summarizes its key inhibitory profile:

Target IC₅₀ (nmol/L) Biological Role
VEGFR-1 (Flt-1) 33 [1] Less prominent role in angiogenesis [3]
VEGFR-2 (KDR) 25-35 [1] [2] Primary mediator of VEGF-induced angiogenesis, endothelial cell proliferation, migration, and survival [3]
VEGFR-3 (Flt-4) 0.5 [1] [2] Primarily regulates lymphangiogenesis [3]
c-Kit, RET, FGFR1 Weak inhibition (IC₅₀ >100 nmol/L) [1] Off-target kinases; minimal inhibition reduces risk of related toxicities

Cellular and Functional Effects

This compound effectively blocks VEGF/VEGFR signaling and related cellular functions.

  • Signaling Blockade: In human umbilical vein endothelial cells (HUVECs) and human lymphatic endothelial cells (HLECs), this compound potently inhibits VEGF-stimulated VEGFR-2 and VEGFR-3 phosphorylation, and downstream signaling molecules like AKT and ERK [1].
  • Anti-proliferative & Anti-angiogenic Effects: The inhibitor suppresses VEGF-induced proliferation of HUVECs and HLECs, and disrupts endothelial cell tube formation in vitro [1]. It also shows strong anti-angiogenic activity in the chick chorioallantoic membrane (CAM) model [1] [2].

In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

Oral administration of this compound demonstrates broad and potent anti-tumor activity.

  • Robust Anti-tumor Activity: this compound produces robust, dose-dependent tumor growth inhibition in a diverse panel of human tumor xenograft models and patient-derived xenograft (PDX) models [1].
  • PK/PD Correlation: Anti-tumor efficacy directly correlates with the extent and duration of VEGFR-2 phosphorylation inhibition. For effective tumor growth inhibition (>80%), plasma drug concentrations must remain above the EC85 level for target inhibition for at least 8 hours per day [1] [4].
  • Favorable Drug Properties: this compound shows favorable pharmacokinetic properties, including rapid absorption, high oral bioavailability, and moderate tissue distribution, supporting a once-daily oral dosing regimen [4].

Detailed Experimental Protocols

Key methodologies from preclinical studies are outlined below to facilitate experimental replication and design.

VEGFR Phosphorylation Inhibition in Mouse Lungs

This bioassay assesses in vivo target engagement [1].

  • Procedure:
    • Administer this compound orally to mice.
    • At scheduled timepoints, inject human VEGF intravenously.
    • After 5 minutes, collect lung tissues.
    • Measure the levels of phosphorylated VEGFR-2 (p-VEGFR2) and total VEGFR2 in lung lysates via Western Blot or ELISA.
  • Data Analysis: Calculate the inhibition rate of p-VEGFR2. Plot inhibition rates against this compound plasma concentrations or time points to establish the PK/PD relationship.
Anti-tumor Efficacy in Xenograft Models

This standard protocol evaluates in vivo efficacy [1].

  • Procedure:
    • Subcutaneously implant human cancer cells (e.g., from colon, lung, gastric cancer lines) or patient-derived tumor tissues into immunodeficient mice.
    • Randomize mice into groups when tumors reach a designated volume (e.g., 150-200 mm³).
    • Administer this compound orally once daily at various doses (e.g., 1.5 mg/kg to 20 mg/kg). Include a vehicle control group.
    • Measure tumor volumes and body weights 2-3 times weekly.
  • Data Analysis: Calculate tumor volume and plot growth curves. Use TGI (%) to quantify efficacy. At the end of the study, tumors can be harvested for immunohistochemistry (IHC) analysis of microvessel density (CD31 staining) and cell proliferation (Ki-67 staining).
Cell Proliferation and Colony Formation Assays

These in vitro methods assess direct anti-proliferative effects [5].

  • Cell Proliferation (CCK-8) Assay:
    • Seed colorectal cancer cells (e.g., HCT-116, LOVO) in 96-well plates.
    • After cell attachment, treat with a gradient of this compound concentrations.
    • At 24h, 48h, and 72h, add CCK-8 reagent and incubate for 1-4 hours.
    • Measure the optical density (OD) at 450 nm. Calculate cell viability relative to the control group.
  • Colony Formation Assay:
    • Seed cells in 6-well plates at a low density.
    • Treat cells with this compound for 24 hours, then replace the medium with drug-free medium.
    • Incubate for 1-2 weeks, allowing control cells to form colonies.
    • Fix colonies with methanol, stain with crystal violet, and count.

Emerging Mechanistic Insights

Beyond anti-angiogenesis, recent research indicates that this compound modulates the tumor immune microenvironment and inhibits metastatic processes.

  • Immunomodulation: Anti-angiogenic therapy can reverse the immunosuppressive tumor microenvironment, potentially enhancing the efficacy of immune checkpoint inhibitors [3] [4]. The diagram below illustrates the proposed mechanism for its synergistic effect with anti-PD-1 therapy:

G cluster_primary Primary Mechanisms cluster_immune Immune Microenvironment Modulation cluster_synergy Synergy with Immunotherapy This compound This compound VEGFR Inhibition VEGFR Inhibition This compound->VEGFR Inhibition Anti_PD1 Anti_PD1 Reinvigorate T-cells Reinvigorate T-cells Anti_PD1->Reinvigorate T-cells Tumor Angiogenesis Suppression Tumor Angiogenesis Suppression VEGFR Inhibition->Tumor Angiogenesis Suppression Vascular Normalization Vascular Normalization VEGFR Inhibition->Vascular Normalization Enhanced T-cell Infiltration Enhanced T-cell Infiltration Vascular Normalization->Enhanced T-cell Infiltration Reduced Tregs/MDSCs Reduced Tregs/MDSCs Vascular Normalization->Reduced Tregs/MDSCs Increased Tumor Cell Killing Increased Tumor Cell Killing Enhanced T-cell Infiltration->Increased Tumor Cell Killing Reduced Tregs/MDSCs->Increased Tumor Cell Killing Enhanced Anti-Tumor Efficacy Enhanced Anti-Tumor Efficacy Increased Tumor Cell Killing->Enhanced Anti-Tumor Efficacy Reinvigorate T-cells->Increased Tumor Cell Killing

Synergistic mechanism of this compound and anti-PD-1 therapy

  • Inhibition of Invasion and Metastasis: this compound inhibits colorectal cancer cell migration and invasion by modulating the TGF-β/Smad signaling pathway, a key regulator of the epithelial-mesenchymal transition (EMT) [5].

References

Fruquintinib absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

Fruquintinib ADME Properties: Quantitative Summary

The table below summarizes the key quantitative ADME parameters of this compound, synthesized from population analyses and clinical studies.

Parameter Value Details / Conditions
Absorption
Time to Cmax (Tmax) ~2-3 hours Median (range: 0.5 - 24 hours) [1] [2].
Dose Proportionality Yes Demonstrated over 1-6 mg dose range [3] [1].
Food Effect No clinically significant difference Administer with or without food [1].
Proton-Pump Inhibitor (PPI) Effect on Absorption Rate 60.7% decrease Not considered clinically meaningful for overall exposure [3].
Distribution
Apparent Volume of Distribution (V/F) ~46 L [1] Increases with body weight [3].
Plasma Protein Binding ~95% [3] [1]
Metabolism
Primary Metabolite M11 (N-demethylation) Accounts for ~17% of total plasma radioactivity; potency for VEGFR-2 is 10 times lower than parent drug [3] [4].
Metabolite-to-Parent AUC ratio 0.3 (at steady state) [3]
Major CYP Enzymes Involved CYP3A (highest contribution), CYP2C8, CYP2C9, CYP2C19 [4] [1] [2] Also involves non-CYP450 systems (sulfation, glucuronidation) [3] [1].
Excretion
Mean Elimination Half-Life (Parent) 42-43.2 hours [3] [1]
Mean Elimination Half-Life (M11) 54 hours [3] [5]
Recovery in Urine ~60% of dose 0.5% as unchanged parent drug [3] [1].
Recovery in Feces ~30% of dose 5% as unchanged parent drug [3] [1].

CYP Enzyme Contribution to Metabolism

The relative contribution of specific Cytochrome P450 enzymes to this compound's metabolism is detailed in the table below.

Enzyme Relative Contribution
CYP3A Primary / Highest [4]
CYP2C8 Minor
CYP2C9 Minor
CYP2C19 Minor

This compound Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of this compound, based on in vitro and mass balance studies.

fruquintinib_metabolism This compound This compound CYP3A CYP3A This compound->CYP3A Primary Pathway CYP2C8_9_19 CYP2C8_9_19 This compound->CYP2C8_9_19 Minor Pathways NonCYP NonCYP This compound->NonCYP Oxidation, Hydrolysis M11_Metabolite M11_Metabolite CYP3A->M11_Metabolite N-demethylation Other_Metabolites Other_Metabolites CYP2C8_9_19->Other_Metabolites NonCYP->Other_Metabolites Glucuronidation/Sulfation Excretion Excretion M11_Metabolite->Excretion Major Circulating Metabolite Other_Metabolites->Excretion

Key Experimental Protocols for ADME Studies

For researchers looking to replicate or design studies on this compound's ADME profile, here are the core methodologies from the cited literature.

  • Population Pharmacokinetic Modeling [3] [5]

    • Objective: To characterize interpatient variability and quantify the effects of intrinsic/extrinsic factors on this compound and M11 PK.
    • Software: NONMEM (version 7.4.3).
    • Data: Plasma concentration-time data from 557 subjects across five Phase I/Ib and one Phase III (FRESCO-2) study.
    • Model Structure: A one-compartment model with first-order absorption, a lag time, and linear elimination for this compound, linked to a one-compartment model with linear elimination for M11.
    • Covariate Analysis: A univariate screening process was used to test demographics, organ function, health status, and concomitant medications (e.g., PPIs).
  • Drug-Drug Interaction (DDI) Study [4]

    • Objective: To evaluate the impact of CYP3A inhibition and induction on this compound PK.
    • Design: A two-part, two-period, fixed-sequence study in healthy subjects.
    • Part A (CYP3A Inhibition): Subjects received a single 5 mg dose of this compound alone (Period 1), then with itraconazole (200 mg daily) (Period 2).
    • Part B (CYP3A Induction): Subjects received a single 5 mg dose of this compound alone (Period 1), then with rifampin (600 mg daily) (Period 2).
    • PK Sampling: Blood samples were collected over 168 hours post-Fruquintinib dosing in both periods for non-compartmental analysis.
  • Mass Balance and Metabolite Profiling [3] [1]

    • Objective: To identify the excretion routes and metabolic pathways.
    • Design: A single-dose study in healthy subjects.
    • Procedure: Administration of a 5 mg radiolabeled ([¹⁴C]) this compound dose.
    • Sample Collection: Total collection of urine and feces over 96-240 hours.
    • Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure total radioactivity and identify the chemical structure of metabolites.

Key Takeaways for Drug Development

  • Consistent Dosing: The population PK analysis supports a standard 5 mg starting dose without need for adjustment for age, sex, race, mild hepatic impairment, or mild to moderate renal impairment [3] [6].
  • Manageable Drug Interactions: Coadministration with potent CYP3A inducers (e.g., rifampin) should be avoided due to a 65% reduction in this compound exposure. No dose adjustment is needed with CYP3A inhibitors [4].
  • High Selectivity Advantage: this compound's high selectivity for VEGFR-1, -2, and -3 minimizes off-target toxicity, making it a favorable candidate for combination therapies [2].

References

Fruquintinib molecular target selectivity profile

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity Profile of Fruquintinib

Target Kinase Biochemical IC₅₀ (nmol/L) Cellular Assay IC₅₀ (nmol/L) Key Functional Outcome
VEGFR1 (Flt1) 33 [1] Not Specified Inhibition of angiogenesis [2]
VEGFR2 (KDR) 25-35 [1] 0.6 (p-KDR in HEK293-KDR) [1] Suppression of endothelial cell proliferation, migration, and tube formation; primary driver of anti-angiogenic effect [1] [3]
VEGFR3 (Flt4) 0.5 [1] 1.5 (p-VEGFR3 in HLEC) [1] Potential inhibition of lymphangiogenesis [2] [3]
c-Kit 458 [1] Not Specified Limited off-target activity [1]
FGFR1 181 [1] >1000 (p-FGFR1 in HUVEC) [1] Highly selective (over 1000-fold vs. VEGFR2 in cells) [1]
Ret 128 [1] Not Specified Limited off-target activity [1]

Detailed Experimental Protocols

The high selectivity of this compound was established through a series of standardized and robust experimental methodologies.

  • Biochemical Kinase Assays [1]

    • Purpose: To measure the direct potency of this compound in inhibiting the kinase activity of purified recombinant human enzymes.
    • Methodology: Two primary methods were used: the Z'-LYTE kinase assay platform (for VEGFR2/KDR) and a panel of 253 kinases tested using a [32P-ATP] incorporation assay conducted by Upstate Biotechnology Inc. (UBI). The IC50 value is the concentration at which 50% of the kinase activity is inhibited.
  • Cellular Kinase Inhibition Assays [1]

    • Purpose: To confirm that this compound can inhibit its targets in a more complex cellular environment.
    • VEGFR2 Phosphorylation: HEK293 cells engineered to stably express VEGFR2 (HEK293-KDR) were stimulated with VEGF-A. Inhibition of receptor phosphorylation was measured via Western blot.
    • VEGFR3 Phosphorylation: Human Lymphatic Endothelial Cells (HLECs) were stimulated with VEGF-C, and phosphorylation was measured.
    • Functional Cell Proliferation: The inhibition of VEGF-A-dependent proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) and VEGF-C-dependent proliferation of HLECs was assessed.
  • In Vitro Functional Assays [1] [2]

    • Purpose: To link kinase inhibition to the biological process of angiogenesis.
    • HUVEC Tube Formation Assay: HUVECs are plated on a matrix like Matrigel. This compound caused a 94% inhibition of tube formation at 300 nmol/L, demonstrating a potent anti-angiogenic effect that is not due to cytotoxicity [1].
    • Chorioallantoic Membrane (CAM) Assay: This ex vivo model uses the chicken embryo membrane to study blood vessel growth. This compound showed strong anti-angiogenesis activity at very low concentrations (0.1 and 1 nmol/egg) [1].

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by specifically blocking intracellular VEGFR kinases. The diagram below illustrates how it inhibits the key signaling pathways involved in angiogenesis and lymphangiogenesis.

G cluster_pathway This compound Inhibition Mechanism VEGF VEGF Ligand VEGFR VEGFR (1,2,3) Dimerization & Phosphorylation VEGF->VEGFR Binds Downstream Downstream Pathways (PI3K/AKT, RAS/RAF/ERK, PKC) VEGFR->Downstream Activates This compound This compound This compound->VEGFR Inhibits Effects Biological Effects Downstream->Effects Triggers Angiogenesis Angiogenesis (Blood Vessel Formation) Effects->Angiogenesis Lymphangiogenesis Lymphangiogenesis (Lymph Vessel Formation) Effects->Lymphangiogenesis TumorGrowth Tumor Growth & Metastasis Effects->TumorGrowth

Diagram of this compound's inhibition of VEGFR signaling pathways. this compound binds to the intracellular kinase domain of VEGFR-1, -2, and -3, preventing receptor phosphorylation and subsequent activation of key downstream pathways like PI3K/AKT and RAS/RAF/ERK [2] [3]. This blockade inhibits the biological processes of angiogenesis and lymphangiogenesis, thereby restricting tumor growth and metastasis [1] [4].

Summary of Key Advantages

This compound represents a shift from earlier, less selective VEGFR inhibitors. Its high kinome selectivity minimizes off-target toxicity, allowing for higher drug exposure and sustained VEGFR inhibition at tolerated doses [1] [5]. This refined profile, combined with its oral bioavailability, makes it a valuable tool in targeting tumor angiogenesis.

References

Primary Mechanism: VEGFR Inhibition and Anti-Angiogenesis

Author: Smolecule Technical Support Team. Date: February 2026

Fruquintinib is a highly selective small-molecule tyrosine kinase inhibitor that directly targets vascular endothelial growth factor receptors (VEGFRs) to suppress tumor angiogenesis [1] [2].

The table below summarizes its core inhibitory activity:

Target IC₅₀ (Biochemical Assay) Cellular Functional Impact
VEGFR-1 (Flt1) 33 nmol/L [1] Restricts tumor growth and progression [2]
VEGFR-2 (KDR) 25-35 nmol/L [1] Inhibits VEGF-stimulated endothelial cell proliferation (IC₅₀: 1.7 nmol/L) and tube formation [1]
VEGFR-3 (Flt4) 0.5 nmol/L [1] Inhibits VEGF-C stimulated lymphangiogenesis (IC₅₀: 4.2 nmol/L) [1]

This compound achieves sustained target inhibition by binding to the intracellular kinase domain of VEGFRs, preventing receptor phosphorylation and subsequent activation of downstream signaling pathways like PI3K/AKT and ERK, which are crucial for endothelial cell survival, proliferation, and permeability [1] [2]. The following diagram illustrates this primary mechanism and its consequences.

G VEGF VEGF Ligand VEGFR VEGFR (1,2,3) VEGF->VEGFR Phosphorylation Receptor Phosphorylation VEGFR->Phosphorylation Downstream Downstream Signaling (PI3K/AKT, ERK) Phosphorylation->Downstream Outcomes Endothelial Cell Proliferation, Survival, Migration Downstream->Outcomes Angiogenesis Tumor Angiogenesis & Growth Outcomes->Angiogenesis This compound This compound This compound->Phosphorylation Inhibits

This compound inhibits VEGF signaling and tumor angiogenesis.

Dual Role in Autophagy Regulation

The relationship between this compound and autophagy is complex. While the drug can induce autophagy, this process can have both tumor-suppressing and tumor-promoting effects, leading to a dual role in treatment outcomes [3].

  • Autophagy Induction Mechanism: this compound treatment can induce autophagy by inhibiting the VEGFR signaling pathway, leading to the activation of AMPK and subsequent suppression of the mTOR signaling pathway, a key negative regulator of autophagy [3].
  • Pro-Tumor Survival: The hypoxia and nutrient deprivation caused by anti-angiogenic therapy can activate autophagy in CRC cells as a stress-response mechanism. This autophagy activation allows cancer cells to adapt metabolically, facilitating tumor progression and diminishing the therapeutic efficacy of this compound [3].
  • Interaction with Cell Death: Current studies reveal that this compound-induced autophagy interacts synergistically with other cell death mechanisms, such as apoptosis, ferroptosis, and pyroptosis, to enhance its overall antitumor activity [3].

Given this duality, research is exploring strategies to combine this compound with autophagy modulators to enhance its antitumor effects and delay resistance [3].

Direct Antitumor and Anti-Metastatic Mechanisms

Beyond anti-angiogenesis, this compound directly inhibits the proliferation, migration, and invasion of colorectal cancer cells by modulating key intracellular pathways [4] [5].

  • Inhibition of Epithelial-Mesenchymal Transition (EMT): this compound treatment upregulates the epithelial marker E-cadherin and downregulates mesenchymal markers N-cadherin and Vimentin, as well as the invasion-related protein MMP9 [4] [5].
  • Suppression of TGF-β/Smad Signaling: The regulation of EMT is achieved through the dose-dependent suppression of the TGF-β/Smad pathway. This compound was shown to downregulate SMAD2/3 expression, and the use of a TGF-β receptor agonist reversed its inhibitory effects [4] [5].

The diagram below integrates this direct anti-metastatic mechanism with the previously established pathways.

Integrated view of this compound's multi-targeted antitumor mechanisms.

Key Experimental Protocols for In Vitro Study

For researchers aiming to validate these mechanisms, the following table outlines key methodologies used in recent studies [4] [5].

Assay Type Purpose Key Protocol Details
Cell Viability (CCK-8) Measure proliferation inhibition HCT-116/LOVO cells seeded (5x10³/well); treated with this compound (0-200 μM); OD450nm measured at 24h, 48h, 72h [4] [5].
Colony Formation Assess long-term clonogenic survival Cells treated with this compound (0, 50, 100, 200 μM) for 24h; reseeded (2x10³/well); incubated 14 days; fixed, stained (crystal violet), counted [4] [5].
Wound Healing Evaluate 2D cell migration Confluent monolayer scratched; treated with this compound; wound width measured at 0h, 24h, 48h (ImageJ) [4] [5].
Transwell (Migration/Invasion) Quantify migration and Matrigel invasion 5x10⁴ treated cells in serum-free medium in upper chamber; medium with 20% FBS in lower chamber; incubated 24h (migration) or 48h (invasion); traversed cells stained, counted [4] [5].
Western Blot Analyze protein expression Post-treatment, cells lysed; proteins separated by SDS-PAGE, transferred to PVDF membrane; incubated with primary (E-cadherin, N-cadherin, Vimentin, MMP9, p-SMAD2/3) and secondary antibodies; signal detected [4] [5].

References

Fruquintinib in vitro and in vivo efficacy models

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro Efficacy and Protocols

Fruquintinib inhibits cancer cell proliferation, migration, and invasion through direct effects on tumor cells and indirect effects via angiogenesis blockade.

Antiangiogenic Activity in Endothelial Cells

This compound potently inhibits VEGF/VEGFR signaling in human umbilical vein endothelial cells (HUVECs) and human lymphatic endothelial cells (HLECs), which is crucial for angiogenesis and lymphangiogenesis [1].

  • Cellular Kinase Inhibition: The half-maximal inhibitory concentration (IC₅₀) for VEGF-stimulated VEGFR-2 (KDR) phosphorylation in a cell-based assay is 0.6 nM [1].
  • Functional Assays:
    • Proliferation: IC₅₀ for VEGF-A-dependent HUVEC proliferation is 1.7 nM [1].
    • Tube Formation: this compound causes 94% inhibition of HUVEC tube formation at a concentration of 300 nM, an effect attributed to VEGF/VEGFR inhibition rather than cytotoxicity [1] [2].
Direct Effects on Colorectal Cancer Cells

Recent studies show this compound directly targets colorectal cancer cells, inhibiting proliferation and metastasis by modulating key signaling pathways [3] [4].

  • Proliferation Assays: Treatment with this compound (50-200 μM) for 24-72 hours significantly inhibits HCT-116 and LOVO cell viability in CCK-8 and colony formation assays [3] [4].
  • Migration & Invasion Assays: Wound healing and Transwell assays demonstrate this compound (50-200 μM) significantly inhibits migration and invasion of HCT-116 and LOVO cells [3] [4].
  • Modulation of Epithelial-Mesenchymal Transition (EMT): this compound reverses EMT by upregulating epithelial marker E-cadherin and downregulating mesenchymal markers N-cadherin, vimentin, and MMP9. This effect is mediated by dose-dependent suppression of the TGF-β/Smad pathway, as this compound suppresses SMAD2/3 expression. The TGF-β receptor agonist KRFK TFA can reverse these effects [3] [4].

Table 1: Summary of Key In Vitro Efficacy Findings for this compound

Assay Type Cell Line/System Key Findings Concentrations/IC₅₀ Citation
Cellular Kinase Assay HEK293-KDR Inhibition of VEGF-stimulated VEGFR-2 phosphorylation IC₅₀ = 0.6 nM [1]
Proliferation Assay HUVEC Inhibition of VEGF-A-dependent proliferation IC₅₀ = 1.7 nM [1]
Tube Formation Assay HUVEC Inhibition of microvessel tube formation 94% inhibition at 300 nM [1] [2]
Colony Formation HCT-116, LOVO Inhibition of long-term cell viability 50-200 μM [3] [4]
Migration/Invasion HCT-116, LOVO Inhibition of cell migration & invasion in Transwell assays 50-200 μM [3] [4]

In Vivo Efficacy Models

This compound shows robust, dose-dependent antitumor activity across various human tumor xenograft models.

Antitumor Activity in Xenograft Models

Oral administration of this compound inhibits tumor growth in multiple models [1] [2] [5].

  • Tumor Growth Inhibition: In a panel of xenograft models (including colon cancer HT-29 and HCT-116, lung cancer NCI-H460, and gastric cancer BGC-823), this compound exhibits dose-dependent tumor growth inhibition [1] [2] [5].
  • Target Inhibition Correlates with Efficacy: A single oral dose of this compound at 2.5 mg/kg achieves >85% inhibition of VEGFR-2 phosphorylation in mouse lung tissue for over 8 hours. The plasma concentration required for this effect (EC85) is 176 ng/mL, demonstrating correlation between target inhibition and antitumor efficacy [1] [2].
Immunomodulation in Syngeneic Models

Combining this compound with immune checkpoint inhibitors enhances antitumor efficacy by remodeling the tumor microenvironment in immunocompetent mice [6].

  • Enhanced Efficacy: In CT26 (MSS) and MC38 (MSI) mouse models, combination of this compound and anti-PD-1 antibody (sintilimab) shows strongest tumor growth inhibition and longest survival compared to monotherapies [6].
  • Mechanistic Insights: The combination reduces angiogenesis, reprograms tumor vasculature, enhances infiltration of CD8⁺ T cells and CD8⁺ TNF-α⁺/IFN-γ⁺ T cells, and reduces myeloid-derived suppressor cells (MDSCs) and macrophages [6].

Table 2: Summary of Key In Vivo Efficacy Findings for this compound

Model Type Model Details Dosing Regimen Key Efficacy Findings Citation
Xenograft Various (e.g., HT-29, HCT-116) Oral, once daily Dose-dependent tumor growth inhibition [1] [2]
PK/PD Mouse lung tissue Single oral dose >85% VEGFR-2 phosphorylation inhibition at 2.5 mg/kg [1] [2]
Syngeneic CT26 (MSS) & MC38 (MSI) This compound (po, 2.5-10 mg/kg, 21 days) + α-PD-1 (ip, 2.5 mg/kg, 2x/wk) Strongest tumor growth inhibition and prolonged survival in combination therapy [6]

Experimental Protocols

Here are detailed methodologies for key experiments demonstrating this compound's efficacy.

Cell Proliferation and Viability
  • CCK-8 Assay: Seed HCT-116 or LOVO cells at 5×10³ cells/well in 96-well plates. After 24h, treat with this compound (0-200 μM). At 24h, 48h, and 72h, replace medium with 10% CCK-8 solution and incubate for 1h at 37°C. Measure optical density (OD) at 450 nm [3] [4].
  • Colony Formation Assay: Treat cells with this compound (e.g., 0, 50, 100 μM for HCT-116) for 24h. Reseed 2×10³ cells into 6-well plates and culture for 14 days. Fix with methanol, stain with crystal violet, and count colonies [3] [4].
Migration and Invasion
  • Wound Healing Assay: Seed HCT-116 or LOVO cells in 6-well plates until 80% confluent. Create a scratch with a sterile pipette tip. Treat with this compound and capture images at 0h, 24h, and 48h. Measure wound width with ImageJ software [3] [4].
  • Transwell Assay:
    • Migration: Use uncoated Transwell inserts (8 μm pore size).
    • Invasion: Coat inserts with Matrigel.
    • Seed 5×10⁴ this compound-pretreated cells in serum-free medium into the upper chamber. Fill the lower chamber with medium containing 20% FBS as a chemoattractant. Incubate for 24h (migration) or 48h (invasion). Stain traversed cells with crystal violet and count [3] [4].
In Vivo Tumor Growth Inhibition
  • Model Establishment: Subcutaneously inject 1×10⁶ murine CRC cells (e.g., CT26, MC38) into the right flank of immunocompetent mice [6].
  • Dosing: Randomize mice by tumor volume when tumors are palpable. Administer this compound via oral gavage, often in 0.5% carboxymethyl cellulose sodium (CMC-Na) vehicle. A common regimen is 5 mg/kg, once daily for 21 days [6].
  • Endpoint Measurement: Monitor tumor volume every 2-3 days using calipers, calculating volume as (length × width²)/2. Record body weight to assess toxicity [6].

Signaling Pathways and Workflows

This diagram illustrates the primary molecular mechanism of this compound identified in preclinical studies:

G This compound This compound VEGFR VEGFR This compound->VEGFR Inhibits TGFB_Smad TGF-β / Smad Signaling This compound->TGFB_Smad Suppresses DownstreamSignaling Downstream Signaling (PI3K/AKT, PKC, ERK) VEGFR->DownstreamSignaling Activates Angiogenesis Endothelial Cell Proliferation, Migration DownstreamSignaling->Angiogenesis TumorAngiogenesis Tumor Angiogenesis Angiogenesis->TumorAngiogenesis VEGFLigand VEGF Ligand VEGFLigand->VEGFR Binds EMT Epithelial-Mesenchymal Transition (EMT) TGFB_Smad->EMT Promotes Metastasis Cancer Cell Invasion & Metastasis EMT->Metastasis

This compound's core mechanisms: inhibiting angiogenesis via VEGFR and blocking metastasis via TGF-β/Smad/EMT.

Conclusion

This compound demonstrates potent and multifaceted preclinical efficacy. Its high selectivity for VEGFRs underlies potent anti-angiogenic activity, while its newly identified role in suppressing the TGF-β/Smad pathway and reversing EMT provides a direct means to inhibit metastasis. These findings, combined with its demonstrated synergy with immunotherapy, provide a strong mechanistic foundation for its clinical use and future development in mCRC and other solid tumors.

References

Fruquintinib plasma protein binding and half-life

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Key Pharmacokinetic Parameters

Parameter Value Additional Context
Plasma Protein Binding ~95% [1] Highly bound to plasma proteins; consistent across species (mouse, rat, dog, human) [2].
Elimination Half-life (t₁/₂) ~42 hours [1], 43.2 hours [3] The half-life of its major metabolite, M11, is approximately 54 hours [3].
Time to Peak Concentration (Tₘₐₓ) ~2-3 hours [4] [5] Rapidly absorbed after oral administration.
Accumulation Ratio ~4-fold [5] [1] Steady state is achieved after about 14 days of once-daily dosing [5].

Experimental Data and Methodologies

The quantitative data for fruquintinib's protein binding and half-life were established through rigorous preclinical and clinical studies.

  • Determining Protein Binding and Half-life: In preclinical studies, the protein binding fraction of 88-95% was consistent across species and remained invariable up to a concentration of 10 µM [2]. In clinical trials, the mean elimination half-life of approximately 42-43.2 hours was characterized through intensive blood sampling following oral administration. Population pharmacokinetic models, which analyzed data from 557 subjects, confirmed these values and assessed the impact of various patient factors [3].

  • Mass Balance and Clearance Pathways: A human mass balance study using a 5 mg radiolabeled dose showed that this compound is primarily cleared via hepatic metabolism. Over a 240-hour collection period, approximately 60% of the radioactivity was recovered in urine (0.5% as unchanged drug) and 30% in feces (5% as unchanged drug), with the remainder being metabolites [6] [1]. This indicates that renal excretion of the parent drug is negligible.

  • Impact of Organ Impairment: Dedicated Phase 1 studies evaluated the effects of hepatic and renal impairment. Results demonstrated that moderate hepatic impairment (Child-Pugh B) and moderate to severe renal impairment (CrCl 15-59 mL/min) did not result in a clinically meaningful change in this compound exposure [6]. Consequently, no dose adjustment is necessary for these patient populations [3] [6].

Pharmacokinetic Relationships and Dosing Rationale

The high plasma protein binding and moderate-to-long half-life of this compound are foundational to its clinical dosing schedule.

fruquintinib_pk HighPPB High Plasma Protein Binding (~95%) LowCL Low Apparent Clearance (14.8 mL/min) HighPPB->LowCL LongT12 Long Elimination Half-Life (~42 hrs) SustainedExp Sustained Drug Exposure & Target Inhibition LongT12->SustainedExp LowCL->LongT12 QDDosing Once-Daily Dosing (3 weeks on/1 week off) SustainedExp->QDDosing NoAdjust No Dose Adjustment for: - Body Weight - Age - Mild/Moderate Organ Impairment SustainedExp->NoAdjust Minimal impact from covariates

The diagram above illustrates how this compound's high protein binding limits its free concentration and distribution, resulting in low clearance and a long half-life [3] [1] [2]. This allows for a convenient once-daily oral dosing regimen and provides a wide therapeutic window, as population analyses have confirmed that factors like body weight, age, sex, race, and mild to moderate organ impairment do not necessitate dose adjustments [3].

References

Fruquintinib metabolite identification and activity

Author: Smolecule Technical Support Team. Date: February 2026

Metabolite Identification and Activity Profile

The following table summarizes the key characteristics of the identified major metabolite of fruquintinib, M11, based on current literature.

Metabolite Name Enzymes/CYPs Involved Reported Activity Relative Potency vs. This compound Elimination Route & Unchanged Drug
M11 (Major Metabolite) [1] Primarily CYP3A; to a lesser extent CYP2C8, CYP2C9, and CYP2C19. Also via non-CYP450 pathways (sulfation, glucuronidation) [2] [3]. Inhibits VEGFR-2 kinase activity [2] [1]. Approximately 10 times lower than the parent drug, this compound [2] [1]. In a human radiolabeled study: ~60% in urine (0.5% unchanged); ~30% in feces (5% unchanged) [2] [3].
M379-3 (Main Circulating Metabolite) [4] Information not specified in detail. Information not specified in detail. Accounted for 17.31% of the total drug amount in human plasma [4].

Analytical and Experimental Methodologies

A validated UPLC-MS/MS method for the quantification of this compound in rat plasma provides a robust protocol that can be adapted for metabolite studies [5].

Sample Preparation Workflow

The experimental workflow for plasma sample preparation and analysis involves protein precipitation and UPLC-MS/MS separation.

G Start Thawed Plasma Sample (100 µL) Step1 Add 200 µL Acetonitrile (Internal Standard, 100 ng/mL) Start->Step1 Step2 Vortex Mix for 1.0 min Step1->Step2 Step3 Centrifuge at 13,000 g for 10 min Step2->Step3 Step4 Collect Clear Supernatant Step3->Step4 Step5 Inject 6 µL into UPLC-MS/MS System Step4->Step5

UPLC-MS/MS Instrumental Parameters

The table below details the key parameters for the chromatographic separation and mass spectrometric detection.

Parameter Specification
Chromatography Column Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) [5]
Mobile Phase Gradient elution with Acetonitrile (A) and 0.1% Formic Acid in Water (B) [5]
Gradient Program 0–0.5 min (90% A) → 0.5–1 min (90%→10% A) → 1.0–2.0 min (10% A) → 2.0–2.1 min (10%→90% A) → 2.1–3.0 min (90% A) [5]
Flow Rate 0.30 mL/min [5]
Run Time 3.0 minutes [5]
Mass Spectrometer XEVO TQD triple quadrupole with ESI source [5]
Ion Mode Positive Multiple Reaction Monitoring (MRM) [5]

| MRM Transitions | This compound: 394.2 → 363.2 Internal Standard (Diazepam): m/z 285 → 154 [5] | | Source Conditions | Desolvation Temperature: 500°C; Desolvation Gas Flow: 600 L/h [5] |

Method Validation Highlights

The described method was validated according to FDA guidelines [5]:

  • Linearity: 1.0–1000 ng/mL for this compound (correlation coefficient >0.9992).
  • Precision & Accuracy: Intra- and inter-day precision (RSD%) within 11.9%; accuracy (RE%) within ±13.7%.
  • Stability: Established under various conditions (room temperature, 4°C, freeze-thaw cycles).

This compound Pharmacokinetic and Metabolic Overview

The overall absorption, distribution, metabolism, and excretion (ADME) profile of this compound is characterized as follows.

G A Oral Administration (5 mg recommended dose) B Absorption Rapidly absorbed Median Tmax: 2-3 hours High plasma protein binding (~95%) A->B C Metabolism Primarily in the liver B->C D Enzymes CYP3A (Primary) CYP2C8, CYP2C9, CYP2C19 (Secondary) Non-CYP450 (Sulfation, Glucuronidation) C->D E Metabolites Formed M11 (Major, 10x less potent) M379-3 (Main circulating metabolite) C->E F Elimination Half-life: ~42 hours Feces (~30%, 5% unchanged) Urine (~60%, 0.5% unchanged) E->F

Research Gaps and Future Directions

The available data is sufficient to confirm the identity and low activity of the major metabolite M11, but a complete profile of this compound's metabolome is not publicly available. For a comprehensive identification of all metabolites, the following approaches are suggested:

  • Synthesizing Proposed Metabolites: For use as reference standards in analytical assays.
  • Advanced HRAM Mass Spectrometry: Such as Q-TOF or Orbitrap instruments, to perform untargeted metabolite screening and structural elucidation.
  • Radiolabeled ADME Study: A definitive quantitative mass balance and metabolite profiling study in pre-clinical species and humans, using a radiolabeled version of the drug (e.g., 14C-fruquintinib).

References

UPLC-MS/MS Method for Quantifying Fruquintinib in Rat Plasma

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed protocol for the bioanalysis of Fruquintinib, a vascular endothelial growth factor receptor (VEGFR) inhibitor, in rat plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method is validated per FDA guidelines and is applicable for pharmacokinetic studies [1] [2].

Introduction and Background

This compound is a highly selective oral small-molecule inhibitor of VEGFR-1, -2, and -3 tyrosine kinases. It inhibits angiogenesis and is used for treating metastatic colorectal cancer [3]. Monitoring its plasma concentration is crucial for pharmacokinetic studies and dose optimization.

This application note describes a simple, sensitive, and validated UPLC-MS/MS method for quantifying this compound in rat plasma. The method uses a simple protein precipitation for sample preparation and has been successfully applied to a pharmacokinetic study in rats [1].

Materials and Instrumentation

  • Analytical Standard: this compound (CAS: 1194506-26-7).
  • Internal Standard (IS): Diazepam (CAS: 65854-76-4).
  • Chemicals & Reagents: LC-MS grade acetonitrile and formic acid. Analytical grade reagents for sample preparation.
  • UPLC System: Acquity UPLC system (Waters Corp.).
  • Mass Spectrometer: XEVO TQD triple quadrupole mass spectrometer (Waters Corp.) with an electrospray ionization (ESI) source.
  • Analytical Column: Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm).
  • Software: MassLynx 4.1 for data acquisition and processing.

Experimental Protocols

Sample Preparation Procedure

The sample preparation is based on a simple protein precipitation technique [1].

  • Thawing: Thaw frozen plasma samples at room temperature.
  • Aliquoting: Transfer a 100 µL aliquot of the plasma sample into a clean microcentrifuge tube.
  • Internal Standard Addition: Add 200 µL of acetonitrile containing the internal standard, Diazepam, at a concentration of 100 ng/mL.
  • Mixing and Centrifugation:
    • Vortex mix the solution for 1.0 minute to ensure thorough mixing and protein precipitation.
    • Centrifuge the mixture at 13,000 g for 10 minutes to pellet the precipitated proteins.
  • Injection: Transfer the clear supernatant into an LC vial and inject 6 µL into the UPLC-MS/MS system for analysis.

This workflow can be visualized as follows:

start Start with 100 µL rat plasma step1 Add 200 µL acetonitrile with Internal Standard (IS) start->step1 step2 Vortex mix for 1.0 min step1->step2 step3 Centrifuge at 13,000 g for 10 min step2->step3 step4 Collect clear supernatant step3->step4 step5 Inject 6 µL into UPLC-MS/MS step4->step5

Chromatographic Conditions
  • Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).
  • Mobile Phase A: Acetonitrile.
  • Mobile Phase B: 0.1% Formic acid in water.
  • Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) | | :--- | :--- | :--- | :--- | | 0.0 - 0.5 | 90 | 10 | 0.30 | | 0.5 - 1.0 | 90 -> 10 | 10 -> 90 | 0.30 | | 1.0 - 2.0 | 10 | 90 | 0.30 | | 2.0 - 2.1 | 10 -> 90 | 90 -> 10 | 0.30 | | 2.1 - 3.0 | 90 | 10 | 0.30 |
  • Total Run Time: 3.0 minutes.
  • Injection Volume: 6 µL.
Mass Spectrometric Conditions
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • Source Parameters:
    • Desolvation Temperature: 500°C
    • Desolvation Gas Flow: 600 L/h
    • Collision Gas Flow: 150 L/h (Argon)
  • MRM Transitions and Parameters: | Compound | Precursor Ion > Product Ion (m/z) | Collision Energy | | :--- | :--- | :--- | | this compound | 394.2 > 363.2 | Optimized* | | Diazepam (IS) | 285.0 > 154.0 | Optimized* | Note: The specific collision energy value was not explicitly stated in the source literature and should be optimized for the specific instrument used [1].

Method Validation Summary

The method was comprehensively validated according to FDA guidelines for bioanalytical method validation [1].

Table 1: Key Method Validation Parameters

Validation Parameter Result Acceptance Criteria
Linear Range 1.0 - 1000 ng/mL ---
Correlation Coefficient (r²) ≥ 0.9992 ≥ 0.99
Precision (RSD%) Intra-day & Inter-day: ≤ 11.9% ≤ 15%
Accuracy (RE%) Intra-day & Inter-day: ±13.7% ± 15%
Matrix Effect Acceptable No significant suppression/enhancement
Recovery Data meets validation criteria Consistent and reproducible
Stability Stable under tested conditions* ± 15% of nominal concentration

Note: Stability was confirmed under various conditions, including 12 hours at room temperature, 12 hours at 4°C, 28 days at -80°C, and through three freeze-thaw cycles [1].

Application in Pharmacokinetic Study

The validated method was applied to a pharmacokinetic study in rats. Eight Sprague-Dawley rats were orally administered a this compound suspension. Blood samples were collected at various time points post-dose, and plasma concentrations were determined using this UPLC-MS/MS method to construct concentration-time profiles and calculate pharmacokinetic parameters [1].

The logical flow of the methodological development and its application is summarized below:

MethodDev Method Development (Chromatography, MS, Sample Prep) FullVal Full Method Validation (Precision, Accuracy, Linearity, Stability) MethodDev->FullVal AnimalStudy In Vivo Rat Study (Oral Dosing of this compound) FullVal->AnimalStudy SampleAnalysis Plasma Sample Analysis (Using Validated UPLC-MS/MS Method) AnimalStudy->SampleAnalysis PKResults Pharmacokinetic Data Output (Concentration-time Profile, AUC, Cmax, etc.) SampleAnalysis->PKResults

Troubleshooting and Notes

  • Column Care: To maintain column performance and reproducibility, flush and re-equilibrate the UPLC column thoroughly with the starting mobile phase composition after each batch run.
  • Sample Stability: For long-term storage, keep plasma samples at -80°C. The method validates stability for up to 28 days under these conditions.
  • Sensitivity (LLOQ): The Lower Limit of Quantification is 1.0 ng/mL, which is sufficient for monitoring plasma levels in pharmacokinetic studies following therapeutic dosing [1].
  • Internal Standard: The use of Diazepam as an IS helps correct for variability during sample preparation and instrument analysis.

References

Comprehensive Bioanalytical Method Validation and Protocols for Fruquintinib Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fruquintinib is an orally administered, highly selective small molecule inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3) that has demonstrated significant clinical efficacy in the treatment of metastatic colorectal cancer (mCRC) and other solid tumors. As a Biopharmaceutical Classification System (BCS) Class 2 weak base drug, this compound exhibits pH-dependent solubility, which presents unique challenges for its bioanalysis. The development and validation of robust bioanalytical methods are essential for accurate quantification of this compound in biological matrices to support pharmacokinetic studies, therapeutic drug monitoring, and clinical research. This document provides detailed application notes and protocols for the bioanalysis of this compound, incorporating validated methods from recent scientific literature and emphasizing practical implementation for researchers and drug development professionals.

The critical importance of reliable bioanalytical methods for this compound is underscored by its established clinical utility. Based on results from the phase III FRESCO study, this compound was approved in China in 2018 for the treatment of patients with mCRC who had failed at least two prior lines of systemic therapy, and subsequently received approval from the U.S. Food and Drug Administration in 2023 for the treatment of adult patients with mCRC. These clinical advancements have increased the demand for precise, accurate, and sensitive analytical methods to support ongoing research and clinical applications [1].

Validated UPLC-MS/MS Method for this compound Quantification in Rat Plasma

Method Overview and Development Rationale

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed specifically for the quantification of this compound in rat plasma. This method addresses several limitations of previously reported techniques, including insufficient detail on plasma extraction procedures, chromatography conditions, method parameters, and inadequate sample collection duration that failed to capture the complete pharmacokinetic profile. The current method was comprehensively validated in accordance with United States Food and Drug Administration (FDA) regulations for bioanalytical method validation, establishing its suitability for pharmacokinetic studies [2].

The development of this method was motivated by the need for enhanced sensitivity and selectivity in this compound bioanalysis. Previous methods reported in literature lacked detailed descriptions necessary for duplication in other laboratories and had insufficient sampling duration, potentially missing critical pharmacokinetic data points when plasma concentrations were still above the minimum effective concentration or lower limit of quantitation. The current method overcomes these limitations through optimized sample preparation, chromatographic separation, and mass spectrometric detection parameters, allowing for reliable quantification over an extended period to fully characterize this compound's metabolic profile [2].

Experimental Protocols and Method Parameters

Instrumentation and Chromatographic Conditions: The analysis was performed using an Acquity UPLC system coupled with a XEVO TQD triple quadrupole mass spectrometer (Waters Corp., Milford, MA, USA) equipped with an electrospray ionization (ESI) source. Chromatographic separation was achieved using an Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) maintained at 40°C. The mobile phase consisted of acetonitrile (mobile phase A) and 0.1% formic acid in water (mobile phase B) with a gradient elution program as follows: 0-0.5 minutes (90% A), 0.5-1 minutes (90-10% A), 1.0-2.0 minutes (10% A), 2.0-2.1 minutes (10-90% A), and 2.1-3.0 minutes (90% A). The flow rate was set at 0.30 mL/min with a total run time of 3.0 minutes [2].

Mass Spectrometric Detection: Detection was performed using positive multiple reaction monitoring (MRM) mode with precursor-to-product ion transitions of m/z 394.2 → 363.2 for this compound and m/z 285 → 154 for the internal standard (diazepam). The mass spectrometer parameters were optimized as follows: desolvation temperature at 500°C, desolvation gas flow rate at 600 L/h, argon collision gas flow rate at 150 L/h, and collision cell pressure at 7.0 Bar. All data acquisition and instrument control were processed using Masslynx 4.1 software (Waters Corp.) [2].

Sample Preparation Protocol:

  • Transfer 100 μL of thawed plasma sample to a clean tube
  • Add 200 μL of acetonitrile containing internal standard (diazepam, 100 ng/mL)
  • Vortex mix for 1.0 minute
  • Centrifuge at 13,000 × g for 10 minutes
  • Collect clear supernatant and inject 6 μL into the UPLC-MS/MS system

Table 1: Method Validation Parameters for this compound UPLC-MS/MS Analysis

Validation Parameter Results Acceptance Criteria
Linear range 1.0-1000 ng/mL ≥0.99 correlation coefficient
Correlation coefficient (r²) 0.9992 or better ≥0.99
Intra-day precision (RSD%) ≤11.9% ≤15%
Intra-day accuracy (RE%) ±13.7% ±15%
Inter-day precision (RSD%) Within 11.9% ≤15%
Inter-day accuracy (RE%) ±13.7% ±15%
Matrix effect Acceptable No significant suppression/enhancement
Recovery Consistent and reproducible -

Calibration Standards and Quality Control Samples: Stock solutions of this compound and internal standard were prepared in acetonitrile at 1 mg/mL and stored at 4°C. Calibration standards were prepared by spiking blank plasma with working solutions to achieve concentrations of 1.0, 5.0, 10, 50, 100, 500, and 1000 ng/mL. Quality control (QC) samples were prepared at three concentration levels (2.0, 80, and 800 ng/mL) in the same manner. All prepared solutions were stored at -20°C until analysis [2].

Method Validation Results

The method was rigorously validated according to FDA guidelines for bioanalytical method validation. Selectivity was demonstrated by the absence of interfering peaks at the retention times of this compound and internal standard in blank plasma samples. Linearity was established over the concentration range of 1.0-1000 ng/mL using a weighted (1/x²) least-squares linear regression model with a correlation coefficient of 0.9992 or better. The lower limit of quantification (LLOQ) was determined to be 1.0 ng/mL with acceptable precision and accuracy [2].

Precision and accuracy were evaluated using QC samples at low, medium, and high concentrations (2.0, 80, and 800 ng/mL) with six replicates each within one day and on three consecutive days. The intra- and inter-day precision (RSD%) and accuracy (RE%) were within 11.9% and ±13.7%, respectively, meeting the acceptance criteria of ±15%. Recovery was consistent and reproducible, calculated as the ratio of the peak area of the analyte in QCs to the post-protein precipitation at equivalent analyte concentrations. Matrix effects were evaluated and found to be acceptable under the current method conditions [2].

Stability studies were conducted under various conditions including room temperature for 12 hours, 4°C for 12 hours, -80°C for 28 days, and through three freeze-thaw cycles from -20°C to room temperature. The analyte stability was between 85% and 115% at three concentration levels (2, 80, 800 ng/mL) with five replicates, confirming the stability of this compound under these conditions [2].

Stability-Indicating UPLC Method with QbD Approach

Quality by Design (QbD) Framework

A Quality by Design (QbD) based stability-indicating UPLC method has been developed for the analysis of this compound and its impurities, representing a significant advancement in the analytical methodology for this drug substance. The QbD approach provides a scientific, risk-based, and proactive framework that ensures the method is not only robust and reliable but also capable of delivering intended performance throughout the drug lifecycle. This systematic methodology begins with defining the Analytical Target Profile (ATP), identifying Critical Method Parameters (CMPs) and Critical Quality Attributes (CQAs), conducting risk assessment, and optimizing method performance using Design of Experiments (DoE) strategy [3].

The QbD implementation revealed that mobile phase pH was the prime factor for separating closely eluting impurities, highlighting the critical nature of this parameter in method robustness. The method was determined to be specific, with no interference from impurities or degradation products, confirming its stability-indicating capability. The forced degradation studies provided comprehensive insight into the degradation behavior of this compound and facilitated the identification and characterization of major degradation products, which is crucial for ensuring drug product quality and safety throughout its shelf life [3].

Experimental Protocol and Chromatographic Conditions

Instrumentation and Chromatographic Conditions: Analysis was performed using an Acquity UPLC system (Waters, MA, USA) coupled with a Synapt G2 Q-ToF mass spectrometer and a PDA detector. Chromatographic separation was achieved on a BEH C18 column (100 mm × 2.1 mm, 1.7 μm particle size) under isocratic conditions. The mobile phase consisted of 5 mM ammonium formate buffer (pH 3.5), acetonitrile, and methanol in the ratio 45:35:20 (v/v) at a flow rate of 0.3 mL/min. The column temperature was maintained at 35°C, injection volume was 2 μL, and detection was performed at 265 nm, which was determined as the iso-absorptive wavelength for both this compound and its impurities [3].

Mass Spectrometric Characterization: Structural characterization of degradation products was performed using LC-MS/MS with positive electrospray ionization (ESI+) mode. The source parameters were optimized as follows: capillary voltage 3.5 kV, source temperature 150°C, desolvation temperature 500°C, desolvation gas flow 800 L/h, and cone gas flow 50 L/h. Argon was used as collision gas for fragmentation in product ion and MRM scan modes [3].

Forced Degradation Studies Protocol: Forced degradation studies were conducted according to ICH guidelines to establish the stability-indicating property of the method. The studies included:

  • Acidic degradation: Treatment with 0.1N HCl at room temperature for 24 hours
  • Alkaline degradation: Treatment with 0.1N NaOH at room temperature for 24 hours
  • Oxidative degradation: Treatment with 3% H₂O₂ at room temperature for 24 hours
  • Thermal degradation: Exposure to dry heat at 105°C for 24 hours
  • Photolytic degradation: Exposure to UV light (200 W h/m²) and visible light (1.2 million lx h)

Table 2: Forced Degradation Results for this compound

Stress Condition Degradation Major Degradation Products Remarks
Acidic hydrolysis 18.98% 6 DPs identified Extensive degradation
Oxidative stress 14.25% 3 major DPs Moderate degradation
Alkaline hydrolysis <4% - Minimal degradation
Reductive conditions <4% - Minimal degradation
Thermal degradation Minimal - Stable
Photolytic degradation Minimal - Stable
Degradation Pathway Analysis

The forced degradation studies revealed extensive degradation under acidic hydrolysis conditions with 81.02% assay remaining and six degradation products (DPs) formed. Oxidative stress resulted in moderate degradation (14.25%) with three major DPs, while alkaline and reductive conditions resulted in minimal degradation (<4%). In peroxide degradation, DP5 (m/z 223.1976) was identified as 6,7-dimethoxyquinazolin-4-yl hydroperoxide, which subsequently underwent oxidative demethylation to form DP2 (m/z 195.1444) [3].

Acid hydrolysis produced DP8 (m/z 381.3506) through N-methylamide hydrolysis, which then converted to DP6 (m/z 353.2979) and finally to DP3 (m/z 207.1979) and DP1 (m/z 177.1443) through demethylation and ether cleavage. The characterization of these degradation pathways provides valuable insights for developing stable formulations of this compound and establishing appropriate storage conditions [3].

The method demonstrated excellent specificity, with baseline separation of this compound from its impurities and degradation products. Validation studies confirmed appropriate linearity (R² > 0.999) over the concentration range of 25-150 μg/mL for this compound and 0.25-1.50 μg/mL for impurities, precision (%RSD < 0.74%), accuracy (98-102%), and sensitivity (LOD = 0.075 μg/mL) [3].

Clinical Applications and Pharmacokinetic Study Protocol

Pharmacokinetic Study in Rat Model

The validated UPLC-MS/MS method has been successfully applied to a pharmacokinetic study of this compound in Sprague-Dawley rats. The study was conducted using eight young adult rats (2 months, 180-220 g) who received this compound orally via gavage. The drug was dissolved in 0.5% sodium carboxymethyl cellulose to achieve a concentration of 1.0 mg/mL, and the suspension was administered at a volume of 1.0 mL/kg. Blood samples (0.3 mL) were collected via the caudal vein at the following time points after drug administration: 0.33, 0.67, 1, 1.5, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours. The plasma was separated by centrifugation and stored at -80°C until analysis [2].

The application of the validated method to this pharmacokinetic study demonstrated its sensitivity and reliability in quantifying this compound concentrations over a sufficient time period to fully characterize the absorption, distribution, and elimination phases. The extended sampling time of 168 hours (7 days) was particularly important given the relatively long half-life of this compound, which has been reported to be approximately 42-43.2 hours based on population pharmacokinetic analyses [2] [4].

Clinical Research Applications

Population Pharmacokinetic Analysis: A comprehensive population pharmacokinetic analysis characterized sources of interpatient variability in the pharmacokinetics of this compound and its major metabolite M11 using data from 557 subjects who received this compound in five phase I/Ib studies and the FRESCO-2 phase III study. The integrated model was a one-compartment model with first-order absorption, lag time in absorption, and linear elimination for this compound and a one-compartment model with linear elimination for M11. The half-life of this compound and M11 were estimated to be 43.2 and 54 hours, respectively. This compound demonstrated dose proportionality over the clinical dose range, and its oral clearance and apparent volume of distribution increased with increasing body weight [4].

Drug-Drug Interaction and Food Effect Studies: A clinical study (NCT04645940) evaluated the effects of food and concomitant rabeprazole (a proton pump inhibitor) on the pharmacokinetics of this compound. The study demonstrated that administration of this compound with a high-fat meal resulted in similar systemic exposure compared with fasted conditions. Additionally, coadministration of this compound with rabeprazole resulted in similar exposure compared with this compound alone. For both evaluations, 90% confidence intervals for the ratio of geometric least square mean of AUC and Cmax for this compound and M11 were entirely within 80-125% bounds, indicating no clinically significant effects [5].

Table 3: Key Pharmacokinetic Parameters of this compound from Clinical Studies

Parameter Value Comments
Half-life (t₁/₂) 43.2 hours M11 metabolite: 54 hours
Time to Cmax (Tmax) 2-3 hours Median value
Dose proportionality Linear (1-6 mg) -
Plasma protein binding ~80% -
Primary metabolic pathway CYP3A Secondary: CYP2C8, CYP2C9, CYP2C19
Effect of high-fat food No significant effect -
Effect of PPIs No significant effect Rabeprazole studied
Major metabolite M11 Metabolite-to-parent AUC ratio: 0.3

Analytical Methods in Clinical Trials: In clinical studies, this compound and its major metabolite M11 plasma samples were analyzed by a validated LC-MS/MS method with a dynamic range of 1-750 ng/mL. The assay inter-run precision was <9.9% coefficient variability, and accuracy (% bias) ranged from -5.2% to 4.0%, demonstrating the robustness of the method for clinical sample analysis [4].

The following diagram illustrates the complete workflow for this compound bioanalysis from method development to application in pharmacokinetic studies:

G Start Method Development & Validation SamplePrep Sample Preparation: - 100 μL plasma - 200 μL acetonitrile (IS) - Vortex 1 min - Centrifuge 13,000×g, 10 min Start->SamplePrep Step 1 UPLC UPLC Analysis: - BEH C18 Column - Gradient Elution - Acetonitrile/0.1% Formic Acid - 3.0 min Runtime SamplePrep->UPLC Step 2 MS MS Detection: - Positive MRM Mode - m/z 394.2→363.2 (this compound) - m/z 285→154 (IS) - ESI Source UPLC->MS Step 3 Validation Method Validation: - Selectivity - Linearity (1-1000 ng/mL) - Precision & Accuracy - Stability MS->Validation Step 4 Application PK Study Application: - Rat Plasma Analysis - Concentration-time Profile - PK Parameters Validation->Application Step 5

Figure 1: Workflow for this compound Bioanalysis Method Development and Application

Summary

The bioanalytical methods presented in this document provide comprehensive and validated protocols for the quantification of this compound in biological matrices. The UPLC-MS/MS method for rat plasma analysis offers high sensitivity, selectivity, and robustness with a linear range of 1.0-1000 ng/mL, covering therapeutically relevant concentrations. The method has been thoroughly validated according to FDA guidelines and successfully applied to pharmacokinetic studies in rats, demonstrating its practical utility in preclinical research [2].

The QbD-based stability-indicating UPLC method represents an advanced approach to impurity profiling and degradation studies. The systematic implementation of QbD principles ensures method robustness and reliability throughout the drug lifecycle. The forced degradation studies provide valuable insights into the degradation behavior of this compound and facilitate the identification and characterization of major degradation products, which is crucial for ensuring drug product quality and safety [3].

These validated methods support the continuing research and development of this compound, which has demonstrated significant clinical benefits in the treatment of metastatic colorectal cancer and other solid tumors. The consistency of analytical methods across preclinical and clinical studies enables reliable correlation of pharmacokinetic data with efficacy and safety outcomes, ultimately contributing to the optimization of this compound therapy for cancer patients.

References

Comprehensive Application Notes and Protocols: Fruquintinib Combination Therapy for Colorectal Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Evidence

Fruquintinib, a highly selective oral inhibitor of vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), has emerged as a significant therapeutic option for metastatic colorectal cancer (mCRC). As a potent anti-angiogenic agent, this compound received approval from the China Food and Drug Administration in 2018 and more recently from the US FDA in 2023 for the treatment of refractory mCRC. The selective inhibition profile of this compound against VEGFRs (with IC₅₀ values of 33 nM for VEGFR-1, 35 nM for VEGFR-2, and 0.5 nM for VEGFR-3) minimizes off-target effects while effectively suppressing tumor angiogenesis, distinguishing it from earlier multi-kinase inhibitors with broader target spectra. [1]

Recent clinical investigations have focused on combining this compound with immune checkpoint inhibitors, particularly programmed death-1 (PD-1) inhibitors, to address the therapeutic challenges in microsatellite stable (MSS) mCRC, which constitutes approximately 95% of all colorectal cancer cases and is generally resistant to immunotherapy alone. A 2025 meta-analysis of 9 retrospective cohort studies and 1 randomized controlled trial encompassing 716 patients demonstrated that this compound combined with PD-1 inhibitors significantly improved objective response rate (ORR), disease control rate (DCR), and progression-free survival (PFS) compared to this compound monotherapy, with acceptable safety profiles. [2] The synergistic effect of this combination represents a promising advancement in managing traditionally immunotherapy-resistant colorectal cancer subtypes.

Table 1: Clinical Efficacy Outcomes of this compound Combination Therapy in Metastatic Colorectal Cancer

Study Type Patient Population Regimen Objective Response Rate (ORR) Disease Control Rate (DCR) Median PFS (months) Median OS (months)
Meta-analysis (2025) Refractory mCRC (n=716) This compound + PD-1 inhibitors vs. This compound alone RR=2.45, p<0.00001 RR=1.37, p=0.0002 HR=0.64, p=0.001 Not significant
Real-world Study (2022) Heavily pretreated mCRC (n=45) This compound + PD-1 inhibitors 11.1% 62.2% 3.8 14.9
Real-world Study (2025) MSS/pMMR mCRC (n=77) This compound + PD-1 inhibitors NR NR 5.1 14.6
Phase 1b/2 Trial MSS/pMMR mCRC This compound + sintilimab 20.0% NR 6.9 20.0

Table 2: Common Adverse Events of this compound Combination Therapy

Adverse Event All Grades Incidence Grade ≥3 Incidence Management Strategies
Hypertension 20-35% 5-15% Regular monitoring, antihypertensive therapy
Hand-foot syndrome 20-33% 5-10% Moisturizers, dose adjustment
Fatigue 25-40% 5-15% Symptomatic management, dose modification
Proteinuria 24-33% 3-8% Regular urinalysis, ACE inhibitors
Hypothyroidism 27-32% <5% Thyroid function monitoring, hormone replacement

Mechanistic Rationale and Signaling Pathways

The therapeutic efficacy of this compound in combination with PD-1 inhibitors stems from synergistic mechanisms that simultaneously target tumor angiogenesis and immune evasion. This compound's primary mechanism involves potent inhibition of VEGFR-1, -2, and -3, thereby suppressing VEGF-mediated angiogenesis and reducing the abnormal, leaky tumor vasculature that characterizes colorectal cancer. This vascular normalization hypothesis posits that by restructuring tumor vasculature, this compound improves tumor perfusion and oxygenation, thereby enhancing immune cell infiltration into the tumor microenvironment. [1] [3]

Concurrently, PD-1 blockade reverses T-cell exhaustion and restores antitumor immunity. The immunomodulatory effects of this compound further enhance this combination by reducing immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells within the tumor microenvironment. Preclinical studies have demonstrated that this compound modulates the epithelial-mesenchymal transition (EMT) process through inhibition of the TGF-β/Smad signaling pathway, resulting in upregulation of E-cadherin and downregulation of N-cadherin, vimentin, and MMP9. This effect impairs the migratory and invasive capabilities of colorectal cancer cells, potentially reducing metastatic potential. [3] The convergence of these pathways creates a favorable tumor microenvironment where enhanced immune cell infiltration and function can effectively target cancer cells with reduced angiogenic support and metastatic capacity.

Fruquintinib_Mechanism cluster_VEGF VEGF Signaling Pathway cluster_Immune Imm Checkpoint Pathway cluster_EMT EMT Regulation This compound This compound VEGFR VEGFR This compound->VEGFR Inhibits TGFbeta TGFbeta This compound->TGFbeta Suppresses Vascular_Normalization Vascular_Normalization This compound->Vascular_Normalization Induces PD1_Inhibitor PD1_Inhibitor PD1 PD1 PD1_Inhibitor->PD1 Blocks Tcell_Activation Tcell_Activation PD1_Inhibitor->Tcell_Activation Restores VEGF VEGF VEGF->VEGFR Binding Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes Immunesuppressive_Microenvironment Immunesuppressive_Microenvironment Angiogenesis->Immunesuppressive_Microenvironment Creates Tcell_Inhibition Tcell_Inhibition Immunesuppressive_Microenvironment->Tcell_Inhibition Enhances PD_L1 PD_L1 PD1->PD_L1 Binding PD_L1->Tcell_Inhibition Causes Smad23 Smad23 TGFbeta->Smad23 Activates EMT_Transcription EMT_Transcription Smad23->EMT_Transcription Induces Metastasis Metastasis EMT_Transcription->Metastasis Promotes Tcell_Infiltration Tcell_Infiltration Vascular_Normalization->Tcell_Infiltration Enhances Tumor_Cell_Death Tumor_Cell_Death Tcell_Activation->Tumor_Cell_Death Directs

Schematic 1: Molecular mechanisms of this compound combined with PD-1 inhibitors in colorectal cancer. This compound inhibits VEGF signaling and suppresses TGF-β/Smad-mediated EMT, while PD-1 inhibitors block immune checkpoint pathways. Their combination promotes vascular normalization and enhances T-cell infiltration and activation.

Experimental Protocols

In Vitro Assessment of this compound Anti-Tumor Effects

Cell Culture and Reagents: Human colorectal cancer cell lines (HCT-116 and LOVO) are maintained in Dulbecco's modified Eagle medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO₂. This compound is prepared as a 10 mM stock solution in DMSO and stored at 4°C. For treatment, prepare working concentrations of 0, 50, 100, 150, and 200 μM in complete medium. [3]

Cell Proliferation Assay (CCK-8):

  • Seed HCT-116 and LOVO cells in 96-well plates at a density of 5×10³ cells/well and allow to adhere for 24 hours.
  • Treat cells with this compound at various concentrations (0-200 μM) for 24, 48, and 72 hours.
  • At each time point, remove medium containing this compound and add 10% CCK-8 solution to each well.
  • Incubate for 1 hour at 37°C and measure optical density at 450 nm using a microplate reader.
  • Normalize proliferation of treated cells to vehicle (DMSO)-only control cells. Perform all experiments in triplicate. [3]

Colony Formation Assay:

  • Seed cancer cells in 6-well plates for 24 hours, then treat with this compound at various concentrations (0, 100, or 200 μM for LOVO cells; 0, 50, or 100 μM for HCT116 cells) for 24 hours.
  • After treatment, trypsinize and reseed 2×10³ cells in fresh 6-well plates.
  • Incubate for 14 days with medium change every 3-4 days.
  • Fix colonies with methanol and stain with 0.5% crystal violet.
  • Count colonies containing >50 cells under an inverted microscope. Perform each experiment in triplicate. [3]

Wound Healing Migration Assay:

  • Seed LOVO and HCT116 cells homogeneously in 6-well plates (4×10⁵/well) and culture until 80% confluent.
  • Create a uniform scratch wound in each well using a sterile pipette tip.
  • Wash with PBS to remove detached cells and add fresh medium containing this compound at different concentrations.
  • Capture images of the scratch at 0, 24, and 48 hours using an inverted microscope.
  • Measure wound width using ImageJ software and calculate healing rate relative to 0-hour time point. Perform experiments in triplicate. [3]

Transwell Invasion and Migration Assays:

  • For invasion assay, coat Transwell plates (8 μm pore size) with Matrigel; for migration assay, use uncoated membranes.
  • Add this compound (0, 50, 100, 200 μM) to cells 24 hours before seeding.
  • Seed 5×10⁴ cells in serum-free medium in the upper chamber; place medium with 20% FBS in lower chamber as chemoattractant.
  • For migration assay, incubate 24 hours; for invasion assay, incubate 48 hours.
  • Fix cells that traversed the membrane with methanol and stain with crystal violet.
  • Count cells in five random fields per membrane under a microscope. Perform three independent experiments. [3]
Molecular Mechanism Investigation

RNA Sequencing and Bioinformatics Analysis:

  • Treat HCT-116 and LOVO cells with this compound (100 μM) or vehicle control for 24 hours.
  • Extract total RNA using TRIzol reagent following manufacturer's protocol.
  • Prepare cDNA libraries and perform sequencing on Illumina platform.
  • Analyze differential gene expression using appropriate bioinformatics tools (DESeq2).
  • Conduct pathway enrichment analysis (KEGG, GO) to identify significantly altered pathways, particularly focusing on EMT and TGF-β signaling pathways. [3]

Western Blot Analysis:

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Separate proteins (20-50 μg) by SDS-PAGE and transfer to PVDF membranes.
  • Block membranes with 5% non-fat milk for 1 hour at room temperature.
  • Incubate with primary antibodies against E-cadherin, N-cadherin, vimentin, MMP9, p-SMAD2/3, SMAD2/3, and β-actin (loading control) overnight at 4°C.
  • Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detect signals using enhanced chemiluminescence substrate and visualize with imaging system.
  • For TGF-β pathway rescue experiments, pre-treat cells with TGF-β receptor agonist KRFK TFA (50 μM) for 2 hours before this compound treatment. [3]

Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_molecular Molecular Analysis cluster_in_vivo In Vivo Studies Cell_Culture Cell_Culture Proliferation_Assay Proliferation_Assay Cell_Culture->Proliferation_Assay Colony_Formation Colony_Formation Proliferation_Assay->Colony_Formation RNA_Seq RNA_Seq Proliferation_Assay->RNA_Seq Informs Wound_Healing Wound_Healing Colony_Formation->Wound_Healing Transwell_Assay Transwell_Assay Wound_Healing->Transwell_Assay Bioinformatic_Analysis Bioinformatic_Analysis RNA_Seq->Bioinformatic_Analysis Western_Blot Western_Blot Bioinformatic_Analysis->Western_Blot Pathway_Validation Pathway_Validation Western_Blot->Pathway_Validation Treatment_Groups Treatment_Groups Pathway_Validation->Treatment_Groups Guides Mouse_Model Mouse_Model Mouse_Model->Treatment_Groups Tumor_Measurement Tumor_Measurement Treatment_Groups->Tumor_Measurement IHC_Analysis IHC_Analysis Tumor_Measurement->IHC_Analysis Immune_Profiling Immune_Profiling IHC_Analysis->Immune_Profiling

Schematic 2: Experimental workflow for evaluating this compound combination therapy. The integrated approach includes in vitro assays, molecular analyses, and in vivo validation to comprehensively assess efficacy and mechanisms of action.

In Vivo Efficacy Studies

Mouse Model Establishment:

  • Use 6-8 week old BALB/c nude mice or C57BL/6 mice (for immunocompetent studies) maintained under specific pathogen-free conditions.
  • Subcutaneously inject CT26 colon cancer cells (2×10⁶) or patient-derived xenograft cells into the right flank of mice.
  • Randomize mice into treatment groups when tumor volume reaches 100-150 mm³ (typically 7-10 days post-inoculation). [4]

Treatment Groups and Drug Administration:

  • Group 1: Vehicle control (oral gavage daily)
  • Group 2: this compound monotherapy (3-5 mg/kg orally daily for 3 weeks, 1 week off)
  • Group 3: PD-1 inhibitor monotherapy (200 μg intraperitoneally every 3 days)
  • Group 4: this compound + PD-1 inhibitor (same doses as monotherapy groups)
  • Group 5 (optional): this compound + venetoclax (50 mg/kg orally daily) for novel combination studies [4]
  • Monitor mice daily for signs of toxicity and measure tumor dimensions 2-3 times weekly using calipers. Calculate tumor volume using formula: V = (length × width²)/2.
  • Continue treatment for 4-6 weeks or until tumor volume exceeds 2000 mm³ in any group.

Immunohistochemical Analysis:

  • At study endpoint, harvest tumors and fix in 4% paraformaldehyde for 24 hours.
  • Embed in paraffin and section at 5 μm thickness.
  • Perform antigen retrieval and block endogenous peroxidase activity.
  • Incubate with primary antibodies against CD31 (angiogenesis), Ki-67 (proliferation), cleaved caspase-3 (apoptosis), CD8 (cytotoxic T cells), and CD4 (helper T cells) overnight at 4°C.
  • Develop using appropriate HRP-conjugated secondary antibodies and DAB substrate.
  • Counterstain with hematoxylin, dehydrate, and mount.
  • Quantify staining in five random fields per sample by two independent pathologists blinded to treatment groups. [4]

Flow Cytometry for Immune Cell Profiling:

  • Prepare single-cell suspensions from fresh tumor tissues using mechanical dissociation and enzymatic digestion.
  • Stain cells with fluorochrome-conjugated antibodies against CD45, CD3, CD4, CD8, CD25, FoxP3 (Tregs), CD11b, Gr-1 (MDSCs), and relevant markers for other immune populations.
  • Fix and permeabilize cells for intracellular staining when needed.
  • Acquire data on flow cytometer and analyze using FlowJo software.
  • Gate on live CD45+ cells to determine percentages of various immune cell subsets. [4]

Clinical Application and Dosing Protocols

Combination Therapy Dosing Schedules

Standard Dosing Protocol:

  • This compound: 5 mg orally once daily for 3 weeks followed by 1 week off, in 4-week cycles.
  • PD-1 inhibitor (pembrolizumab, sintilimab, camrelizumab, or nivolumab): 200 mg intravenously on day 1 of each 3-week cycle or 3 mg/kg for nivolumab. [5] [6]

Dose Modification Guidelines:

  • Starting dose reduction: For frail patients, elderly patients, or those with ECOG performance status ≥2, initiate this compound at 3-4 mg once daily using the 3-weeks-on/1-week-off schedule. [7]
  • Toxicity management: For grade 3 adverse events, interrupt this compound until resolution to grade ≤1, then resume at reduced dose (3 mg daily). [8]
  • Dose escalation: Consider intrapatient dose escalation from 3 mg to 5 mg if well tolerated after 1-2 cycles. [7]

Treatment Duration and Monitoring:

  • Continue combination therapy until disease progression or unacceptable toxicity.
  • Assess treatment response every 6-8 weeks using CT scans with contrast, applying RECIST 1.1 criteria.
  • Monitor complete blood count, liver function tests, renal function, and thyroid function at baseline and before each cycle.
  • Monitor blood pressure weekly, especially during the first two cycles. [8]
Management of Adverse Events

Hypertension:

  • Implement home blood pressure monitoring during the first 2 cycles.
  • For grade 1 hypertension (systolic 120-139 mmHg or diastolic 80-89 mmHg): Continue this compound, initiate lifestyle modifications.
  • For grade 2 hypertension (systolic 140-159 mmHg or diastolic 90-99 mmHg): Initiate or optimize antihypertensive therapy; continue this compound.
  • For grade 3 hypertension (systolic ≥160 mmHg or diastolic ≥100 mmHg): Interrupt this compound until controlled with medications; resume at reduced dose. [8] [7]

Hand-Foot Syndrome:

  • For grade 1 (minimal skin changes without pain): Continue this compound, recommend moisturizers and avoidance of friction.
  • For grade 2 (skin changes with pain limiting instrumental activities): Interrupt this compound until resolution to grade ≤1, then resume at same dose.
  • For grade 3 (ulcerative dermatitis limiting self-care activities): Interrupt this compound until resolution to grade ≤1, then resume at reduced dose. [8]

Immunotherapy-Related Adverse Events:

  • Manage according to established guidelines for immune checkpoint inhibitors.
  • For grade 2 immune-related adverse events, consider withholding PD-1 inhibitor and initiate corticosteroids (prednisone 0.5-1 mg/kg/day).
  • For grade 3-4 events, permanently discontinue PD-1 inhibitor and initiate high-dose corticosteroids (methylprednisolone 1-2 mg/kg/day). [6]

Conclusion and Future Directions

The combination of this compound with PD-1 inhibitors represents a promising therapeutic strategy for refractory metastatic colorectal cancer, particularly for the MSS/pMMR subtype that has traditionally been resistant to immunotherapy. The synergistic mechanism of vascular normalization and immune microenvironment modulation addresses key resistance pathways in colorectal cancer. Current clinical evidence demonstrates significantly improved response rates and progression-free survival with manageable toxicity profiles, supporting further development of this combination approach.

Future research should focus on predictive biomarkers to identify patient populations most likely to benefit from this combination therapy. Potential biomarkers include peripheral blood MDSC levels, tumor vasculature parameters on imaging, and EMT-related gene expression signatures. [6] [3] Additionally, optimization of dosing schedules and sequence, particularly exploring intermittent this compound dosing to maximize vascular normalization windows, may further enhance efficacy while reducing toxicity. Novel triple combinations with other targeted agents, such as BCL-2 inhibitors (e.g., venetoclax), represent another promising direction based on preclinical data showing enhanced antitumor effects. [4]

The protocols outlined in this document provide a comprehensive framework for preclinical evaluation and clinical application of this compound combination therapies, facilitating standardized investigation and implementation of this promising treatment approach for colorectal cancer patients with limited therapeutic options.

References

Fruquintinib dosing schedule 21 days on 7 days off

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Dosing Schedule and Application

The 21 days on, 7 days off schedule is the standard cycle for fruquintinib in the treatment of metastatic colorectal cancer (mCRC). The table below summarizes the core dosing information [1] [2].

Parameter Specification
Standard Dosage 5 mg, taken orally once daily [1] [2]
Treatment Cycle 28-day cycles [1]
Dosing Schedule 21 consecutive days of treatment, followed by a 7-day rest period [1]
Administration With or without food, at approximately the same time each day. Capsules must be swallowed whole [1].

| Dose Modifications | • First dose reduction: 4 mg once daily • Second dose reduction: 3 mg once daily *Dose reductions are used to manage adverse events and should not be re-escalated later [3] [2]. |

This dosing regimen is approved for adults with mCRC who have been previously treated with fluoropyrimidine-, oxaliplatin-, and irinotecan-based chemotherapy, an anti-VEGF therapy, and if RAS wild-type and medically appropriate, an anti-EGFR therapy [4] [2].

Efficacy and Safety in Clinical Practice

Clinical trials and real-world studies have established the efficacy of this schedule, while also highlighting the importance of dose management for tolerability.

  • Efficacy Data: In the pivotal FRESCO trial, the standard regimen significantly improved median overall survival (OS) and progression-free survival (PFS) compared to placebo [3] [5]. A 2025 real-world retrospective study of 99 mCRC patients who switched to an adjusted schedule (5 mg for 7 days on, 7 days off) reported a median PFS of 4.1 months and a median OS of 11.4 months, suggesting that modified schedules can retain clinical benefit for patients intolerant to the standard dose [5].
  • Safety and Dose Adjustment: The standard 5 mg dose is frequently associated with adverse effects that can lead to treatment discontinuation [3] [5]. Common grade 3 or higher adverse events include hypertension, hand-foot skin reaction (HFSR), proteinuria, and fatigue [3]. Therefore, proactive monitoring and dose reductions are a critical part of clinical protocol to manage toxicity and allow patients to remain on treatment [3] [5].

Mechanism of Action

This compound is a highly selective, small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFR)-1, -2, and -3. This mechanism is illustrated in the diagram below.

G VEGF VEGF Ligand VEGFR VEGFR-1, -2, -3 VEGF->VEGFR Binds Signaling Angiogenesis &\nLymphangiogenesis Signaling VEGFR->Signaling Activates TumorGrowth Tumor Growth &\nMetastasis Signaling->TumorGrowth This compound This compound Inhibition Inhibits This compound->Inhibition Inhibition->VEGFR Blocks intracellular\nkinase domain

By binding inside the cell and blocking the kinase activity of all three VEGFRs, this compound inhibits tumor angiogenesis and lymphangiogenesis, thereby restricting tumor growth and progression [4] [6]. Preclinical studies also indicate that it can modulate the TGF-β/Smad signaling pathway to inhibit the migration and invasion of colorectal cancer cells [7] [8].

Key Considerations for Protocol Development

For researchers designing experiments or clinical protocols, the following points are crucial:

  • Dosing Adherence: Emphasize taking the drug at the same time each day. If a dose is missed by less than 12 hours, it should be taken. If vomiting occurs after dosing, an additional dose should not be taken [1].
  • Safety Monitoring: Rigorous monitoring is required for specific adverse events. Implement regular checks for blood pressure, liver function tests (ALT, AST, bilirubin), and urine protein before and during treatment [6].
  • Drug Interactions: this compound is metabolized primarily by CYP3A. Concomitant use with strong or moderate CYP3A inducers should be avoided. Furthermore, co-administration with anticoagulants like warfarin may increase the risk of bleeding and requires close monitoring [9] [6].

References

Fruquintinib administration with or without food

Author: Smolecule Technical Support Team. Date: February 2026

Fruquintinib Administration: Application Notes

Supporting Quantitative Pharmacokinetic Data:

Table 1: Summary of Key Food Effect and DDI Study Results on this compound PK (5 mg Dose)

PK Parameter Geometric Least Squares Mean Ratio (GMR%) 90% Confidence Interval Conclusion
Food Effect (Fed vs. Fasted) [1]
• this compound AUC 107% 99.8%, 114% No effect
• this compound C~max~ 90.7% 80.3%, 102% No effect
DDI with Rabeprazole (With vs. Without PPI) [1]
• this compound AUC 102% 94.7%, 110% No effect
• this compound C~max~ 97.8% 86.5%, 111% No effect

Table 2: Key Physicochemical and Pharmacokinetic Properties of this compound

Property Characteristic Experimental Conditions / Notes
BCS Classification [1] Class 2 Low solubility, high permeability.
pKa [1] 2.78 Weak base.
Aqueous Solubility [5] [1] pH-dependent (129.9 μg/mL at pH 1; 0.9 μg/mL at pH 6.8) 37°C. Significant decrease in solubility with increasing pH.
Solubility in Biorelevant Media [1] FaSSIF: 2.07 μg/mL; FeSSIF: 8.67 μg/mL Fasted State Simulated Intestinal Fluid (FaSSIF); Fed State Simulated Intestinal Fluid (FeSSIF).
Median T~max~ (Fasted) [6] 2 - 3 hours Time to reach peak plasma concentration.
Protein Binding [5] [6] ~95% High binding to plasma proteins.

Mechanistic Insight and Paradigm Challenge: this compound is a weak base with pH-dependent solubility, a profile typically associated with potential for food and pH-dependent drug-drug interactions (DDIs) [1]. However, clinical results demonstrate no such effects. This indicates that the in vitro pH-dependent solubility of a BCS Class 2 weak base does not necessarily predict its clinical performance regarding food effect or pH-dependent DDIs [1]. The higher solubility in Fed State Simulated Intestinal Fluid (FeSSIF) may partially explain the lack of a negative food effect [1].

Detailed Experimental Protocols

The following protocols are based on the pivotal clinical study that evaluated both the food effect and DDI with rabeprazole [1].

Protocol 1: Clinical Study Design for Food and pH-Dependent DDI Assessment

1. Study Objective: To evaluate the effects of a high-fat meal and concomitant rabeprazole (a PPI) on the single-dose pharmacokinetics and safety of this compound in healthy subjects.

2. Study Design:

  • This was a single-center, open-label, randomized, two-sequence, three-period study [1].
  • The workflow of the study design is as follows:

G Start Study Start Screening Screening (Within 21 days of Day 1) Start->Screening Period1 Period 1: Food Effect (Day 1) Screening->Period1 Washout1 14-day Washout Period1->Washout1 Period2 Period 2: Food Effect Crossover (Day 15) Washout1->Period2 RabeprazoleLeadIn Rabeprazole 40 mg QD (6-day Lead-in) Period2->RabeprazoleLeadIn Period3 Period 3: DDI Assessment (Day 22: Rabeprazole + this compound) RabeprazoleLeadIn->Period3 End End of Study Period3->End p1 p2 p3

Diagram Title: Three-Period Clinical Study Design

3. Subject Selection:

  • Population: Healthy adult subjects.
  • Key Criteria: Good health as determined by medical history, physical examination, and clinical laboratory tests. Specific age and BMI ranges as defined in the protocol.

4. Treatment Regimens:

  • This compound Dose: A single 5 mg oral dose in all periods [1].
  • Food Effect Assessment (Periods 1 & 2): A two-period crossover design.
    • Fasted: Following an overnight fast of at least 10 hours.
    • Fed: 30 minutes after starting a high-fat, high-calorie breakfast (approximately 800-1000 kcal, with 50% of calories from fat) [1].
  • DDI Assessment (Period 3): Following a 6-day lead-in of rabeprazole 40 mg once daily, a single dose of rabeprazole 40 mg was administered 1 hour before this compound under fasted conditions [1].

5. Pharmacokinetic Sampling:

  • Blood samples for PK analysis of this compound and its metabolite M11 were collected pre-dose and over 168 hours post-dose in each period [1].
  • Key PK Parameters: Area under the concentration-time curve (AUC~0–t~, AUC~0–∞~), maximum concentration (C~max~), time to C~max~ (T~max~), and half-life (t~1/2~).

6. Bioanalytical Method:

  • Plasma concentrations of this compound and M11 were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method [1].

7. Statistical Analysis for Bioequivalence:

  • The primary analysis compared systemic exposure (AUC and C~max~) between test (fed or with rabeprazole) and reference (fasted or without rabeprazole) conditions.
  • Analysis of variance (ANOVA) models were applied to the log-transformed PK parameters.
  • A lack of effect was concluded if the 90% confidence intervals for the geometric least squares mean ratios (GMR%) of AUC and C~max~ were entirely within the 80-125% bioequivalence bounds [1].
Protocol 2: Decision Framework for Food Effect and DDI Assessment

For drug development professionals, the following workflow outlines a strategic approach for evaluating food and pH-dependent DDIs for weak base drugs, informed by the this compound case.

G a Is the drug a BCS Class 2 weak base with pH-dependent solubility? b Conduct in vitro profiling: - pKa determination - Solubility vs. pH profile - Solubility in FaSSIF/FeSSIF a->b Yes d Proceed to clinical study (Reference Protocol 1) a->d No c In vitro data suggests potential food/DDI risk b->c c->d e Clinical study shows no significant effect d->e f Update product label: 'Take with or without food' 'No restriction on acid-reducing agents' e->f

Diagram Title: Decision Path for Food and DDI Assessment

Discussion and Implications for Drug Development

The case of this compound demonstrates that while in vitro physicochemical profiling is essential for identifying potential risks, clinical studies remain the definitive method for assessing food effects and pH-dependent DDIs. The dissociation between in vitro solubility and clinical exposure outcomes highlights the complexity of oral drug absorption.

These findings support a drug development paradigm where clinical evaluation of food and acid-reducing agent effects is warranted for weak base drugs, even when in vitro data suggest potential interactions. A negative clinical result, as with this compound, can significantly enhance patient convenience and adherence by allowing administration without dietary or concomitant medication restrictions [1].

References

Comprehensive Application Notes and Protocols: Fruquintinib Combination with PD-1/PD-L1 Inhibitors in Solid Tumors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Rationale

The combination of fruquintinib with PD-1/PD-L1 inhibitors represents an innovative therapeutic approach in oncology, particularly for treating microsatellite stable (MSS) metastatic colorectal cancer (mCRC) and other advanced solid tumors. This compound is a highly selective oral tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3), effectively suppressing tumor angiogenesis. When combined with immune checkpoint inhibitors (ICIs) that block the PD-1/PD-L1 pathway, this regimen demonstrates synergistic antitumor activity by simultaneously targeting both the tumor vasculature and immune microenvironment. This dual approach addresses key mechanisms of cancer progression: angiogenesis and immune evasion.

The scientific rationale for this combination stems from the understanding that anti-angiogenic agents can modulate the tumor immune microenvironment by reversing T-cell dysfunction and promoting anti-tumor immune responses through multiple mechanisms. Preclinical studies have demonstrated that this compound enhances the efficacy of PD-1 inhibitors by reducing immunosuppressive cell populations, promoting T-cell infiltration, and normalizing tumor vasculature, thereby creating a more permissive environment for immunotherapy. This combination has shown particular promise for MSS/pMMR mCRC, which constitutes approximately 95% of all mCRC cases and has historically demonstrated poor response to immunotherapy alone due to its immunologically "cold" tumor microenvironment.

Clinical Efficacy Data

Efficacy in Metastatic Colorectal Cancer

Recent meta-analyses and clinical studies have demonstrated consistent efficacy of this compound combined with PD-1/PD-L1 inhibitors in heavily pretreated mCRC patients. The pooled analysis across multiple trials shows compelling activity in this challenging patient population.

Table 1: Efficacy Outcomes of this compound + PD-1/PD-L1 Inhibitors in mCRC

Study Type Patient Population ORR (%) DCR (%) Median PFS (months) Median OS (months)
Meta-analysis (2025) Refractory mCRC (n=1,409) 16 79 5.40 14.35
Retrospective Study MSS/pMMR mCRC (n=78) 7.9-20.0 60.0-74.6 7.0-8.3 Not reached
Real-world Study MSS/pMMR mCRC (n=45) 11.1 62.2 3.8 14.9

A comprehensive meta-analysis of 26 studies involving 1,409 patients with metastatic colorectal cancer demonstrated that this compound-based regimens achieved significantly superior efficacy compared to regorafenib-based therapy, with higher objective response rate (ORR: 16% vs. 3%), improved disease control rate (DCR: 79% vs. 54%), and longer median progression-free survival (PFS: 5.40 months vs. 3.00 months). Overall survival (OS) also numerically favored this compound combinations (14.35 months vs. 12.70 months), though this difference did not reach statistical significance [1]. These findings position the this compound combination as a promising later-line option for mCRC.

Liver metastasis status has been identified as a strong predictor of treatment efficacy. Patients without liver involvement demonstrated substantially better outcomes, with an ORR of 49% compared to just 3% in those with liver metastases, and significantly longer median PFS (3.50 months vs. 2.37 months) [1]. This suggests that liver metastasis creates a particularly immunosuppressive microenvironment that may diminish the effectiveness of combination immunotherapy, highlighting the importance of patient stratification based on metastatic site.

Efficacy in Other Solid Tumors

The combination has also shown promising activity in gastric and gastroesophageal junction (GEJ) adenocarcinoma. The phase 2 FDZL-FIX trial investigated this compound plus PD-1 inhibitors and chemotherapy as first-line treatment for HER2-negative advanced gastric/GEJ adenocarcinoma, demonstrating impressive results with a median PFS of 9.43 months and ORR of 80%, with a remarkable 100% disease control rate [2]. This suggests that the addition of this compound to standard chemoimmunotherapy backbone may further enhance antitumor activity in upper gastrointestinal malignancies.

Table 2: Efficacy in Gastric/GEJ Cancer (FDZL-FIX Trial)

Endpoint Result 95% Confidence Interval
Median PFS 9.43 months 5.29-13.24 months
ORR 80.0% 61.4%-92.3%
DCR 100.0% 88.4%-100.0%
9-month PFS rate 57.0% 40.0%-83.0%

Administration Protocols

Dosing and Schedule

Based on available clinical evidence, the following administration protocol is recommended for this compound in combination with PD-1/PD-L1 inhibitors:

  • This compound Dosing:

    • Standard dose: 5 mg orally once daily
    • Alternative doses: 3-4 mg orally once daily for patients with poor tolerance
    • Schedule: Administered for 2 weeks followed by 1 week off (21-day cycle) OR for 3 weeks followed by 1 week off (28-day cycle) [3] [4]
    • Dose adjustments: Based on tolerability, with recommended de-escalation to 3-4 mg for management of adverse events
  • PD-1/PD-L1 Inhibitor Dosing:

    • Sintilimab: 200 mg intravenously on day 1 of each 21-day cycle
    • Camrelizumab: 200 mg intravenously on day 1 of each 21-day cycle
    • Nivolumab: 3 mg/kg or 240 mg flat dose intravenously on day 1 of each 21-day cycle
    • Pembrolizumab: 200 mg intravenously on day 1 of each 21-day cycle
    • Envafolimab: 200 mg subcutaneously on days 1 and 15 of each 28-day cycle [3]
Treatment Duration and Modification

Treatment should be continued until disease progression or unacceptable toxicity. For patients experiencing adverse events, this compound dose interruption or reduction is recommended rather than complete treatment discontinuation. Most clinical trials have employed a stepwise dose reduction approach from 5 mg to 4 mg, then to 3 mg based on toxicity severity [3] [4]. No initial dose adjustment is required for patients with mild to moderate renal or hepatic impairment, though caution is advised in severe impairment due to limited data.

Patient Selection and Biomarkers

Indications and Eligibility

Current evidence supports the use of this compound plus PD-1/PD-L1 inhibitors in the following settings:

  • Metastatic colorectal cancer: Patients with MSS/pMMR mCRC who have progressed after at least two prior lines of systemic therapy, including fluoropyrimidine-based chemotherapy, oxaliplatin, and irinotecan [1] [3]
  • Gastric/GEJ adenocarcinoma: HER2-negative advanced disease in combination with chemotherapy as first-line treatment [2]
  • Key inclusion criteria: Histologically confirmed adenocarcinoma, age 18-75 years, ECOG performance status 0-1, adequate organ function, and measurable disease per RECIST v1.1
  • Key exclusion criteria: Active autoimmune disease, history of intestinal perforation/fistula, uncontrolled hypertension, significant cardiovascular disease, and untreated brain metastases
Predictive Biomarkers

Several clinical and pathological factors have emerged as potential predictors of treatment response:

  • Liver metastasis: Patients without liver metastases derive significantly greater benefit [1]
  • ECOG performance status: Patients with ECOG 1 showed better PFS compared to those with ECOG 0 in multivariate analysis (HR=0.28, P<0.001) [3]
  • Primary tumor location: Left-sided colorectal cancers may have better outcomes compared to right-sided, though data are inconsistent [4]
  • Previous anti-VEGF therapy: Prior bevacizumab exposure does not preclude response to this compound combination therapy [4]

Safety and Tolerability Profile

Adverse Event Management

The combination of this compound with PD-1/PD-L1 inhibitors demonstrates a manageable safety profile with predictable adverse events that are generally consistent with the known toxicities of each individual agent. The most common adverse events observed in clinical trials include:

  • Hand-foot syndrome (20.6-33.3%): Managed with topical emollients, urea-based creams, and dose modification for severe cases (grade ≥3)
  • Hypothyroidism (26.7-31.7%): Managed with thyroid hormone replacement therapy with regular monitoring of thyroid function tests
  • Proteinuria (23.8-33.3%): Monitored through regular urinalysis with dose adjustment for significant proteinuria
  • Fatigue (30.3%): Managed with supportive care and dose modification if severe
  • Hematological toxicities: Including decreased neutrophil count (33.3%), decreased platelet count (6.1% grade ≥3), and decreased white blood cell count (3.0% grade ≥3) [3] [2]

The incidence of grade 3-4 treatment-related adverse events ranges from 15-28% across studies, which is considered acceptable given the advanced nature of the diseases being treated and the prior treatment history of the patient populations [1]. No adverse event-related deaths were reported in the major studies of this combination [3] [4].

Immune-Related Adverse Events

The spectrum of immune-related adverse events (irAEs) with combination therapy is similar to that observed with PD-1/PD-L1 inhibitor monotherapy, though some events may occur with higher frequency or severity. Common irAEs include rash, pruritus, hypothyroidism, and colitis. The management follows established guidelines for irAEs, including appropriate use of corticosteroids and other immunosuppressive agents for moderate to severe events, with temporary interruption or permanent discontinuation of PD-1/PD-L1 inhibitors based on severity [5] [6].

Mechanistic Insights and Synergistic Pathways

The synergistic activity of this compound combined with PD-1/PD-L1 inhibitors can be attributed to several interconnected biological mechanisms that collectively enhance antitumor immunity.

Figure 1: Mechanism of Action Synergy Between this compound and PD-1/PD-L1 Inhibitors

This compound primarily exerts its effects through potent inhibition of VEGFR-1, VEGFR-2, and VEGFR-3, leading to suppression of tumor angiogenesis. However, beyond this direct anti-angiogenic effect, this compound modulates the tumor immune microenvironment in several key ways:

  • Reversal of T-cell dysfunction: By inhibiting the VEGF/VEGFR signaling pathway, this compound reverses VEGF-mediated suppression of T-cell function, allowing for more effective antitumor immune responses [1]
  • Immune cell recruitment and activation: this compound modulates the recruitment and activation of various immune cells, including enhancing dendritic cell maturation and reducing immunosuppressive cell populations such as myeloid-derived suppressor cells (MDSCs) and regulatory T-cells (Tregs) [1] [6]
  • Tumor vasculature normalization: By normalizing the abnormal tumor vasculature, this compound improves tumor perfusion and enhances T-cell infiltration into tumors, transforming immunologically "cold" tumors into "hot" tumors that are more responsive to checkpoint inhibition [6]

PD-1/PD-L1 inhibitors function by blocking the interaction between PD-1 on T-cells and PD-L1 on tumor cells, thereby preventing the downregulation of T-cell activation and restoring antitumor immunity. The combination with this compound creates a positive feedback loop where enhanced T-cell infiltration and function further promotes vascular normalization, establishing a more favorable tumor microenvironment for sustained antitumor activity.

Future Directions and Ongoing Research

Several ongoing clinical trials are further exploring the potential of this compound combination strategies across different tumor types and treatment lines. Future research directions include:

  • Novel combination regimens: Investigating this compound with other immunotherapeutic agents beyond PD-1/PD-L1 inhibitors, such as TIGIT inhibitors, LAG-3 inhibitors, and bispecific antibodies [7]
  • Biomarker development: Identifying predictive biomarkers beyond microsatellite status to better select patients most likely to benefit from combination therapy, including gene expression signatures, circulating tumor DNA, and immune cell profiling [6]
  • Treatment sequence optimization: Determining the optimal sequencing of this compound combination therapy relative to other available treatments, including chemotherapy and targeted therapies
  • Expansion to other indications: Evaluating the efficacy of this compound combinations in other solid tumors where angiogenesis plays a key role in pathogenesis and progression

The evolving landscape of PD-1/PD-L1 inhibitor development continues to bring new agents and combinations into clinical testing, with over 180 companies and 200 drugs currently in development in this class [7]. This expanding arsenal of immunotherapeutic agents provides numerous opportunities for novel combination strategies with this compound to further improve outcomes for cancer patients.

Conclusion

The combination of this compound with PD-1/PD-L1 inhibitors represents a promising treatment strategy, particularly for patients with MSS mCRC who have limited therapeutic options after progression on standard therapies. The consistent efficacy signals across multiple studies, manageable safety profile, and strong biological rationale support the continued development of this combination approach. Ongoing and future clinical trials will further refine patient selection, optimize dosing strategies, and expand the potential applications of this combination to benefit a broader range of cancer patients.

References

Application Notes and Protocols for Evaluating Fruquintinib in Patient-Derived Xenograft (PDX) Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fruquintinib is a highly selective oral tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR)-1, -2, and -3 to suppress tumor angiogenesis. Its high selectivity minimizes off-target toxicity and allows for sustained target inhibition, making it suitable for combination therapies [1] [2]. Patient-derived xenograft (PDX) models, which involve implantting human tumor tissues into immunodeficient mice, retain the original tumor's histopathological characteristics and molecular heterogeneity, providing a powerful platform for evaluating drug efficacy and mechanisms. These application notes outline standardized protocols for assessing this compound's anti-tumor effects and underlying mechanisms in PDX models, with a focus on quantitative data collection and analysis.

Mechanism of Action and Biological Effects

Key Mechanisms of this compound

This compound exerts its anti-tumor effects through multiple biological processes, as characterized across various experimental systems:

  • Molecular Targeting: this compound potently inhibits VEGFR-1, VEGFR-2, and VEGFR-3 with half maximal inhibitory concentration (IC50) values of 33 nmol/L, 35 nmol/L, and 0.5 nmol/L, respectively. It demonstrates minimal off-target activity against other kinases (IC50 > 1,000 nmol/L for non-VEGFR kinases) [1].

  • Angiogenesis Inhibition: In cellular models, this compound blocks VEGF/VEGFR signaling in human umbilical vein endothelial cells (HUVECs) and human lymphatic endothelial cells (HLECs), exhibiting potent anti-angiogenic effects in chick embryo chorioallantoic membrane (CAM) assays [1].

  • Metastasis Suppression: Recent research demonstrates that this compound inhibits colorectal cancer cell migration and invasion by modulating epithelial-mesenchymal transition (EMT) through the TGF-β/Smad signaling pathway [3] [4].

This compound Characteristics Summary

Table 1: Key Characteristics of this compound

Characteristic Description
Molecular Target VEGFR-1, VEGFR-2, VEGFR-3 [1] [2]
IC50 Values VEGFR-1: 33 nmol/L; VEGFR-2: 35 nmol/L; VEGFR-3: 0.5 nmol/L [1]
Mechanism Inhibits tumor angiogenesis and lymphangiogenesis by blocking VEGF signaling [2]
Additional Effects Suppresses EMT via TGF-β/Smad pathway [3] [4]
Selectivity High selectivity for VEGFRs with minimal off-target toxicity [1]

Efficacy Data from Preclinical Models

Anti-Tumor Efficacy in PDX Models

In a stomach cancer PDX model, this compound administered orally at 5 mg/kg and 20 mg/kg daily inhibited tumor growth by 24.1% and 48.6%, respectively, demonstrating a clear dose-response relationship [4]. The anti-tumor effect was achieved through inhibition of VEGFR-2 phosphorylation and suppression of tumor angiogenesis [1].

Effects on Metastasis and EMT Markers

In colorectal cancer cell lines, this compound treatment significantly regulated key EMT markers in a dose-dependent manner [3] [4]:

  • Upregulation of epithelial marker: E-cadherin
  • Downregulation of mesenchymal markers: N-cadherin and vimentin
  • Inhibition of metastasis-related enzyme: MMP9
  • Suppression of signaling mediators: SMAD2/3 expression

These molecular changes correlated with significant inhibition of cancer cell migration and invasion in functional assays.

Quantitative Efficacy Data

Table 2: Efficacy Data of this compound from Preclinical Studies

Model Type Dosage/Concentration Efficacy Outcome Reference
Stomach cancer PDX 5 mg/kg (daily, oral) 24.1% tumor growth inhibition [4]
Stomach cancer PDX 20 mg/kg (daily, oral) 48.6% tumor growth inhibition [4]
Colorectal cancer cells 50-200 μM Dose-dependent inhibition of migration and invasion [3] [4]
Colorectal cancer cells 100-200 μM Significant regulation of EMT markers [3]
Mouse lung tissue N/A Suppressed VEGF-induced VEGFR-2 phosphorylation [1]

Experimental Protocols

PDX Model Development and this compound Treatment Protocol

Purpose: To establish colorectal or gastric cancer PDX models and evaluate the efficacy of this compound in suppressing tumor growth.

Materials:

  • NOD/SCID or NSG mice (6-8 weeks old)
  • Fresh human colorectal or gastric tumor tissues
  • This compound (powder form)
  • Vehicle solution (for control group)
  • Calipers for tumor measurement
  • Institutional Animal Care and Use Committee (IACUC) approval

Procedure:

  • Tumor Implantation: Finely chop fresh human tumor tissues into 2-3 mm³ fragments and subcutaneously implant into the flanks of anesthetized mice using a trocar.
  • Model Validation: Monitor tumor growth until reaching approximately 100-150 mm³ (designated as F1 generation). Validate model fidelity through histopathological comparison with original patient tumors.
  • Animal Randomization: Randomize tumor-bearing mice into treatment and control groups (n=6-8 per group) when tumors reach 100-200 mm³.
  • Drug Administration:
    • Administer this compound orally at 5 mg/kg or 20 mg/kg daily [4]
    • Prepare control group receiving vehicle solution only
    • Treatment duration: 21-28 days
  • Tumor Monitoring: Measure tumor dimensions 2-3 times weekly using calipers. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2
  • Endpoint Analysis: Euthanize mice at study endpoint. Collect tumors for:
    • Weight measurement
    • Histological analysis (H&E staining)
    • Immunohistochemistry (CD31 for microvessel density)
    • Molecular analysis (protein and RNA extraction)
Protocol for Assessing Effects on EMT and TGF-β/Smad Signaling

Purpose: To evaluate this compound's effects on epithelial-mesenchymal transition and TGF-β/Smad signaling pathway in PDX tumors or cancer cell lines.

Materials:

  • PDX tumor tissues from protocol 4.1
  • Colorectal cancer cell lines (HCT-116, LOVO)
  • This compound (dissolved in DMSO)
  • TGF-β receptor agonist KRFK TFA (for rescue experiments)
  • Western blot equipment and antibodies
  • Transwell chambers (for migration/invasion assays)

Procedure:

  • Protein Extraction: Homogenize PDX tumor tissues or harvest cultured cells. Extract total protein using RIPA buffer with protease and phosphatase inhibitors.
  • Western Blot Analysis:
    • Separate proteins by SDS-PAGE and transfer to PVDF membranes
    • Probe with primary antibodies against: E-cadherin, N-cadherin, vimentin, MMP9, SMAD2/3, phospho-SMAD2/3
    • Use β-actin as loading control
    • Quantify band intensities using densitometry software
  • Functional Assays (in vitro):
    • Transwell Migration: Seed 5×10⁴ this compound-treated cells in serum-free medium in upper chamber, with complete medium in lower chamber. Incubate 24 hours, stain traversed cells with crystal violet, and count.
    • Transwell Invasion: Coat membranes with Matrigel before seeding cells. Incubate 48 hours before staining and counting.
    • Wound Healing: Create scratch in confluent cell monolayer, treat with this compound, and measure wound closure at 0, 24, and 48 hours.
  • Rescue Experiments: Co-treat cells with this compound (100-200 μM) and TGF-β receptor agonist KRFK TFA (50 μM) to confirm pathway specificity [3].

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action in Tumor Microenvironment

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding DownstreamSignaling DownstreamSignaling VEGFR->DownstreamSignaling Activates This compound This compound This compound->VEGFR Inhibition Angiogenesis Angiogenesis DownstreamSignaling->Angiogenesis Lymphangiogenesis Lymphangiogenesis DownstreamSignaling->Lymphangiogenesis EMT EMT DownstreamSignaling->EMT TGF-β/Smad TumorGrowth TumorGrowth Angiogenesis->TumorGrowth Metastasis Metastasis Lymphangiogenesis->Metastasis EMT->Metastasis

Diagram 1: this compound inhibits VEGFR signaling to block angiogenesis, lymphangiogenesis, and EMT-mediated metastasis.

Experimental Workflow for PDX Study

G PatientTumor PatientTumor PDXDevelopment PDXDevelopment PatientTumor->PDXDevelopment Implantation TumorGrowth TumorGrowth PDXDevelopment->TumorGrowth Monitoring Randomization Randomization TumorGrowth->Randomization 100-200 mm³ Treatment Treatment Randomization->Treatment Groups: Control vs this compound Analysis Analysis Treatment->Analysis 21-28 days MolecularAnalysis MolecularAnalysis Analysis->MolecularAnalysis FunctionalAnalysis FunctionalAnalysis Analysis->FunctionalAnalysis

Diagram 2: PDX model development and drug evaluation workflow.

This compound Effects on TGF-β/Smad Signaling and EMT

G TGFB TGFB TGFBR TGFBR TGFB->TGFBR Smad23 Smad23 TGFBR->Smad23 Phosphorylation Smad4 Smad4 Smad23->Smad4 Complex Complex Smad4->Complex EMT EMT Complex->EMT Gene Regulation Ecadherin Ecadherin EMT->Ecadherin Downregulation Ncadherin Ncadherin EMT->Ncadherin Upregulation Vimentin Vimentin EMT->Vimentin Upregulation MMP9 MMP9 EMT->MMP9 Upregulation This compound This compound This compound->Smad23 Suppression

Diagram 3: this compound suppresses EMT by inhibiting TGF-β/Smad signaling and regulating marker expression.

Data Analysis and Interpretation

Efficacy Evaluation Criteria
  • Tumor Growth Inhibition: Calculate percentage tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Final volume_treated - Initial volume_treated) / (Final volume_control - Initial volume_control)] × 100

  • Anti-angiogenesis Assessment: Quantify microvessel density (MVD) through CD31 immunohistochemistry staining of tumor sections. Count CD31-positive vessels in five random high-power fields (400×).

  • EMT Marker Quantification: Express protein levels of E-cadherin, N-cadherin, vimentin, and MMP9 as fold changes relative to control groups after normalization to β-actin.

Statistical Analysis
  • Use GraphPad Prism or similar software for statistical analysis
  • Perform Student's t-test for comparing two groups
  • Employ one-way ANOVA with post-hoc tests for multiple group comparisons
  • Express data as mean ± standard deviation (SD)
  • Consider p-values < 0.05 as statistically significant

Conclusion

These application notes provide comprehensive protocols for evaluating this compound in PDX models, highlighting its dual mechanisms of action in inhibiting both angiogenesis and metastasis through EMT regulation. The standardized methodologies enable robust assessment of anti-tumor efficacy, while the detailed molecular analyses offer insights into underlying mechanisms. The high selectivity of this compound for VEGFRs and its efficacy in PDX models support its clinical translation, particularly for metastatic colorectal and gastric cancers. These protocols provide researchers with standardized approaches to investigate this compound both as a monotherapy and in combination regimens.

References

Fruquintinib dose modification guidelines toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile of Fruquintinib

This compound is an oral, highly selective tyrosine kinase inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFR)-1, -2, and -3. Its primary anti-tumor effect is achieved by inhibiting angiogenesis, a critical process for tumor growth and metastasis [1] [2]. The efficacy and associated toxicities are directly linked to this mechanism of action.

Table 1: Summary of Efficacy from Pivotal Clinical Trials

Trial Name / Study Phase Patient Population Median PFS (Months) Median OS (Months) Hazard Ratio (OS)
FRESCO [3] [4] III Chinese mCRC, ≥2 prior lines 3.7 vs. 1.8 (Placebo) 9.3 vs. 6.6 (Placebo) 0.65
FRESCO-2 [5] [4] III Global mCRC, refractory 3.7 vs. 1.8 (Placebo) 7.4 vs. 4.8 (Placebo) 0.66
Phase Ib [2] Ib Chinese mCRC, pretreated 5.80 8.88 -
Phase II [2] II Chinese mCRC, pretreated 4.73 vs. 0.99 (Placebo) 7.72 vs. 5.52 (Placebo) 0.71

The following diagram illustrates the primary mechanism of action of this compound and the downstream physiological effects that contribute to both its efficacy and common adverse events.

G cluster_Toxicity COMMON TOXICITIES This compound This compound VEGFR VEGFR-1, -2, -3 This compound->VEGFR Binds and Inhibits Angiogenesis Inhibits Tumor Angiogenesis VEGFR->Angiogenesis Blocks Signaling HTN Hypertension (Increased BP) VEGFR->HTN Off-target HFSR Hand-Foot Skin Reaction (HFSR) VEGFR->HFSR Off-target Proteinuria Proteinuria VEGFR->Proteinuria Off-target Fatigue Fatigue / Asthenia VEGFR->Fatigue Off-target Hepatic Hepatic Impairment VEGFR->Hepatic Off-target Thyroid Thyroid Dysfunction VEGFR->Thyroid Off-target TumorGrowth Suppresses Tumor Growth Angiogenesis->TumorGrowth AntiTumorEffect ANTI-TUMOR EFFICACY

Comprehensive Toxicity Profile and Incidence

The safety profile of this compound is characterized by class-effects of VEGFR inhibition. Management requires proactive monitoring and timely intervention [6].

Table 2: Common Adverse Events and Incidence Rates

Adverse Event Any Grade Incidence (Range) Grade ≥3 Incidence (Range) Notes / Comparative Risk
Hypertension 32.9% - ~61% [1] [5] 14% - 23% [6] [5] Most common cardiovascular AE; OR 6.86 vs. placebo [1].
Hand-Foot Skin Reaction (HFSR) ~49% [5] 6% - 11% [5] [2] -
Fatigue / Asthenia Frequently reported [6] 8% [6] -
Proteinuria 23.8% - 33.3% (combo therapy) [7] 3.2% [6] -
Hypothyroidism 26.7% - 31.7% (combo therapy) [7] - Associated with immune combination.
Diarrhea Frequently reported [6] 9.5% (Phase Ib) [2] -
Thromboembolism 4.1% [1] - Not statistically significant vs. placebo [1].

Dose Modification Guidelines and Protocols

The standard dosing regimen is 5 mg orally, once daily, for 3 weeks followed by a 1-week break, constituting a 28-day cycle [2] [7]. However, real-world evidence supports initiating treatment at a lower dose for vulnerable populations.

  • Initial Dose Selection: For patients with poor performance status (ECOG ≥2), frailty, elderly age, or significant comorbidity, starting at 3 mg or 4 mg is recommended to improve tolerability [4] [8].
  • Dose Titration: A strategy of "start low and go slow" is advised. After initial cycles, if the treatment is well-tolerated, intra-patient dose escalation to 5 mg should be considered [8].

Dose Modification Protocol Dose adjustments should be based on the type and severity of the adverse event, as graded by CTCAE (Common Terminology Criteria for Adverse Events).

Table 3: Dose Modification and Management Guidelines for Common Toxicities

Adverse Event Management and Dose Modification Guidelines

| Hypertension | Monitoring: Check BP weekly, especially in the first cycle. Grade 1-2 (SBP <160 mmHg): Initiate or adjust antihypertensive therapy; continue this compound. Grade 3 (SBP ≥160 mmHg): Interrupt this compound until BP resolves to ≤Grade 1. Resume at a reduced dose (e.g., 4 mg). Grade 4: Discontinue this compound permanently [1] [5]. | | Hand-Foot Skin Reaction (HFSR) | Prophylaxis: Moisturize heavily with urea-based creams. Grade 2: Interrupt this compound until improvement to ≤Grade 1. Resume at the same dose. If recurrence, resume at a reduced dose. Grade 3: Interrupt this compound until resolution to ≤Grade 1. Resume at a reduced dose (e.g., 4 mg) [4]. | | Other Notable Toxicities | Proteinuria: Monitor urine protein regularly. For ≥2 grams/24hr, interrupt therapy and resume at a reduced dose upon recovery. Hepatic Impairment: Monitor liver function. Manage with interruption and dose reduction for severe events [6]. Fatigue/Asthenia: Manage supportively; dose interruption and reduction may be necessary for severe cases [8]. | | General Dose Reduction Path | First reduction: 5 mg → 4 mg. Second reduction: 4 mg → 3 mg. Note: Once reduced, the dose should not be re-escalated [4]. |

The following workflow provides a visual guide for the clinical management of this compound therapy, from initial dosing to managing toxicities.

G Start Start this compound Therapy DoseDecision Initial Dose Selection Start->DoseDecision StandardDose Standard Dose: 5 mg (3w on/1w off) DoseDecision->StandardDose Fit patient ReducedStart Reduced Start: 3-4 mg (3w on/1w off) (For frail/elderly/ECOG≥2) DoseDecision->ReducedStart Vulnerable patient Monitor Monitor for Toxicity (Weekly BP, Skin checks, LFTs, Urinalysis) StandardDose->Monitor ReducedStart->Monitor ToxicityCheck Toxicity Occurred? Monitor->ToxicityCheck Manage Manage Toxicity ToxicityCheck->Manage Yes Continue Continue Therapy ToxicityCheck->Continue No Interrupt Interrupt Dosing Manage->Interrupt ResumeDecision Resolve to ≤Grade 1? Interrupt->ResumeDecision DoseReduce Resume at Reduced Dose ResumeDecision->DoseReduce Yes, for Gr3 HFSR/HTN ResumeDecision->Continue Yes, for Gr2 HFSR DoseReduce->Monitor Continue->Monitor Next cycle

Experimental Protocol for Clinical Studies

For researchers designing clinical trials involving this compound, the following protocol summary can serve as a template.

  • Study Population: Patients with histologically confirmed metastatic colorectal cancer who have progressed on, or are intolerant to, standard therapies (fluoropyrimidine, oxaliplatin, irinotecan, and anti-VEGF/EGFR agents if indicated) [2].
  • Treatment Regimen:
    • Experimental Arm: this compound (at specified dose) administered orally once daily in 28-day cycles (3 weeks on, 1 week off) [2].
    • Control Arm: Placebo or standard of care, with matching schedule.
  • Concomitant Medications: Best supportive care, including antiemetics and antidiarrheals, should be provided per institutional standards.
  • Efficacy Assessments:
    • Primary Endpoint: Progression-Free Survival (PFS), defined as time from randomization to disease progression or death from any cause.
    • Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Disease Control Rate (DCR), and Health-Related Quality of Life (HR-QoL) [3] [2].
    • Tumor Assessment: Radiological assessment (CT/MRI) performed every 8 weeks using RECIST 1.1 criteria [2].
  • Safety Assessments:
    • Monitoring: Vital signs (especially blood pressure), physical examination (including skin), laboratory tests (CBC, chemistry, liver and renal function, urinalysis) should be performed at baseline and at least every cycle [6].
    • AE Reporting: All adverse events should be recorded and graded according to NCI CTCAE version 4.03 or later [2].

Future Research Directions and Combinations

Emerging data suggests that this compound has synergistic effects when combined with other agents.

  • Combination with Immunotherapy: For patients with MSS/pMMR mCRC, combining this compound with PD-1 inhibitors (e.g., sintilimab) has shown promising efficacy, significantly improving PFS and ORR compared to this compound monotherapy, with a manageable safety profile [7] [9]. Common AEs of combination therapy include hypothyroidism, proteinuria, and HFSR [7].
  • Combination with Chemotherapy: Early studies are exploring this compound combined with TAS-102 (trifluridine/tipiracil), showing preliminary response rates of 10-18% in the refractory setting [8].
  • Optimized Dosing Studies: There is a recognized need for prospective, randomized trials to validate the strategy of starting with lower doses (3-4 mg) in specific populations, and to define the optimal maintenance dose that balances efficacy and quality of life [8].

References

Fruquintinib drug interaction studies CYP enzymes

Author: Smolecule Technical Support Team. Date: February 2026

Fruquintinib Drug Interaction Profile

This compound is primarily metabolized by cytochrome P450 (CYP) enzymes, with CYP3A being the most significant contributor, and secondary roles for CYP2C8, CYP2C9, and CYP2C19 [1]. Its major circulating metabolite, M11 (formed by N-demethylation), has 10 times lower potency against VEGFR-2 than the parent drug [2].

The table below summarizes the clinical pharmacokinetic (PK) outcomes of this compound co-administered with a strong CYP3A inhibitor, a strong CYP3A inducer, and a proton pump inhibitor (PPI).

Concomitant Drug Change in this compound Exposure (vs. Alone) Change in M11 Metabolite Exposure Clinical Recommendation
Itraconazole (Strong CYP3A Inhibitor) [2] AUC: ↑ ~10% AUC & C~max~: ↓ 44% to 55% No dose adjustment recommended.

| Rifampin (Strong CYP3A Inducer) [2] | C~max~: ↓ 12% AUC: ↓ 65% | C~max~: ↑ 2.3-fold AUC: Marginal effect | Avoid concomitant use. | | Rabeprazole (PPI) [3] | AUC & C~max~: No significant change | AUC & C~max~: No significant change | Can be taken without regard to acid-reducing agents. |

Additionally, a high-fat meal had no significant effect on this compound's systemic exposure, supporting administration without regard to food [3].

Detailed Experimental Protocols

Here are the methodologies from key clinical studies investigating this compound's drug-drug interactions (DDIs).

CYP3A Inhibition and Induction Study (NCT04557397)

This was a single-center, open-label, 2-part, 2-period, fixed-sequence study in healthy subjects [2].

  • Subjects: Fourteen healthy subjects in each part (A and B).
  • Treatments:
    • Part A (CYP3A Inhibition): Subjects received a single oral dose of This compound 5 mg alone in Period 1. In Period 2, they received the same dose after pre-treatment and co-administration with itraconazole.
    • Part B (CYP3A Induction): The same design was used, with rifampin as the inducer in Period 2.
  • Dosing Regimens:
    • Itraconazole: 200 mg twice daily for one day, then once daily for four days as a lead-in, followed by once daily for five more days throughout PK sampling. On co-administration day, itraconazole was given 1 hour before this compound under fasting conditions [2].
    • Rifampin: 600 mg once daily for 14 consecutive days (7 days before and 6 days after this compound dosing). On co-administration day, rifampin was given 1 hour before this compound under fasting conditions [2].
  • PK Assessments: Intensive plasma sampling for this compound and M11 over 168 hours after dosing. Primary PK parameters were AUC~0-168h~ and C~max~ [2].
Food-Effect and PPI Interaction Study (NCT04645940)

This was a single-center, open-label, randomized, two-sequence, three-period study in healthy subjects [3].

  • Study Design:
    • Periods 1 & 2 (Food Effect): A two-period crossover design. Subjects were randomized to receive a single 5 mg dose of this compound after a high-fat meal (~800-1000 kcal, 50% fat) or under fasted conditions.
    • Period 3 (PPI Interaction): All subjects received rabeprazole 40 mg once daily for six days, followed by co-administration with this compound 5 mg on the seventh day under fasted conditions (rabeprazole was given 1 hour before this compound).
  • Washout: At least 14 days between this compound doses.
  • PK Assessments: Plasma sampling for this compound and M11 over 168 hours. PK parameters were compared using standard bioequivalence criteria (80%-125%) [3].

This compound Metabolism and DDI Study Design

The following diagram illustrates this compound's primary metabolic pathways and the design of the DDI clinical studies.

G cluster_metabolism Primary Metabolism cluster_DDI_studies Clinical DDI Study Designs cluster_inhib CYP3A Inhibition (Part A) cluster_induc CYP3A Induction (Part B) Fruqui This compound (Oral Dose) CYP3A CYP3A (Major) Fruqui->CYP3A CYP2C CYP2C8/9/19 (Minor) Fruqui->CYP2C M11 Metabolite M11 (Potency: 10x lower) CYP3A->M11 CYP2C->M11 Inhib Itraconazole (200 mg LD, then 200 mg QD) Period2_A Period 2 (Test) Inhib->Period2_A Fruqui_alone_A This compound 5 mg (Alone) Fruqui_plus_Inhib This compound 5 mg + Itraconazole Induc Rifampin (600 mg QD for 14 days) Period2_B Period 2 (Test) Induc->Period2_B Fruqui_alone_B This compound 5 mg (Alone) Fruqui_plus_Induc This compound 5 mg + Rifampin Period1_A Period 1 (Reference) Period1_A->Fruqui_alone_A Period2_A->Fruqui_plus_Inhib Period1_B Period 1 (Reference) Period1_B->Fruqui_alone_B Period2_B->Fruqui_plus_Induc

Key Takeaways for Drug Development

  • Manage CYP3A Inducers, Not Inhibitors: The most critical DDI for this compound is with strong CYP3A inducers. The ~65% reduction in this compound AUC with rifampin co-administration poses a significant risk to efficacy, warranting a contraindication or strong warning [2]. In contrast, the lack of clinically meaningful change with a strong inhibitor suggests a wide therapeutic window.
  • Formulation Advantages: this compound exhibits pH-dependent solubility in vitro, yet clinical studies showed no significant impact from PPIs or food on its PK [3]. This demonstrates that in vitro solubility data for BCS Class 2 weak base drugs may not always predict clinical outcomes, potentially avoiding cumbersome label restrictions.
  • Robust DDI Study Design: These studies employed established methodologies, including adequate lead-in and overlapping dosing for perpetrators (especially inducers) to ensure steady-state inhibition/induction during PK sampling of this compound [2]. Using healthy subjects provides a clean PK and safety profile for DDI assessment.

References

Managing Fruquintinib palmar-plantar erythrodysesthesia

Author: Smolecule Technical Support Team. Date: February 2026

Fruquintinib PPE: Incidence & Management

Palmar-plantar erythrodysesthesia (PPE), also known as hand-foot skin reaction, is a common and expected adverse reaction associated with this compound therapy. The following table summarizes the key quantitative data from clinical trials [1] [2] [3].

Aspect Quantitative Data
Overall Incidence 35% of patients (n=911) [1] [2]
Grade 3 Incidence 8% of patients (n=911) [1] [2]. In a Japan subgroup, Grade ≥3 incidence was 17.9% [3].
Recommended Dose Reduction Levels First reduction: 4 mg; Second reduction: 3 mg [2]
Time to Onset Median time to first onset of any grade is typically within the first few treatment cycles.

Frequently Asked Questions (FAQs)

Q1: What is the expected incidence of PPE in patients taking this compound? In the global clinical trial population of 911 patients with metastatic colorectal cancer (mCRC), 35% of patients experienced PPE of any grade, with 8% experiencing Grade 3 events [1] [2]. No Grade 4 events were reported. A subgroup analysis of patients in Japan showed a higher rate of severe PPE, with 17.9% experiencing Grade ≥3 events [3].

Q2: How is PPE graded and what are the clinical signs? PPE is graded based on the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI CTCAE). The management strategy depends on the severity grade [2]:

  • Grade 1 (Mild): Skin changes (erythema, edema, hyperkeratosis) without pain.
  • Grade 2 (Moderate): Skin changes with pain; limiting instrumental Activities of Daily Living (ADLs).
  • Grade 3 (Severe): Severe skin changes with pain; limiting self-care ADLs.

Q3: What are the official dosage modification guidelines for PPE? The prescribing information provides the following guidance [2]:

  • For Grade 2 PPE: Withhold this compound and initiate supportive treatment. Upon resolution to Grade 1 or baseline, resume treatment at the same dose level.
  • For Grade 3 PPE: Withhold this compound and initiate supportive treatment. Upon resolution to Grade 1 or baseline, resume treatment at the next lower dose level.

Q4: Are there any proactive strategies to prevent or mitigate PPE? While not specified in the official label, general management strategies for VEGF inhibitor-related PPE are applicable. These include [4]:

  • Dose Schedules: Some investigational protocols use alternative schedules, such as a 2-weeks-on/1-week-off regimen, to potentially manage toxicity.
  • Supportive Care: Encourage patients to use thick moisturizing creams, avoid hot water and friction, and wear well-fitting, soft shoes.

Troubleshooting & Management Guide

For researchers designing protocols or managing patients on this compound, the following workflow provides a clear, step-by-step guide for managing PPE based on severity. This diagram can be integrated into study protocols or clinical guidelines.

Start PPE Suspected or Diagnosed Assess Assess Severity per NCI CTCAE Start->Assess G1 Grade 1 Assess->G1 G2 Grade 2 Assess->G2 G3 Grade 3 Assess->G3 End Continue Monitoring G1->End Continue this compound at current dose. Initiate supportive care. Hold2 Monitor for Resolution G2->Hold2 WITHHOLD this compound Initiate supportive treatment Hold3 Monitor for Resolution G3->Hold3 WITHHOLD this compound Initiate supportive treatment Resume2 RESUME this compound at SAME dose level Hold2->Resume2 Resolved to Grade 1 or Baseline Resume2->End Resume3 RESUME this compound at NEXT LOWER dose Hold3->Resume3 Resolved to Grade 1 or Baseline Resume3->End

PPE Management Clinical Decision Pathway

The diagram above outlines the protocol for managing different grades of PPE:

  • Grade 1: Continue treatment with increased supportive care.
  • Grade 2: Withhold therapy until resolution, then resume at the same dose.
  • Grade 3: Withhold therapy until resolution, then resume at a reduced dose.

Experimental Design & Protocol Considerations

For researchers, understanding how PPE was managed in pivotal trials is crucial for designing new studies. The phase 3 FRESCO-2 trial, which led to the drug's approval, utilized the following methodology [3]:

  • Intervention: Patients received this compound 5 mg or placebo orally once daily on a schedule of 3 weeks on, 1 week off per 28-day cycle.
  • Safety Monitoring: Adverse events, including PPE, were monitored and graded throughout the treatment period according to NCI CTCAE version 5.0.
  • Dosing Modifications: The protocol predefined dose reduction levels (to 4 mg and then to 3 mg) and specified withholding rules for specific toxicities like PPE, aligning with the prescribing information.

This structured approach ensures that you can effectively monitor, grade, and manage PPE in a clinical or research setting.

References

Incidence and Clinical Characteristics of Hypertension

Author: Smolecule Technical Support Team. Date: February 2026

Hypertension is a common and expected side effect of fruquintinib, consistent with its mechanism of VEGFR inhibition [1]. The following table summarizes key quantitative data on its incidence:

Parameter Incidence / Risk in this compound Groups Incidence / Risk in Control Groups Source / Study Details
Pooled Incidence 32.9% (95% CI: 24.8%, 41.0%) [2] Not applicable Meta-analysis of 15 reports (N=3,832 patients on monotherapy) [2]
Odds Ratio (vs. Placebo) OR: 6.856 (95% CI: 5.071, 9.268; P < 0.001) [2] Reference Significant increase in odds [2]
Odds Ratio (vs. Regorafenib) OR: 1.549 (95% CI: 0.804, 2.983; P = 0.191) [2] Reference Not statistically significant [2]
Serious Events Hypertensive crisis reported [3] Not applicable Stated in official product characteristics [3]

The relationship between this compound's mechanism of action and the onset of hypertension can be visualized as follows:

G This compound This compound VEGFR_Inhibition Inhibition of VEGFR-1, -2, -3 This compound->VEGFR_Inhibition Reduced_NO Reduced Nitric Oxide Production VEGFR_Inhibition->Reduced_NO Vasoconstriction Vasoconstriction Reduced_NO->Vasoconstriction Hypertension Hypertension Vasoconstriction->Hypertension

Clinical Monitoring and Management Guidelines

A proactive and structured monitoring plan is essential for patient safety. The following table outlines the standard protocol based on product labels and clinical guidelines:

Monitoring Aspect Recommended Protocol
Pre-treatment Assessment Ensure pre-existing hypertension is adequately controlled before initiating therapy [3] [4].
BP Monitoring Frequency Weekly during the first month, then at least monthly or as clinically indicated thereafter [5] [4].
Blood Pressure Targets Treat to a standard target of <140/90 mm Hg [6]. A lower target (<135/85 mm Hg) may be considered to reduce myocardial infarction risk, though the benefit is less certain [6].
Action for Elevated BP Initiate or optimize antihypertensive medication. Adhere to dose modification guidelines if hypertension persists despite medication [5] [3].

Dosage Modification Protocol

Adverse reactions are managed through a defined process of dose interruption and reduction. The standard this compound dosing is 5 mg once daily for 21 days, followed by a 7-day rest period in a 28-day cycle [3] [4]. The following workflow details the management steps for hypertension:

G Start Patient on this compound Grade3 Persistent Grade 3 Hypertension? Start->Grade3 Grade4 Grade 4 Hypertension? Start->Grade4 ActionG3 Withhold dose. Initiate/optimize antihypertensives. Grade3->ActionG3 Yes ActionG4 Permanently discontinue This compound. Grade4->ActionG4 Yes Resolved Resolved to Grade 1 or baseline? ActionG3->Resolved Resolved->ActionG3 No DoseReduce Resume at next lower dose level. (5mg → 4mg → 3mg) Resolved->DoseReduce Yes

For other adverse reactions, the general management principle is:

  • Other Grade 3 Adverse Reactions: Withhold the dose until the reaction recovers to Grade 1 or baseline, then resume at a reduced dose [3].
  • Other Grade 4 Adverse Reactions: Permanently discontinue. Consider resuming at a reduced dose only if the toxicity is non-life-threatening, fully resolves, and the potential benefit outweighs the risk [5] [3].

Summary for Researchers

This compound-induced hypertension is a predictable, mechanism-based toxicity that requires vigilant management. Successful clinical development and safe use of this agent hinge on implementing rigorous monitoring schedules and adhering strictly to established dose modification protocols. This structured approach helps mitigate risks, manage patient safety effectively, and maintain the integrity of clinical trial data.

References

Fruquintinib hepatotoxicity monitoring and dose adjustment

Author: Smolecule Technical Support Team. Date: February 2026

Hepatotoxicity Incidence & Monitoring

Liver test abnormalities are common during fruquintinib therapy, though the incidence of severe injury is low. The following table summarizes hepatotoxicity data from pivotal clinical trials.

Trial / Data Source ALT/AST Elevation (Any Grade) Elevations >5x ULN Clinically Apparent Liver Injury with Jaundice
Pivotal Trials (Pooled) [1] 39-44% (this compound) vs. 27-30% (Placebo) 4-6% (this compound) vs. 1.5-3% (Placebo) One reported case, deemed unrelated to therapy
FRESCO Trial [1] [2] 18% (this compound) vs. 9% (Placebo) 0.7% (this compound) vs. 1.5% (Placebo) Not reported
FRESCO-2 Trial [1] [3] 10% (this compound) vs. 4% (Placebo) 3% (this compound) vs. <1% (Placebo) Not reported

The Likelihood Score for clinically apparent liver injury is E* (unproven but suspected rare cause) [1]. The mechanism is likely due to direct toxicity from kinase receptor inhibition or metabolites generated via the CYP3A4 pathway [1].

Monitoring & Dose Management Protocols

Adherence to the following monitoring schedule and dose adjustment protocol is critical for patient safety.

Baseline and Periodic Monitoring Schedule [1]

  • Baseline Assessment: Obtain liver function tests (LFTs) - including ALT, AST, and Bilirubin - before initiating therapy.
  • Periodic Monitoring: Continue to monitor LFTs periodically throughout the entire treatment course. The specific frequency should be determined per clinical practice and the patient's overall condition.

Dose Adjustment Guidelines for Hepatotoxicity The following workflow outlines the management strategy based on observed liver test abnormalities.

Start Monitor LFTs During Therapy Decision1 ALT/AST > 5x ULN OR Any elevation with jaundice/symptoms? Start->Decision1 Decision1->Start No Action1 Temporarily discontinue this compound Decision1->Action1 Yes Decision2 LFTs return to baseline? Action1->Decision2 Action2a Resume at a reduced dose • 1st reduction: 4 mg • 2nd reduction: 3 mg Decision2->Action2a Yes Action2b Permanently discontinue Decision2->Action2b No

Real-World Dosing Strategies

Real-world clinical experience suggests that proactive dose management can improve tolerability:

  • Start Low, Go Slow: For frail, elderly, or poor performance status (ECOG ≥2) patients, consider initiating therapy at a lower dose (3 mg or 4 mg) with intrapatient escalation as tolerated [4].
  • Management of Comorbidities: Implement early strategies for common class-effects like hypertension, including home blood pressure monitoring and readily available antihypertensive medications [4].

Experimental Protocol for Hepatotoxicity Assessment

For researchers designing non-clinical or translational studies, the following protocol provides a methodological framework.

Objective: To evaluate the potential hepatotoxic effects of this compound in a pre-clinical model and characterize the resulting liver injury.

Materials:

  • Test Article: this compound (formulated for administration).
  • Animal Model: Immunocompromised mice (e.g., nude mice) with human tumor xenografts (e.g., colorectal cancer cell lines like HT-29 or HCT-116) [5] [6].
  • Equipment: Automated hematology analyzer, equipment for histopathological analysis (e.g., tissue processor, microtome, microscope).

Methodology:

  • Study Design: Administer this compound at the human equivalent dose (e.g., 5 mg/kg/day) and at higher doses (e.g., 2x the dose) to identify a toxicity threshold. Include a vehicle control group.
  • Dosing Regimen: Use the standard 3-weeks-on/1-week-off schedule to assess both the effects of drug exposure and potential recovery during the off period [5].
  • Blood Collection & Serum Biochemistry: Collect blood samples at predetermined timepoints (e.g., pre-dose, end of the first 3-week cycle, and at study termination). Analyze serum for ALT (Alanine Aminotransferase), AST (Aspartate Aminotransferase), and Total Bilirubin levels.
  • Histopathological Analysis: Upon termination, harvest liver tissues. Fix tissues in formalin, process, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A pathologist should examine the slides in a blinded fashion to score for necrosis, inflammation, steatosis, and other signs of injury.

Data Analysis:

  • Compare mean ALT, AST, and bilirubin levels between treatment and control groups using statistical tests (e.g., Student's t-test).
  • Correlate the severity of histopathological findings with the administered dose and the magnitude of serum enzyme elevation.

References

Strategies to Overcome Fruquintinib Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Strategy Mechanism of Action Key Findings & Clinical Evidence
Combination with Immune Checkpoint Inhibitors (ICIs) Fruquintinib modulates the tumor immune microenvironment, enhancing T-cell infiltration and making "cold" MSS/pMMR tumors more susceptible to immunotherapy [1] [2]. Clinical Data: A 2025 retrospective study (78 patients) showed this compound + ICIs in MSS/pMMR mCRC resulted in a median PFS of 7.0-8.3 months and a Disease Control Rate (DCR) of 60.0-74.6% [1] [2].
Inhibition of TGF-β/Smad Signaling Pathway This compound disrupts the Epithelial-Mesenchymal Transition (EMT) process, a key mechanism for cancer invasion and metastasis, by suppressing the TGF-β/Smad pathway [3]. Preclinical Data: In vitro studies show this compound treatment upregulates E-cadherin and downregulates N-cadherin, Vimentin, and MMP9. This inhibitory effect was reversed by a TGF-β receptor agonist, confirming the pathway's role [3].
Multi-targeted VEGF Pathway Inhibition As a highly selective VEGFR-1, -2, and -3 inhibitor, this compound provides sustained anti-angiogenic pressure, which may be effective even after resistance to other anti-VEGF agents develops [4] [5] [6]. Clinical Data: The FRESCO-2 trial demonstrated this compound monotherapy significantly improved median Overall Survival (OS) to 7.4 months vs. 4.8 months with placebo in refractory mCRC [5].

Experimental Protocols for Key Investigations

Here are detailed methodologies for studying the combination of this compound with immunotherapy and its effects on signaling pathways.

Protocol 1: Evaluating Efficacy of this compound + ICIs in Preclinical Models

This protocol is adapted from the mechanistic foundation of clinical combination studies [1] [2].

  • Animal Model Establishment: Use immunocompetent mouse models engrafted with MSS/pMMR colorectal cancer cell lines (e.g., MC38).
  • Treatment Group Design:
    • Group 1 (Control): Vehicle treatment.
    • Group 2: this compound monotherapy (e.g., 5 mg/kg, orally daily, with a 1-week break in a 21-day cycle).
    • Group 3: Anti-PD-1 antibody monotherapy (e.g., 200 µg per dose, intraperitoneally, every 3-4 days).
    • Group 4: this compound + Anti-PD-1 combination therapy.
  • Tumor Monitoring & Endpoint Assessment:
    • Measure tumor volume with calipers 2-3 times weekly.
    • Calculate tumor growth inhibition (TGI) for each group.
    • Perform endpoint analysis: Euthanize mice when tumors in the control group reach a predetermined volume. Harvest tumors for subsequent immune profiling.
  • Immune Profiling via Flow Cytometry:
    • Process tumor tissue into a single-cell suspension.
    • Stain cells with fluorescently labeled antibodies against CD3 (T-cells), CD4 (Helper T-cells), CD8 (Cytotoxic T-cells), CD45 (leukocytes), and FoxP3 (Regulatory T-cells).
    • Analyze using a flow cytometer to quantify tumor-infiltrating lymphocyte (TIL) populations and calculate CD8+/Treg ratios.
Protocol 2: Investigating the TGF-β/Smad & EMT Mechanism *In Vitro*

This protocol is based directly on the research that identified this pathway [3].

  • Cell Culture & Treatment: Maintain human CRC cell lines (e.g., HCT-116, LOVO). Treat with this compound at various concentrations (e.g., 0, 50, 100, 200 µM) for 24-48 hours. To confirm pathway involvement, co-treat some groups with a TGF-β receptor agonist (e.g., KRFK TFA at 50 µM).
  • Functional Assays:
    • Migration: Perform a wound healing/scratch assay. Measure wound width at 0h, 24h, and 48h to calculate healing rate.
    • Invasion: Use a Matrigel-coated Transwell assay. Count the number of cells that invade through the matrix after 24-48 hours.
  • Protein Expression Analysis via Western Blot:
    • Lyse treated cells and extract total protein.
    • Separate proteins by SDS-PAGE gel electrophoresis and transfer to a membrane.
    • Probe the membrane with primary antibodies against:
      • EMT Markers: E-cadherin, N-cadherin, Vimentin.
      • Pathway Markers: p-SMAD2/3, total SMAD2/3, MMP9.
      • Loading Control: β-actin or GAPDH.
    • Use chemiluminescence to detect protein levels and analyze band density.

Visualizing Key Mechanisms and Workflows

The following diagrams illustrate the molecular pathway targeted by this compound and the experimental workflow for the combination therapy study.

G TGFb TGF-β Ligand Receptor TGF-β Receptor TGFb->Receptor Binding Smad Smad2/3 Phosphorylation & Complex Formation Receptor->Smad Activates EMT_TFs EMT Transcription Factors (SNAIL, ZEB, TWIST) Smad->EMT_TFs Induces EMT Epithelial-Mesenchymal Transition (EMT) EMT_TFs->EMT Triggers Metastasis Increased Cell Migration & Invasion EMT->Metastasis Leads to This compound This compound (VEGFR Inhibitor) VEGFR VEGFR-2 (Upstream Regulator) This compound->VEGFR Inhibits E_Cadherin ↑ E-Cadherin (Adhesion) This compound->E_Cadherin Induces N_Cadherin ↓ N-Cadherin, Vimentin This compound->N_Cadherin Suppresses VEGFR->EMT Promotes Inhibition Inhibition of Migration/Invasion E_Cadherin->Inhibition Promotes N_Cadherin->Inhibition Reduces

Diagram 1: this compound's Action on TGF-β/Smad and EMT Pathways. This illustrates how this compound inhibits the VEGFR-2 and TGF-β/Smad signaling axis, suppressing the Epithelial-Mesenchymal Transition (EMT) to reduce cancer cell migration and invasion [3].

G Start Establish MSS/pMMR Mouse Models Grouping Randomize into Treatment Groups Start->Grouping Treat Administer Treatments: - Vehicle - this compound - Anti-PD-1 - Combination Grouping->Treat Monitor Monitor Tumor Volume (2-3 times per week) Treat->Monitor Harvest Harvest Tumors at Endpoint Monitor->Harvest Analysis1 Flow Cytometry Analysis: T-cell Populations (CD3, CD8, CD4, Treg) Harvest->Analysis1 Analysis2 Calculate CD8+/Treg Ratio Analysis1->Analysis2 Results Interpret Data: Efficacy & Immune Profile Analysis2->Results

Diagram 2: Workflow for Preclinical Combo Therapy Study. This outlines the key steps for evaluating the synergistic effect of this compound combined with an immune checkpoint inhibitor in an animal model [1] [2].

References

Fruquintinib proteinuria monitoring and management

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Monitoring & Management Guidelines

For researchers, understanding the clinical profile and management of fruquintinib-induced proteinuria is crucial for designing preclinical and clinical studies.

Table 1: Incidence and Severity of Proteinuria with this compound

Severity Grade Incidence (in clinical trials) Description / Quantitative Measure
Any Grade 36% of patients (n=911) [1] --
Grade ≥3 2.5% of patients (n=911) [1] --
Action Level -- Proteinuria ≥2 grams/24 hours [2] [3]
Discontinuation Level -- Nephrotic Syndrome [2] [3]

Table 2: Clinical Management Protocol for Proteinuria

Action Monitoring Frequency & Method Recommended Management / Dosage Modification
Pretreatment Screening Prior to initiation: Urinalysis or UPCR [2]. Do not initiate if uncontrolled hypertension is present [2].
Routine Monitoring Periodically during therapy [2] [3]. --
At Action Level Confirm with 24-hour urine collection [2]. Withhold this compound until proteinuria resolves to <1 gram/24 hours or recovers to Grade 1. Resume at the next lower dose level (see Table 3) [2] [3].
At Discontinuation Level Assess for nephrotic syndrome. Permanently discontinue this compound [2] [3].

Table 3: this compound Dosage Reduction Schedule

Dose Reduction Level Recommended Dosage (once daily)
Starting Dose 5 mg
First Reduction 4 mg
Second Reduction 3 mg

If a patient cannot tolerate the 3 mg dose, this compound should be permanently discontinued [2] [3].

Mechanisms & Research Insights

Understanding the underlying mechanisms of proteinuria can inform your research into mitigating this adverse effect.

  • Mechanism of Action: this compound is a highly selective tyrosine kinase inhibitor that targets VEGF receptors (VEGFR)-1, -2, and -3. [1] By inhibiting these receptors, the drug blocks VEGF signaling, which is critical for maintaining the health and function of glomerular endothelial cells in the kidney. [4]
  • Pathophysiological Link: VEGF signaling within podocytes is essential for organizing the actin cytoskeleton and provides a trophic survival signal. Significant inhibition of this pathway can lead to podocyte effacement and disruption of the glomerular filtration barrier, resulting in proteinuria. [4] In some cases, this endothelial damage can progress to thrombotic microangiopathy (TMA), a rare but serious complication confirmed by renal biopsy. [4]

The diagram below illustrates this pathological pathway.

G This compound This compound VEGFR_Inhibition Inhibition of VEGFR Signaling This compound->VEGFR_Inhibition Endothelial_Dysfunction Glomerular Endothelial Dysfunction VEGFR_Inhibition->Endothelial_Dysfunction Podocyte_Effacement Podocyte_Effacement VEGFR_Inhibition->Podocyte_Effacement TMA_Risk Increased Risk of Thrombotic Microangiopathy (TMA) Endothelial_Dysfunction->TMA_Risk Proteinuria Proteinuria Endothelial_Dysfunction->Proteinuria Podocyte_Effacement->Proteinuria

Pathogenesis of this compound-Induced Proteinuria

Technical Notes & Experimental Protocols

For research and development purposes, here are key technical considerations and a protocol for proteinuria assessment.

  • Case Study Insight: A 2024 case report documented a patient who developed nephrotic syndrome (24-hour urine protein of 9.41 g) after starting this compound. [4] Renal biopsy confirmed TMA. After discontinuation of this compound and initiation of Sacubitril/Valsartan, the patient's proteinuria decreased to 2+ and serum albumin improved over 5 months. [4]
  • Digital Monitoring Method: A 2025 study evaluated a digital, computer vision-based urine protein-to-creatinine ratio (UPCR) home-testing kit. [5] The method uses contour detection and image segmentation algorithms to analyze urinalysis strips, showing 85.0% sensitivity and 91.6% specificity compared to laboratory analysis. [5] This presents a potential tool for decentralized clinical trials or remote patient monitoring.

Experimental Protocol: Quantitative UPCR Measurement via Digital Kit

This protocol is adapted from a validation study for a computer vision-based method [5].

  • Sample Collection: Collect a random, midstream spot urine specimen in a clean, dry container to prevent contamination.
  • Strip Immersion: Immerse a urinalysis reagent strip in the urine sample for 1-2 seconds.
  • Removal of Excess Urine: Gently swipe the strip against the rim of the container to remove excess liquid and blot it with absorbent paper.
  • Incubation: Wait for a precise 60-second reaction interval.
  • Image Capture: Place the strip on a standard colorimetric plate and capture an image using a smartphone application designed for this purpose. The application should include the standard color chart for calibration.
  • Computer Vision Analysis:
    • The software converts the image to grayscale and applies median filtering for denoising.
    • It uses contour detection and image segmentation algorithms to extract the test strip's topological information.
    • A color correction matrix (CCM) is applied using a standard 24-color ColorChecker for color calibration.
    • A 3-dimensional color space interpolation algorithm extracts quantitative protein and creatinine values from the calibrated strip colors to calculate the UPCR.

FAQ for Technical Support

Q1: What is the clinical relevance of proteinuria as an adverse event for this compound? Proteinuria is a common and mechanism-based toxicity. It serves as a critical biomarker for monitoring drug safety, directly impacting clinical dosing and patient management. Severe cases can progress to nephrotic syndrome or renal-limited thrombotic microangiopathy (TMA), necessitating drug discontinuation. [2] [4] [3]

Q2: Are there any specific patient factors that increase the risk of developing proteinuria on this compound? While the search results do not specify independent risk factors, the case report suggests that pre-existing or subsequent development of malignant hypertension may be associated with or exacerbate the risk of severe renal injury, including TMA. [4] Controlling blood pressure is essential prior to and during treatment. [2]

Q3: What are the key methodological considerations for accurately monitoring proteinuria in a clinical trial setting?

  • Method: The 24-hour urine collection is the traditional gold standard, but the spot urine protein-to-creatinine ratio (UPCR) is widely accepted and more practical. [5] [4]
  • Frequency: Monitor at baseline and periodically during treatment, with increased frequency after any dose escalation or upon detection of new or worsening proteinuria. [2]
  • Standardization: For digital methods, ensure standardized imaging conditions, consistent lighting, and proper color calibration using a reference chart to minimize variability. [5]

References

Fruquintinib drug interaction management CYP3A inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Management Summary

The table below summarizes the quantitative pharmacokinetic (PK) effects and clinical management recommendations for fruquintinib co-administered with CYP3A modulators.

Precipitant Drug Effect on this compound PK Effect on Metabolite M11 PK Clinical Recommendation
Itraconazole (Strong CYP3A Inhibitor) ↑ AUC by ~10% (Not clinically meaningful) [1] [2] ↓ AUC by 44-55% [1] [2] No dose adjustment required [1] [2]
Rifampin (Strong CYP3A Inducer) ↓ Cmax by 12%; ↓ AUC by 65% [1] [2] ↑ Cmax by 2.3-fold; Marginal effect on AUC [1] [2] Avoid concomitant use [1] [2] [3]

Detailed Experimental Protocols

The following sections detail the methodologies from the pivotal clinical studies that generated the data above.

Study NCT04557397: Effect of CYP3A Inhibition (Itraconazole)
  • Objective: To evaluate the effect of the strong CYP3A inhibitor itraconazole on the PK of a single dose of this compound [2].
  • Design: A single-center, open-label, 2-period, fixed-sequence study in 14 healthy subjects [2].
    • Period 1 (Reference): A single oral 5 mg dose of this compound under fasted conditions.
    • Period 2 (Test): A single oral 5 mg dose of this compound co-administered with itraconazole under fasted conditions.
  • Dosing Regimen:
    • Itraconazole: 200 mg administered twice daily on Study Day 15, followed by once daily on Days 16-25.
    • This compound (Test): A single 5 mg dose administered on Study Day 19, one hour after the itraconazole dose [2].
  • PK Sampling: Blood samples for PK analysis were collected before this compound dosing and over 168 hours after dosing [2].
  • Primary Endpoints: this compound and M11 metabolite systemic exposure (AUC) and maximum plasma concentration (Cmax) [1] [2].
Study NCT04557397: Effect of CYP3A Induction (Rifampin)
  • Objective: To evaluate the effect of the strong CYP3A inducer rifampin on the PK of a single dose of this compound [2].
  • Design: A single-center, open-label, 2-period, fixed-sequence study in 14 healthy subjects [2].
    • Period 1 (Reference): A single oral 5 mg dose of this compound under fasted conditions.
    • Period 2 (Test): A single oral 5 mg dose of this compound co-administered with rifampin under fasted conditions.
  • Dosing Regimen:
    • Rifampin: 600 mg administered once daily for 14 consecutive days (from Study Day 8 to Day 21).
    • This compound (Test): A single 5 mg dose administered on Study Day 15, one hour after the rifampin dose [2].
  • PK Sampling: Blood samples for PK analysis were collected before this compound dosing and over 168 hours after dosing [2].
  • Primary Endpoints: this compound and M11 metabolite systemic exposure (AUC) and maximum plasma concentration (Cmax) [1] [2].

This compound Metabolism and DDI Study Design

The following diagrams illustrate this compound's metabolic pathways and the sequence of the DDI clinical studies.

fruquintinib_metabolism This compound This compound CYP3A CYP3A4 (Primary) This compound->CYP3A Other_CYP CYP2C8, CYP2C9, CYP2C19 This compound->Other_CYP Non_CYP Non-CYP Enzymes (Sulfation, Glucuronidation) This compound->Non_CYP Metabolites Multiple Metabolites CYP3A->Metabolites Other_CYP->Metabolites Non_CYP->Metabolites M11_Metabolite Major Metabolite M11 (Lower potency) Metabolites->M11_Metabolite N-demethylation Excretion Excretion ~60% in Urine (0.5% unchanged) ~30% in Feces (5% unchanged) Metabolites->Excretion M11_Metabolite->Excretion

ddi_study_design Study_Part_A Study Part A (CYP3A Inhibition) N=14 Healthy Subjects P1_A Period 1: Baseline PK Single dose this compound 5 mg (Fasted) Study_Part_A->P1_A Study_Part_B Study Part B (CYP3A Induction) N=14 Healthy Subjects P1_B Period 1: Baseline PK Single dose this compound 5 mg (Fasted) Study_Part_B->P1_B P2_A Period 2: Test PK Single dose this compound 5 mg + Itraconazole (Fasted) P1_A->P2_A Washout: ≥14 days Itra_Dosing Itraconazole Lead-in & Maintenance: 200 mg twice daily (1 day), then once daily (4 days) before and during PK sampling P2_A->Itra_Dosing P2_B Period 2: Test PK Single dose this compound 5 mg + Rifampin (Fasted) P1_B->P2_B Washout: ≥14 days Rifa_Dosing Rifampin Lead-in & Maintenance: 600 mg once daily for 7 days before and during PK sampling P2_B->Rifa_Dosing PK_Sampling PK Sampling: Pre-dose and over 168 hours post-dose Itra_Dosing->PK_Sampling Rifa_Dosing->PK_Sampling

Key Takeaways for Researchers

  • Mechanistic Insight: The significant reduction in this compound exposure with rifampin underscores that CYP3A-mediated metabolism is a major elimination pathway for this compound in humans, confirming in vitro findings [2] [4].
  • Metabolite Activity: The major metabolite M11 has approximately 10 times lower potency for inhibiting VEGFR-2 compared to the parent drug. Therefore, changes in M11 exposure (as seen with itraconazole) are not considered clinically meaningful on the overall pharmacological activity [2].
  • Integrated Evidence: These DDI study results are aligned with the official prescribing information, which explicitly advises avoiding concomitant use with strong CYP3A inducers like rifampin and states that no dose adjustment is needed with CYP3A inhibitors [3].

References

Fruquintinib & Immunotherapy: Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

This section provides actionable protocols and data to guide your experimental design, focusing on the promising combination of fruquintinib with immune checkpoint inhibitors (ICIs) for microsatellite-stable (MSS) metastatic colorectal cancer (mCRC).

  • FAQ: What is the biological rationale for combining this compound with immunotherapy? The combination is grounded in the synergistic effect of targeting angiogenesis and the tumor immune microenvironment (TIME) simultaneously. This compound, a highly selective VEGFR-1, -2, and -3 inhibitor, disrupts tumor vasculature, which in turn can promote immune cell infiltration and alleviate immunosuppression [1] [2]. Preclinical studies show that this combination enhances the infiltration of cytotoxic CD8+ T cells and reduces populations of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and macrophages, thereby overcoming the typical resistance of MSS tumors to PD-1/PD-L1 monotherapy [2].

  • FAQ: What do recent clinical trials show about the efficacy of this combination? Recent clinical data consistently demonstrates that this compound plus ICIs can significantly improve outcomes in later-line MSS mCRC treatment. The following table summarizes key efficacy data from recent studies.

Study / Trial Name Study Design & Patient Population Key Efficacy Outcomes
Retrospective Analysis (2025) [3]\nJiangsu Cancer Hospital - N=78 (MSS/pMMR mCRC)\n- ≥2 prior lines of therapy\n- this compound + PD-1 (n=63) vs. + PD-L1 (n=15) - Median PFS: 7.0 vs. 8.3 months (P=0.14)\n- ORR: 7.9% vs. 20.0%\n- DCR: 74.6% vs. 60.0%
FRUSICA-2 (2025 ESMO) [4]\nHUTCHMED (Renal Cell Carcinoma) - N=234 (Advanced RCC)\n- 2nd-line treatment\n- this compound + Sintilimab vs. Axitinib/Everolimus - Median PFS: 22.2 vs. 6.9 months (HR 0.373)\n- ORR: 60.5% vs. 24.3%\n- Median DoR: 23.7 vs. 11.3 months
  • Troubleshooting Guide: Addressing Common Experimental & Clinical Challenges
    • Challenge: Patient Selection and Prognostic Factors
      • Guidance: In the 2025 retrospective analysis, an Eastern Cooperative Oncology Group (ECOG) performance status of 1 was identified as an independent prognostic factor for improved progression-free survival (PFS) [3]. When designing trials or analyzing data, stratifying patients based on ECOG status is critical.
    • Challenge: Determining the Optimal Dosing Schedule
      • Guidance: The registered dose for this compound monotherapy in mCRC is 5 mg once daily for 3 weeks on/1 week off [5] [1]. However, real-world studies on combination therapy often use adjusted starting doses (e.g., 3 mg, 4 mg, or 5 mg) following a 2 weeks on/1 week off schedule (21-day cycle) to improve tolerability without compromising efficacy [3].
    • Challenge: Managing Adverse Events (AEs) in Combination Therapy
      • Guidance: The safety profile of this compound with ICIs is generally manageable and consistent with the known profiles of each drug. The table below details common AEs and suggested management strategies based on clinical reports [3].
Adverse Event Incidence in Combination Therapy Management & Monitoring Tips
Hypertension Common (up to 21.2% with monotherapy) [1] Regular blood pressure monitoring; standard antihypertensive therapy.
Hand-Foot Syndrome (HFS) 20.6% - 33.3% [3] Proactive skin care, moisturizers, and dose adjustments/interruptions for severe cases.
Proteinuria 23.8% - 33.3% [3] Regular urinalysis; consider dose modification if significant.
Hypothyroidism 26.7% - 31.7% [3] Monitor thyroid function tests; initiate hormone replacement as needed.
Immune-Related AEs Varies by specific ICI used Vigilant monitoring and institution-specific protocols for corticosteroids and other immunosuppressants.

Experimental Protocols & Mechanistic Workflow

This section outlines a foundational in vivo protocol to investigate the efficacy and mechanism of action of this compound and ICIs, based on established preclinical models [2].

Detailed Experimental Methodology

  • 1. Tumor Model Establishment

    • Cell Lines: Use murine colorectal cancer cell lines: CT26 (BALB/c, modeling MSS) and/or MC38 (C57BL/6, modeling MSI) [2].
    • Procedure: Culture cells in RPMI-1640 with 10% FBS. Harvest and resuspend 1 × 10^6 cells in 200 µL of serum-free medium. Inject subcutaneously into the right flank of 6-week-old female mice (BALB/c for CT26, C57BL/6 for MC38) [2].
  • 2. Treatment Group Randomization & Dosing

    • Randomization: When tumors become palpable (e.g., ~50-100 mm³), randomize mice into 4 groups (n=5-10/group) with comparable mean tumor volumes [2].
    • Group Assignments:
      • Control: Vehicle (e.g., 0.5% carboxymethyl cellulose-Na, oral gavage daily).
      • This compound monotherapy: 5 mg/kg, oral gavage daily for 21 days.
      • Anti-PD-1 monotherapy: 2.5 mg/kg, intraperitoneal injection, twice per week for two weeks.
      • Combination therapy: this compound (as in group 2) + Anti-PD-1 (as in group 3).
    • Note: Dosing and schedule should be optimized based on the specific ICI and pilot studies.
  • 3. Efficacy & Safety Monitoring

    • Tumor Volume: Measure every 2-3 days with calipers. Calculate volume using the formula: (Length × Width²) / 2.
    • Body Weight: Record every 2-3 days as an indicator of general health and toxicity.
    • Endpoint: At a predetermined humane endpoint (e.g., tumor volume ~1500-2000 mm³), euthanize mice and harvest tumors, spleens, and blood for subsequent analysis [2].
  • 4. Ex Vivo & Immunological Analysis

    • Flow Cytometry for Immune Cell Profiling:
      • Create single-cell suspensions from tumors and spleens by mechanical dissociation and collagenase digestion.
      • Stain cells with fluorescently labeled antibodies (e.g., anti-CD45, CD11b, Gr1, CD8a, CD4, IFN-γ, TNF-α).
      • Analyze on a flow cytometer to quantify populations of CD8+ T cells, T helper cells, MDSCs, and their functional states (cytokine production) [2].
    • Immunofluorescence for Vascular Analysis:
      • Embed tumor tissues in OCT compound and freeze.
      • Section and stain with antibodies against CD31 (a vascular endothelial marker) to assess microvessel density and vascular normalization [2].

The following diagram visualizes the logical workflow of this experimental protocol:

G Preclinical Study Workflow start Start: Establish Tumor Model step1 Inoculate CT26/MC38 cells in mice start->step1 step2 Randomize into treatment groups step1->step2 step3 Administer treatments (this compound, αPD-1, Combination, Vehicle) step2->step3 step4 Monitor Tumor Volume & Body Weight step3->step4 step5 Harvest Tissues (Tumor, Spleen, Blood) step4->step5 step6 Ex Vivo Analysis step5->step6 step7 Flow Cytometry (Immune Profiling) step6->step7 step8 Immunofluorescence (Vascular Analysis) step6->step8 end Data Synthesis & Conclusion step7->end step8->end

Mechanism of Action: Synergistic Pathways

The synergistic effect of this compound and ICIs can be understood through their impact on the tumor microenvironment. The following diagram illustrates the proposed signaling pathways and cellular interactions.

G Combination Therapy Mechanism Fru This compound VEGF VEGF Ligand Fru->VEGF Inhibits ImmuneSup Immunosuppressive Microenvironment (MDSCs, Tregs) Fru->ImmuneSup Reduces TcellEx Impaired T-cell Infiltration/Function Fru->TcellEx Alleviates VEGFR VEGFR-1/2/3 VEGF->VEGFR Angio Tumor Angiogenesis VEGFR->Angio Angio->ImmuneSup Angio->TcellEx Tcell Cytotoxic T-cell ImmuneSup->Tcell TcellEx->Tcell ICI Anti-PD-1/PD-L1 PD1 PD-1 Receptor ICI->PD1 Blocks PDL1 PD-L1 Ligand ICI->PDL1 Blocks PDL1->PD1 Binds to Inhibits T-cell TcellKill T-cell Activation & Tumor Cell Killing Tcell->TcellKill

References

Fruquintinib dose reduction strategies adverse events

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Event Management and Dose Modification

The tables below detail the specific AEs that necessitate dose modification, their severity grading based on the Common Terminology Criteria for Adverse Events (CTCAE), and the corresponding action.

Table 2: Dosage Modifications for Common Adverse Events [1]

Adverse Reaction CTCAE Grade & Description Recommended Dosage Modification
Hypertension Grade 3: Persists despite antihypertensive therapy. Withhold dose. Resume at next lower dose upon resolution to Grade ≤1.
Grade 4 Permanently discontinue.
Hemorrhagic Events Grade 2 Withhold dose. Resume at next lower dose upon resolution to Grade ≤1.
Grade 3 or 4 Permanently discontinue.
Hepatotoxicity ALT/AST >3x ULN OR Bilirubin >1.5x ULN Withhold dose. Resume at next lower dose upon return to baseline/ Grade 1.
ALT/AST >3x ULN + Bilirubin >2x ULN (without cholestasis/hemolysis) Permanently discontinue.
Proteinuria ≥2 g/24 hours Withhold dose. Resume at next lower dose upon resolution to <1 g/24 hours.
Nephrotic Syndrome Permanently discontinue.
Palmar-Plantar Erythrodysesthesia (PPE) Grade 2 Withhold dose and initiate supportive care. Resume at same dose upon resolution to Grade 1.
Grade 3 Withhold dose and initiate supportive care. Resume at next lower dose upon resolution to Grade 1.
Other Adverse Reactions Grade 3 Withhold dose. Resume at next lower dose upon resolution to Grade ≤1.
Grade 4 Discontinue. Consider resumption only if non-life threatening and benefits outweigh risks.

Table 1: Incidence of Common Adverse Events Requiring Management

Adverse Event Incidence in Clinical Trials (Grade ≥3) Real-World Signal Strength & Notes
Hypertension 14% - 21.2% [2] [3] Most common AE; strong association (OR: 6.856 vs placebo) [2].
Palmar-plantar Erythrodysesthesia (PPE) 6% - 10.8% [3] Frequently reported; manageable with dose modification [1] [3].
Proteinuria 2.5% - 3.2% [4] [3] Common; requires monitoring via urinalysis [1].
Thromboembolism - Pooled incidence of 4.1%; risk higher than placebo (not statistically significant) [2].
Hepatotoxicity 5% (AST/ALT increase) [4] Can be serious; monitoring of liver function tests is critical [1].

Experimental Protocols for Safety Monitoring

For researchers designing preclinical or clinical studies, here are the essential monitoring protocols derived from the prescribing information and recent studies.

1. Protocol for Baseline Assessment and Continuous Monitoring

  • Blood Pressure Monitoring: Check BP before treatment initiation. Do not initiate fruquintinib if BP is not adequately controlled. During treatment, monitor BP weekly for the first month and at least monthly thereafter [1].
  • Laboratory Tests:
    • Liver Function: Assess ALT, AST, and bilirubin at baseline and periodically during treatment [1] [5].
    • Renal Function & Proteinuria: Monitor for proteinuria via urinalysis before initiation and periodically throughout treatment [1].
    • Coagulation Parameters: Monitor International Normalized Ratio (INR) in patients receiving concomitant anticoagulants due to the risk of hemorrhage [4] [1].
  • Other Monitoring: Conduct periodic physical skin examinations for PPE and stay alert for symptoms of infection [1].

2. Protocol for Timing and Onset of Adverse Events

  • Temporal Risk Pattern: Real-world pharmacovigilance data indicates that the median onset time for AEs is 18 days, with 66.16% of cases occurring within the first month of treatment [5]. This highlights a critical window for intensive monitoring early in the treatment course.
  • Actionable Workflow: The diagram below outlines the clinical decision-making process for managing adverse events.

workflow Start Patient on this compound (5mg daily) Monitor Routine AE Monitoring Start->Monitor AE_Occurs Adverse Event Occurs Monitor->AE_Occurs Assess Assess AE Severity (Grade 1-4 per CTCAE) AE_Occurs->Assess Grade1 Grade 1 Assess->Grade1 Grade2 Grade 2 Assess->Grade2 Grade3 Grade 3 Assess->Grade3 Grade4 Grade 4 Assess->Grade4 Continue Continue this compound at current dose Grade1->Continue Monitor SupportiveCare Initiate Supportive Care Grade2->SupportiveCare Withhold Temporarily Withhold Dose Grade3->Withhold Discontinue Permanently Discontinue Grade4->Discontinue SupportiveCare->Withhold Reduce Resume at Reduced Dose (4mg or 3mg) Withhold->Reduce Resolve to Grade ≤1 Withhold->Discontinue No resolution or specific AE

Key Insights for Drug Development Professionals

  • Novel Safety Signals: Recent real-world pharmacovigilance studies have identified potential novel AEs not initially highlighted on the drug label. These include large intestinal obstruction, dehydration, peripheral neuropathy, and renal-limited thrombotic microangiopathy [5]. These signals warrant attention in future research and monitoring protocols.
  • Mechanism of Action Context: this compound is a highly selective tyrosine kinase inhibitor targeting VEGFR-1, -2, and -3. Its cardiovascular toxicity profile, particularly hypertension, is a class effect of VEGFR inhibition, which disrupts angiogenic signaling pathways like PI3K/Akt and RAS/RAF that are involved in endothelial cell survival and proliferation [2] [4]. Understanding this mechanism is crucial for predicting and managing AEs.

References

Fruquintinib impaired wound healing perioperative management

Author: Smolecule Technical Support Team. Date: February 2026

Fruquintinib & Wound Healing: Management Guidelines

Q: Why does this compound impair wound healing? A: this compound inhibits vascular endothelial growth factor receptors (VEGFRs), which are critical for angiogenesis—the process of forming new blood vessels to supply oxygen and nutrients to healing tissues [1] [2]. By blocking VEGFR-1, VEGFR-2, and VEGFR-3 signaling, this compound disrupts this essential step, leading to delayed or impaired wound healing [2].

Q: What are the evidence-based perioperative withholding recommendations? A: Clinical guidelines recommend withholding this compound for at least 2 weeks prior to elective major surgery and for at least 2 weeks after major surgery until adequate wound healing is confirmed [3] [4]. The safety of resuming therapy after wound healing complications has not been established and should be considered on a case-by-case basis [3] [4].

The following table summarizes the key safety data and management strategies related to wound healing.

Aspect Clinical Data & Incidence Recommended Management Action
General Risk Based on its mechanism of action (VEGFR inhibition) [3] [4] [2]. Consider wound healing risk in all surgical planning.
Clinical Incidence 1 patient out of 911 in clinical trials experienced Grade 2 wound dehiscence [2]. Adhere strictly to pre- and post-operative withholding periods.
Pre-operative Hold Not specified in available data. Withhold this compound for ≥2 weeks prior to major surgery [3] [4].
Post-operative Hold Not specified in available data. Withhold for ≥2 weeks after major surgery and until adequate wound healing is achieved [3] [4].

Experimental Troubleshooting & FAQs

Q: In our in vitro models, we observe inconsistent this compound effects on endothelial cell migration. What could be the cause? A: Inconsistencies can arise from several factors:

  • Serum Concentration in Assays: High serum levels in your cell culture media can provide exogenous growth factors that partially counteract VEGFR inhibition. Consider optimizing serum concentrations or using starvation media during migration assays.
  • Cell Passage Number: High-passage endothelial cells may have altered phenotypic responses. Use low-passage cells for critical experiments.
  • Drug Preparation & Stability: Ensure this compound is reconstituted according to manufacturer specifications and that stock solutions are fresh and stored correctly to maintain potency.

Q: How can we model the perioperative drug withdrawal period in an animal study? A: To clinically mirror human guidelines:

  • Establish a treatment group where this compound is administered until a set timepoint before inducing a wound or surgical intervention.
  • Withhold the drug for a period equivalent to the recommended 2-week clinical hold, adjusting for the animal's faster metabolic rate (e.g., this may be a shorter duration in rodents).
  • Include control groups that continue the drug and groups that receive a vehicle.
  • Monitor wound strength (e.g., via tensiometry) and histological markers of healing (e.g., collagen deposition, CD31+ microvessel density) at various time points after surgery.

Experimental Protocol: Assessing Wound Healing In Vitro

This protocol outlines a method to evaluate the impact of this compound on endothelial tube formation, a key step in angiogenesis.

G A Plate Matrigel in 96-well plate B Solidify Matrigel at 37°C for 30min A->B C Seed HUVEC cells on Matrigel B->C D Treat with this compound or Vehicle Control C->D E Incubate for 6-18 hours D->E F Image tubes under microscope E->F G Quantify network parameters (Tube length, branches, nodes) F->G

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)
  • This compound (e.g., dissolved in DMSO)
  • Reduced-growth factor Matrigel
  • Endothelial cell growth medium
  • 96-well tissue culture plates
  • Microscope with camera

Methodology:

  • Matrigel Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate. Incubate at 37°C for 30 minutes to allow polymerization [1].
  • Cell Preparation: Trypsinize and resuspend HUVECs in complete medium. Count cells and adjust concentration.
  • Drug Treatment: Pre-treat the cell suspension with the desired concentration of this compound or vehicle control for 1 hour.
  • Seeding: Seed the treated HUVECs onto the solidified Matrigel.
  • Incubation & Imaging: Incubate the plate at 37°C for 6-18 hours. Under a microscope, capture images from multiple random fields per well.
  • Quantification: Use image analysis software (e.g., ImageJ with the Angiogenesis Analyzer tool) to quantify the total tube length, number of branches, and number of nodes in each image.

Mechanism of Action Pathway

The diagram below illustrates how this compound's mechanism of action at the molecular level leads to impaired wound healing at the clinical level.

G A This compound Administration B Inhibition of intracellular VEGFR-1, VEGFR-2, VEGFR-3 A->B C Blockade of downstream PI3K/Akt & RAS/RAF signaling B->C D Suppression of Endothelial Cell: - Proliferation - Migration - Survival C->D E Inhibition of Angiogenesis (Failed new blood vessel formation) D->E F Impaired Wound Healing E->F lab1 Molecular Level lab2 Cellular Level lab3 Tissue/Clinical Level

References

Fruquintinib versus regorafenib colorectal cancer efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison

Feature Fruquintinib Regorafenib Notes & Context
Objective Response Rate (ORR) 6% - 16% [1] [2] 2% - 3% [1] [2] Higher ORR with this compound is consistently observed, especially in combination therapy subgroups [1].
Disease Control Rate (DCR) 65% - 79% [1] [2] 54% - 62% [1] [2] Indicates a superior ability to achieve stable disease or better with this compound.
Median Progression-Free Survival (mPFS) 4.4 - 5.40 months [1] [2] 3.0 - 3.84 months [1] [2] PFS benefit is observed for this compound in both monotherapy and combination settings.
Median Overall Survival (mOS) 14.2 - 14.35 months [1] [2] 9.8 - 13.08 months [1] [2] [3] OS can vary significantly based on biomarker status (e.g., RAS mutation) and prior therapies [3].
Common Adverse Events (AEs) Hypertension (more common) [2] Hand-foot syndrome (more common) [2] Both drugs share class-effects like fatigue; toxicity profiles are manageable but distinct.
All-Grade Toxicity Potentially lower [4] Potentially higher [4] A 2019 network meta-analysis indicated this compound had lower odds of all-grade AEs [4].

Key Experimental Data and Protocols

  • 2025 Meta-Analysis of Combination Therapy [1]: This systematic review and meta-analysis analyzed 26 single-arm studies involving 1,409 patients. Its primary objective was to evaluate the efficacy and safety of regorafenib or this compound combined with PD-1/PD-L1 inhibitors. Outcomes measured were ORR, DCR, PFS, OS, and incidence of grade 3+ adverse events. A pre-specified subgroup analysis directly compared this compound-based and regorafenib-based regimens, finding this compound superior in ORR, DCR, and PFS [1].

  • 2023 Single-Center Real-World Study [2]: This retrospective study compared the two drugs in a real-world clinical practice setting. It enrolled 105 patients with mCRC who received either this compound or regorafenib after standard chemotherapy. The study's primary endpoints were OS, PFS, and adverse events, assessed using Kaplan-Meier method and Cox regression model. It also provided crucial data on the synergistic effect of combining each drug with anti-PD-1 therapy and investigated the impact of treatment sequence [2].

  • 2019 Network Meta-Analysis [4] [5]: This analysis provided an early indirect comparison of the two drugs in the absence of head-to-head trials. It pooled data from three randomized controlled trials (RCTs) involving 1,380 patients. The methodology involved performing pairwise meta-analyses of each drug versus placebo and then using network meta-analysis techniques for indirect comparison. While it found no significant difference in OS, it showed a tendency favoring this compound for PFS and a better all-grade toxicity profile [4].


Critical Clinical Considerations

For researchers and clinicians, the data also points to several higher-level strategic considerations:

  • Combination with Immunotherapy: The combination of either TKI with a PD-1/PD-L1 inhibitor shows a significant synergistic effect, with this compound-based combinations demonstrating longer mPFS and mOS than regorafenib-based combinations in a direct comparison (mPFS: 5.9 vs 3.8 months; mOS: 17.5 vs 14.8 months) [2]. This is a key area for future clinical development.
  • Treatment Sequencing: Emerging real-world evidence suggests that the sequence of administration impacts overall survival. Sequencing this compound before regorafenib resulted in longer median OS and PFS compared to the reverse sequence [2] [6]. One study showed a median OS of 21.2 months for the FR sequence versus 15.8 months for the RF sequence [6].
  • Impact of Biomarkers and Metastasis:
    • RAS Status: A 2025 study found that the efficacy of regorafenib was significantly better in patients with RAS wild-type tumors, who had a median OS of 22.1 months compared to 9.8 months for those with RAS mutations [3]. This suggests RAS status may be a more critical factor for response than primary tumor location.
    • Liver Metastasis: The 2025 meta-analysis found that patients with liver metastases derived significantly less benefit from the combination therapies, with a lower ORR (3% vs 49%) and shorter median PFS (2.37 vs 3.50 months) [1].

To help visualize the mechanistic and strategic concepts, the following diagrams summarize the key pathways and decisions.

Mechanism of Action and Angiogenesis Inhibition

VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis Oxygen Tumor Blood Supply Angiogenesis->Oxygen This compound This compound This compound->VEGFR  Inhibits Regorafenib Regorafenib Regorafenib->VEGFR  Inhibits

Clinical Decision Pathway for Later-Line mCRC

Start Patient with mCRC After 2+ Lines of Therapy Decision1 Consider Combination with Anti-PD-1/PD-L1? Start->Decision1 Decision2 Biomarker Status: RAS Mutant? Decision1->Decision2 No (Monotherapy) OptionA Consider this compound (Higher ORR/DCR in data) Decision1->OptionA Yes (Combination) Decision2->OptionA Mutant OptionB Consider Regorafenib Decision2->OptionB Wild-type (More data for Regorafenib) Sequence If Sequencing Both: This compound → Regorafenib may be preferred OptionA->Sequence OptionB->Sequence

Conclusion and Future Directions

  • This compound demonstrates a consistent trend of superior efficacy in terms of ORR, DCR, and PFS in both monotherapy and, more notably, in combination with immunotherapy.
  • Regorafenib remains an effective standard of care, with its efficacy potentially more influenced by specific biomarkers like RAS status.
  • The synergy with immunotherapy and the optimal sequencing of agents are two of the most critical and active areas of research that can define the future treatment landscape for refractory mCRC.

References

Fruquintinib overall survival benefit metastatic colorectal cancer

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data from Pivotal Phase 3 Trials

Trial Name Design & Population Median OS (Months) Median PFS (Months) Hazard Ratio (HR) for OS Key Efficacy Endpoints

| FRESCO-2 [1] [2] [3] | Global, randomized, double-blind; 691 patients with prior fluoropyrimidine, oxaliplatin, irinotecan, anti-VEGF, and (if RAS WT) anti-EGFR therapy. Also prior TAS-102 or regorafenib. | Fruquintinib: 7.4 Placebo: 4.8 | This compound: 3.7 Placebo: 1.8 | 0.66 (95% CI: 0.55-0.80; p<0.001) | - | | FRESCO [4] [1] [2] | Randomized, double-blind; conducted in China; 416 patients with prior fluoropyrimidine, oxaliplatin, and irinotecan-based chemotherapy. | This compound: 9.3 Placebo: 6.6 | This compound: 3.7 Placebo: 1.8 | 0.65 (95% CI: 0.51-0.83; p<0.001) | Objective Response Rate (ORR): 4.7% [4] |

Safety Profile of this compound Monotherapy

The safety profile of this compound is manageable and consistent with VEGFR inhibition class effects.

Adverse Event Frequency (≥20%) [1] Grade 3-4 Events (FRESCO Trial) [4]
Hypertension Most Common -
Palmar-plantar erythrodysesthesia (HFS) Most Common -
Proteinuria Most Common -
Dysphonia Most Common -
Any Grade 3/4 Event - 61.2% (this compound) vs. 19.7% (Placebo)
Serious Adverse Events - 15.5% (this compound) vs. 5.8% (Placebo)

Detailed Experimental Protocols

To ensure the validity and reliability of the data presented, here is a detailed methodology for the key trials.

1. FRESCO-2 Trial Protocol [1] [3]

  • Study Design: International, multicenter, randomized, double-blind, placebo-controlled, Phase 3 trial.
  • Patient Population: 691 adults with mCRC who had progressed on or after standard therapies, including fluoropyrimidine-, oxaliplatin-, and irinotecan-based chemotherapy, an anti-VEGF biological therapy, and if RAS wild-type, an anti-EGFR therapy. All patients had also received prior trifluridine/tipiracil (TAS-102) and/or regorafenib.
  • Intervention: Patients were randomized in a 2:1 ratio to receive either This compound (5 mg orally, once daily) or a matching placebo on a schedule of 21 days on treatment followed by 7 days off, in 28-day cycles. Both groups received best supportive care.
  • Stratification Factors: Randomization was stratified by 1) prior treatment with TAS-102 and/or regorafenib, 2) RAS mutational status, and 3) duration of metastatic disease.
  • Primary Endpoint: Overall Survival (OS).
  • Key Secondary Endpoints: Progression-free survival (PFS) and safety.

2. FRESCO Trial Protocol [4]

  • Study Design: Randomized, double-blind, placebo-controlled, multicenter, Phase 3 trial conducted in China.
  • Patient Population: 416 patients aged 18-75 with metastatic CRC who had disease progression after at least two prior lines of standard chemotherapy. Prior anti-VEGF or anti-EGFR therapy was permitted, but prior VEGFR inhibitor therapy was excluded.
  • Intervention: Similar to FRESCO-2, a 2:1 randomization to This compound (5 mg) or placebo on the same 21-days-on/7-days-off schedule, plus best supportive care.
  • Stratification Factors: Based on prior anti-VEGF therapy and K-Ras status.
  • Primary Endpoint: Overall Survival (OS).
  • Tumor Assessment: Tumor imaging was performed every 8 weeks and evaluated per Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.

Emerging Research and Combination Therapies

Beyond monotherapy, this compound is being investigated in combinations to enhance efficacy.

  • Combination with Immunotherapy: A 2025 meta-analysis of 26 studies concluded that this compound combined with PD-1/PD-L1 inhibitors shows moderate efficacy and acceptable safety in mCRC. The analysis suggested that This compound-based regimens may be superior to regorafenib-based regimens, with higher Objective Response Rate (ORR) and Disease Control Rate (DCR) [5].
  • Combination with Chemotherapy: Updated Phase 2 data (2025) showed the combination of this compound and TAS-102 demonstrated encouraging survival benefits in pretreated mCRC, with a median PFS of 6.33 months and median OS of 18.4 months [6].
  • Large Real-World Evidence: A 2024 real-world study of 520 patients in China further confirmed the substantial efficacy and favorable tolerability of this compound, both as a standalone treatment and in combination with chemotherapy and/or immunotherapy in refractory mCRC [7].

Mechanism of Action and Signaling Pathway

This compound is a highly selective oral inhibitor of vascular endothelial growth factor receptors (VEGFRs), a key driver of tumor angiogenesis [4] [8]. The following diagram illustrates its targeted signaling pathway.

G VEGF VEGF Ligand VEGFR VEGFR-1/2/3 VEGF->VEGFR Signaling Downstream Signaling (PI3K/AKT, RAS/MAPK) VEGFR->Signaling Angiogenesis Tumor Angiogenesis & Proliferation Signaling->Angiogenesis This compound This compound This compound->VEGFR Inhibits

  • Proven Monotherapy Benefit: this compound provides a statistically significant and clinically meaningful overall survival benefit in heavily pretreated mCRC patients, with a consistent and manageable safety profile [4] [1] [2].
  • Promising Combinations: Emerging data suggests its efficacy can be enhanced when combined with PD-1/PD-L1 inhibitors or chemotherapy, offering potential for future therapeutic strategies [6] [5].

References

Efficacy and Safety Comparison of mCRC Treatments

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key efficacy and safety data from the FRESCO-2 trial of fruquintinib and compares it with data for other standard later-line treatments, as reported in their respective pivotal trials.

Drug / Trial Target(s) Median OS (Months) Median PFS (Months) ORR (%) Common ≥Grade 3 AEs (≥5%)
This compound (FRESCO-2) [1] [2] [3] VEGFR-1, -2, -3 7.4 vs 4.8 (Placebo) 3.7 vs 1.8 (Placebo) 1.5 Hypertension (13.6%), Asthenia (7.7%), Hand-foot syndrome (6.4%)
Regorafenib (CORRECT) [4] VEGFR-1, -2, -3, PDGFR, FGFR, etc. 6.4 vs 5.0 (Placebo) 1.9 vs 1.7 (Placebo) 1.0 Hand-foot skin reaction (16.6%), Fatigue (9.6%), Hypertension (7.2%)
Bevacizumab (AVF2107g) [4] VEGF-A 20.3 vs 15.6 (IFL alone) 10.6 vs 6.2 (IFL alone) 44.8 Leukopenia (37%), Hypertension (22.4%), Diarrhea (32.4%)
Apatinib (Phase II) [4] VEGFR-2 6.5 vs 3.5 (Placebo) 2.6 vs 1.8 (Placebo) 2.8 Hypertension (35.2%), Proteinuria (47.7%), Hand-foot syndrome (27.8%)

Key Comparisons:

  • Efficacy: this compound showed a significant improvement in Overall Survival (OS) and Progression-Free Survival (PFS) compared to placebo in heavily pre-treated patients [1] [2]. Its efficacy was observed even in patients previously treated with regorafenib, suggesting a potential role in sequential therapy [5].
  • Safety Profile: The safety profile of this compound is characterized by manageable AEs such as hypertension, asthenia, and hand-foot syndrome [2] [3]. Its high selectivity for VEGFRs may contribute to a differentiated safety and tolerability profile compared to multi-targeted kinase inhibitors like regorafenib [4] [5].
  • Position in Treatment Pathway: According to NICE recommendations, this compound is a third or later-line option for mCRC, particularly when trifluridine–tipiracil with bevacizumab is not suitable [6].

FRESCO-2 Trial Experimental Protocol

The FRESCO-2 trial was a pivotal, global, Phase 3 study designed to evaluate this compound in a refractory patient population.

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter trial conducted across 124 sites in 14 countries including the US, Europe, and Japan [5] [2].
  • Patient Population: The trial enrolled 686 adults with metastatic colorectal cancer whose disease had progressed on or was intolerant to all standard therapies [5] [3]. Key eligibility criteria required prior treatment with fluoropyrimidine-, oxaliplatin-, and irinotecan-based chemotherapy; an anti-VEGF agent; and if RAS wild-type, an anti-EGFR agent. Crucially, patients must have also received and progressed on or after trifluridine–tipiracil and/or regorafenib [2] [3].
  • Intervention and Dosing: Patients were randomized in a 2:1 ratio to receive either This compound (5 mg orally, once daily) or a matched placebo. Dosing followed a schedule of 3 weeks on, 1 week off in 28-day cycles, alongside best supportive care [1] [2].
  • Stratification and Endpoints: Randomization was stratified by prior use of trifluridine–tipiracil/regorafenib, RAS status, and duration of metastatic disease [3]. The primary endpoint was Overall Survival (OS), and key secondary endpoints included Progression-Free Survival (PFS), Objective Response Rate (ORR), Disease Control Rate (DCR), and safety [2].

This compound's Mechanism of Action

This compound is a highly selective oral tyrosine kinase inhibitor that specifically targets Vascular Endothelial Growth Factor Receptors (VEGFRs). The diagram below illustrates its role in inhibiting tumor angiogenesis.

fruquintinib_mechanism VEGF VEGF Ligand VEGFR VEGFR (1, 2, 3) VEGF->VEGFR Signaling Downstream Signaling (PI3K/AKT, RAS/MAPK) VEGFR->Signaling Angiogenesis Tumor Angiogenesis Signaling->Angiogenesis This compound This compound This compound->VEGFR Inhibits

Key Mechanisms:

  • Anti-angiogenic Effect: this compound potently inhibits VEGFR-1, VEGFR-2, and VEGFR-3, which are key receptors on endothelial cells that, when activated by VEGF ligands, promote signaling pathways leading to tumor angiogenesis [4].
  • Selectivity: Its high specificity for VEGFRs distinguishes it from earlier multi-targeted inhibitors like regorafenib and sorafenib, which also inhibit PDGFR, FGFR, and c-Kit. This selectivity is theorized to reduce off-target toxicity while maintaining potent anti-angiogenic activity [1] [4].

Key Insights for Professionals

  • Clinical Implications: FRESCO-2 data support this compound as a new global oral treatment option for refractory mCRC, demonstrating benefit regardless of prior regorafenib treatment [5].
  • Ethical and Design Considerations: A critical analysis highlights that using a placebo control in FRESCO-2, despite existing active therapies, is potentially problematic and may have amplified the perceived benefit of this compound [1]. This underscores the need to carefully evaluate control arm choices in trial design.
  • Cost-Effectiveness: Some analyses indicate this compound may have poor cost-effectiveness, with estimates exceeding commonly accepted thresholds [1]. This economic aspect is a crucial consideration for healthcare systems.

References

Fruquintinib safety profile comparison other VEGFR inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Safety Profile Comparison at a Glance

VEGFR-TKI Most Common AEs (All Grade) Notable Grade 3-4 AEs Key Safety Distinctions
Fruquintinib Hypertension (61%), HFSR (49%), fatigue [1] [2] Hypertension (21.2%), HFSR (10.8%) [2] High selectivity for VEGFR-1, -2, -3; lower off-target inhibition [3] [2]
Regorafenib HFSR, fatigue, diarrhea [4] HFSR, hyperbilirubinemia [4] Broader kinase profile; different AE profile with higher HFSR and hyperbilirubinemia vs. This compound [4]
Lenvatinib Hypertension, fatigue, diarrhea [5] N/A Strong FAERS signal for cardiac failure and cardiomyopathy [5]
Sunitinib Fatigue, diarrhea, nausea [5] N/A Strong FAERS signal for cardiac failure and cardiomyopathy [5]
Ponatinib N/A N/A Strong FAERS signal for cardiomyopathy [5]
Vandetanib N/A N/A Strong FAERS signal for Torsade de pointes/QT prolongation [5]

> FAERS = FDA Adverse Event Reporting System; HFSR = Hand-Foot Skin Reaction; N/A = Specific data not fully detailed in the provided search results for this summary table.


Detailed Safety and Methodology

The safety profiles of these drugs are directly linked to their mechanisms of action and the methodologies used to evaluate them.

Experimental & Data Collection Protocols

The comparative data is gathered through several robust study designs:

  • Systematic Reviews & Meta-Analyses: One analysis included 15 reports and 3,832 patients on this compound monotherapy. It pooled incidence rates and used odds ratios (OR) to compare the risk of specific cardiovascular events against a placebo, with statistical significance set at P < 0.001 [6].
  • Pharmacovigilance Studies: Analyses of the FDA Adverse Event Reporting System (FAERS) use disproportionality analysis. Signal strength is measured by multiple metrics, including the Reporting Odds Ratio (ROR) and Empirical Bayes Geometric Mean (EBGM). A higher value indicates a stronger potential safety signal [5].
  • Head-to-Head Clinical Comparisons: An ambispective observational cohort study directly compared 106 patients on this compound with 260 on regorafenib. The primary outcome was time-to-treatment failure (TTF), and adverse events were graded using standardized criteria (likely CTCAE), allowing for a direct comparison of toxicity frequency and severity [4].
Mechanism of Action and Selectivity

The following diagram illustrates the key difference in the targets of various VEGFR-TKIs, which underlies their distinct safety profiles.

This compound's high specificity for VEGFRs results in a strong "on-target" effect, effectively inhibiting angiogenesis but also consistently causing VEGF-inhibition-related hypertension [3] [2]. In contrast, the broader kinase inhibition of agents like regorafenib leads to a wider range of "off-target" adverse events [4] [2].

Management and Clinical Implications

  • Proactive Monitoring is Essential: For this compound, close monitoring of blood pressure is crucial, given the high incidence of hypertension. Proactive management with antihypertensives is often required [1].
  • Toxicity Profiles Guide Choice: The choice between agents can be influenced by a patient's comorbidities. For instance, a patient with a history of cardiac failure might not be an ideal candidate for lenvatinib or sunitinib, while a patient with difficult-to-control hypertension may require careful assessment before starting this compound [5] [1].
  • Dose Modification is Common: Managing AEs often involves treatment interruptions or dose reductions, which are common strategies with these TKIs. For example, in one real-world study, 93.1% of patients started regorafenib at a reduced dose, while 68.9% could tolerate this compound at the standard dose [4].

References

Fruquintinib progression-free survival advantage

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy Data Comparison

The table below summarizes the PFS advantage of fruquintinib from key clinical trials and real-world studies.

Treatment / Study Type Comparison / Control Median PFS (Months) Hazard Ratio (HR) for PFS (95% CI) Key Patient Population
This compound (FRESCO Trial) [1] Placebo 3.7 vs. 1.8 [1] 0.26 [1] Refractory mCRC (3rd+ line)
This compound (External Control Study) [2] [3] Other TKIs (regorafenib, apatinib, anlotinib) 3.71 vs. 2.49 [2] [3] 0.67 (0.48-0.94) [2] [3] Refractory mCRC (3rd+ line)
This compound + Immune Checkpoint Inhibitors (Retrospective Study) [4] This compound monotherapy 7.9 vs. 3.9 [4] Not provided [4] Advanced pMMR/MSS-type CRC

Detailed Experimental Protocols

For the key studies cited above, here are the detailed methodologies.

FRESCO Phase III Trial (NCT02314819) [1]
  • Objective: To evaluate the efficacy and safety of this compound versus placebo in patients with mCRC who had failed at least two prior systemic therapies.
  • Study Design: Randomized, double-blind, placebo-controlled, multicenter Phase III trial.
  • Patient Population: 416 patients with metastatic colorectal adenocarcinoma who had progressed after at least two lines of standard chemotherapy.
  • Intervention: Patients were randomized in a 2:1 ratio to receive either this compound (5 mg) or placebo once daily in 3-week cycles (3 weeks on/1 week off).
  • Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).
  • Assessment Method: Tumor imaging was performed every 8 weeks. Tumor response was assessed by a blinded independent radiology review committee according to Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.
Multi-center Effectiveness Comparison Study [2] [3]
  • Objective: To compare the effectiveness of this compound with other Tyrosine Kinase Inhibitors (TKIs) in a third-line setting using Real-World Data (RWD).
  • Study Design: A comparative analysis using a constructed external control cohort from RWD.
  • Data Sources:
    • This compound Group: Patient data from the this compound arm of the FRESCO trial.
    • Other TKIs Group: Real-world data from hospital records of patients treated with regorafenib, apatinib, or anlotinib.
  • Matching Method: Propensity Score Matching (PSM) was used to balance baseline characteristics between the two groups. Key variables included in the PSM model were gender, age, previous chemotherapy regimens, prior use of VEGF/EGFR inhibitors, presence of multiple metastases, liver metastases, and primary tumor site. A total of 128 patients were successfully matched in each group.
  • Primary Endpoint: Progression-Free Survival (PFS).
  • Statistical Analysis: PFS was evaluated using the Kaplan-Meier method, and the hazard ratio was estimated using a Cox proportional hazard model.

Mechanism of Action & Signaling Pathway

This compound is a highly selective oral inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) 1, 2, and 3 [1] [5]. The following diagram illustrates its targeted signaling pathway in angiogenesis inhibition.

G VEGF VEGF Ligand VEGFR VEGFR (1, 2, 3) VEGF->VEGFR Binds Pathway Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) VEGFR->Pathway Activates Angiogenesis Angiogenesis & Tumor Growth Pathway->Angiogenesis Promotes Fruqui This compound Fruqui->VEGFR Inhibits

Emerging Research and Combination Strategies

Research is exploring the potential of this compound beyond monotherapy and in broader patient groups.

  • Synergy with Immunotherapy: A 2025 retrospective study suggests that combining this compound with immune checkpoint inhibitors may double the median PFS compared to this compound monotherapy in advanced proficient mismatch repair/microsatellite stable (pMMR/MSS) colorectal cancer, a population typically less responsive to immunotherapy alone [4].
  • Overcoming Multi-TKI Resistance: Evidence from sarcoma studies indicates that this compound can demonstrate efficacy even after patients develop resistance to several other TKIs, highlighting its potential in heavily pre-treated populations [6].

Critical Considerations for Researchers

  • Precision of Selectivity: this compound's high selectivity for VEGFR-1, 2, and 3 is a key differentiator from earlier, multi-targeted TKIs like sunitinib and regorafenib, which may contribute to a distinct efficacy and safety profile [1].
  • Real-World Evidence (RWE) Validity: The comparative effectiveness study using an externally controlled cohort and PSM provides valuable real-world insights, though it carries inherent limitations compared to a head-to-head randomized controlled trial (RCT) [2] [3].
  • Dosing Strategy: Clinical experts note that starting at the 5 mg dose with quick follow-up for potential adjustment is a common approach to optimize tolerability while maintaining efficacy [7].

References

Fruquintinib combination therapy versus monotherapy outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Outcomes: Combination Therapy vs. Monotherapy

Study Type & Cancer Population Regimen Median Progression-Free Survival (PFS) Median Overall Survival (OS) Objective Response Rate (ORR) Disease Control Rate (DCR) Citation
Real-world (mCRC) Fruquintinib + PD-1 inhibitor 5.1 months 14.6 months 15.6% 80.5% [1]
This compound monotherapy (Historical control) ~3.7 months (FRESCO-2 trial) ~7.4 months (FRESCO-2 trial) ~1% (FRESCO-2 trial) ~56% (FRESCO-2 trial) [2]
Retrospective Study (Advanced CRC) This compound + Immune Checkpoint Inhibitor 7.9 months 10.0 months Information missing Information missing [3]
This compound monotherapy 3.9 months 10.3 months Information missing Information missing [3]
Retrospective (MSS/pMMR mCRC) This compound + PD-1/PD-L1 inhibitor 7.0 months (PD-1) / 8.3 months (PD-L1) Information missing 7.9% (PD-1) / 20.0% (PD-L1) 74.6% (PD-1) / 60.0% (PD-L1) [4] [5]

Key Experimental Protocols

The data in the table above is derived from rigorous clinical studies. Here are the methodologies for the key research cited:

  • Study 1: Real-world data on this compound + PD-1 inhibitors [1]

    • Design: A single-center, retrospective study.
    • Participants: 77 patients with MSS/pMMR mCRC.
    • Intervention: Patients received this compound combined with a PD-1 inhibitor (including sintilimab, camrelizumab, etc.). This compound was administered orally at 3-5 mg once daily for 2 weeks on/1 week off in a 21-day cycle. PD-1 inhibitors were given intravenously on day 1 of each cycle.
    • Endpoints: Primary endpoints were PFS and OS. Tumor response was assessed radiologically every two cycles per Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.
  • Study 2: Comparison with Monotherapy [3]

    • Design: A retrospective study comparing two cohorts.
    • Participants: 75 patients with advanced pMMR/MSS-type colorectal cancer.
    • Intervention: One group received this compound monotherapy, the other received this compound combined with an immune checkpoint inhibitor.
    • Endpoints: The primary endpoints were PFS and OS.
  • Study 3: Phase IV Safety Analysis [6]

    • Design: A subgroup analysis of a large Phase IV study (NCT04005066).
    • Participants: 2,798 real-world patients with mCRC.
    • Intervention: Compared safety of this compound monotherapy (1,888 patients) versus combination therapy with chemotherapy and/or immunotherapy (910 patients).
    • Endpoints: Safety profiles, including incidence of Treatment-Emergent Adverse Events (TEAEs) and Treatment-Related Adverse Events (TRAEs).

Mechanisms of Action and Synergy

The rationale for combining this compound with immunotherapy is based on their complementary mechanisms of action, which can create a more favorable environment for anti-tumor activity, especially in immunologically "cold" MSS/PMMR tumors.

G cluster_1 This compound Mechanism (Anti-angiogenesis) cluster_2 PD-1 Inhibitor Mechanism (Immunotherapy) This compound This compound VEGFR VEGFR This compound->VEGFR Inhibits PD1_Inhibitor PD1_Inhibitor PD-1 PD-1 PD1_Inhibitor->PD-1 Blocks Tumor Angiogenesis Tumor Angiogenesis VEGFR->Tumor Angiogenesis Promotes Immune Suppressive\nMicroenvironment Immune Suppressive Microenvironment Tumor Angiogenesis->Immune Suppressive\nMicroenvironment Leads to T Cell Activation T Cell Activation Immune Suppressive\nMicroenvironment->T Cell Activation Impedes T Cell T Cell T Cell->PD-1 Expresses PD-L1 PD-L1 PD-1->PD-L1 Binds to (Inhibits T Cell) PD-1 Blockade PD-1 Blockade PD-1 Blockade->T Cell Activation Enables Tumor Cell Killing Tumor Cell Killing T Cell Activation->Tumor Cell Killing Leads to

Diagram: Synergistic Mechanism of this compound and PD-1 Inhibitor Combination. This compound normalizes the tumor vasculature and alleviates the immune-suppressive microenvironment, thereby enhancing the activity of PD-1 inhibitor-activated T cells [4] [7] [8].

Safety and Tolerability Profile

The combination regimen demonstrates a manageable and predictable safety profile, with adverse events being primarily related to the known effects of each drug class.

  • Common Adverse Events: The most common treatment-related adverse events (TRAEs) for both monotherapy and combination therapy are palmar-plantar erythrodysesthesia (PPES or hand-foot syndrome) and hypertension [6]. A meta-analysis reported an incidence rate of grade 3-4 adverse events of 21% for the combination, indicating acceptable tolerability [7].
  • Monotherapy vs. Combination: In the large phase IV safety study, grade ≥3 TEAEs occurred in 23.94% of the monotherapy group and 26.06% of the combination therapy group, suggesting only a modest increase in severe side effects with combination therapy [9] [6].
  • Management: These toxicities are considered manageable in clinical practice. Proactive monitoring and management of blood pressure are recommended for patients receiving this combination [2].

Research Conclusions and Future Directions

  • Efficacy Summary: Current evidence strongly suggests that combining this compound with PD-1 inhibitors can extend median PFS compared to this compound monotherapy in patients with refractory MSS/pMMR mCRC [4] [1] [3]. The benefit for overall survival is less clear and may require further investigation [3].
  • Clinical Implications: This combination represents a promising later-line treatment strategy for a patient population with historically limited options. The manageable safety profile supports its potential for use in real-world settings [7] [6] [2].
  • Future Research: While real-world and retrospective data are encouraging, large-scale, randomized Phase III trials are needed to conclusively establish the superiority of the combination over monotherapy. Future research should also focus on identifying predictive biomarkers to select patients most likely to benefit from this approach [7] [2].

References

Fruquintinib efficacy in MSS versus MSI-H colorectal cancer

Author: Smolecule Technical Support Team. Date: February 2026

Fruquintinib Efficacy and Mechanism of Action

This compound is an oral, highly selective tyrosine kinase inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFR)-1, -2, and -3 to inhibit tumor angiogenesis [1] [2]. The table below summarizes its key efficacy data from pivotal clinical trials.

Trial Name Patient Population Median PFS (Months) Median OS (Months) ORR Common Adverse Events (≥20%)
FRESCO (China Ph III) [1] [2] Refractory mCRC 3.7 vs. 1.8 (Placebo) 9.3 vs. 6.6 (Placebo) 4.7% Hypertension, hand-foot syndrome, proteinuria
FRESCO-2 (Global Ph III) [3] Refractory mCRC Not Specified in Results 7.4 vs. 4.8 (Placebo) Not Specified in Results Hypertension, palmar-plantar erythrodysesthesia, proteinuria, dysphonia, abdominal pain, diarrhea, asthenia

This compound's Role in MSS vs. MSI-H mCRC

The utility of this compound differs significantly between MSS and MSI-H mCRC subtypes, not due to its own mechanism, but because of the established effectiveness of immunotherapy in MSI-H patients.

  • In MSS mCRC ( ~95% of cases): This population is generally resistant to immunotherapy (e.g., PD-1 inhibitors) alone [4] [5]. Therefore, the key clinical research focus for this compound in MSS mCRC is its combination with Immune Checkpoint Inhibitors (ICIs). The rationale is that this compound may modulate the tumor immune microenvironment, enhancing the effect of ICIs [4] [2].
  • In MSI-H/dMMR mCRC ( ~5% of cases): Immunotherapy (PD-1 inhibitors like pembrolizumab) is the standard first-line therapy, having demonstrated superior efficacy over chemotherapy in this population [5]. Consequently, there is less clinical impetus to study this compound monotherapy in this group.
Efficacy of this compound Combined with Immunotherapy in MSS mCRC

Several studies have explored the combination of this compound and PD-1 inhibitors for later-line treatment of MSS mCRC. The outcomes are summarized below.

Study Type Regimen Patient Population Median PFS (Months) Median OS (Months) ORR Key Findings
Real-World Study [5] This compound + PD-1 inhibitor MSS/pMMR mCRC (3rd line+) 5.1 14.6 Not specified Beneficial for patients with lung metastases or no prior VEGF inhibitor use.
Retrospective Analysis [4] [6] This compound + PD-1/PD-L1 inhibitor MSS/pMMR mCRC (3rd line+) 7.0 (PD-1) / 8.3 (PD-L1) Not specified 7.9% (PD-1) / 20.0% (PD-L1) No significant efficacy difference between PD-1 and PD-L1 inhibitor combinations. Manageable toxicity.
Phase Ib/II Trial [5] This compound + Sintilimab (PD-1) MSS/pMMR mCRC 6.9 20.0 20.0% Promising efficacy and improved tolerance.

Experimental Insights and Protocols

The following diagram illustrates the synergistic mechanism of combining this compound with immunotherapy, a key concept in its application for MSS mCRC.

G Mechanism of this compound and Immunotherapy Combination cluster_pre Pre-Treatment Tumor Microenvironment (MSS/pMMR) cluster_post Post-Treatment Effects PreTME Immunosuppressive Tumor Microenvironment PreAngio Abnormal Tumor Vasculature PreTcell Limited T-cell Infiltration PostTME Reprogrammed Immune Microenvironment PostTcell Enhanced T-cell Infiltration & Activation PostTME->PostTcell Promotes Immune Activity PostAngio Vascular Normalization PostAngio->PostTcell Enables Immune Cell Access TumorKill Tumor Cell Death PostTcell->TumorKill Directs Anti-Tumor Response Fruq This compound Fruq->PostTME Modulates Microenvironment Fruq->PostAngio Inhibits VEGFR-1,2,3 ICI Immune Checkpoint Inhibitor (anti-PD-1/PD-L1) ICI->PostTcell Blocks PD-1/PD-L1

Key experimental evidence supporting this mechanism comes from a 2025 study showing this compound inhibits colorectal cancer cell migration and invasion by modulating the epithelial-mesenchymal transition (EMT) via the TGF-β/Smad signaling pathway [7].

Core Experimental Protocol [7]:

  • Cell Lines: Human CRC cells (HCT-116 and LOVO).
  • Treatment: Cells were treated with this compound at various concentrations (0, 50, 100, 150, 200 μM).
  • Functional Assays:
    • Cell Counting Kit-8 (CCK-8) & Colony Formation Assay: To assess proliferation.
    • Wound Healing & Transwell Assay (with/without Matrigel): To evaluate migration and invasion.
  • Mechanistic Investigation:
    • RNA Sequencing & Bioinformatics: To identify affected pathways (EMT was highlighted).
    • Western Blot: To measure protein levels of E-cadherin, N-cadherin, Vimentin, MMP9, and SMAD2/3.
    • Pathway Rescue: Used a TGF-β receptor agonist (KRFK TFA) to confirm the pathway's role.

Interpretation Guide for Researchers

  • Context of Data: The promising data for This compound + ICI in MSS mCRC comes from early-phase and retrospective studies. While these results are compelling and provide a strong rationale for use in later-line settings, confirmation from large-scale Phase III clinical trials is still needed.
  • Clinical Implication: For researchers designing trials, the combination strategy represents a viable path to overcome immunotherapy resistance in MSS mCRC. The manageable safety profile is a key positive factor.
  • Future Directions: Research is ongoing to identify biomarkers (e.g., changes in myeloid-derived suppressor cells) that can more precisely select patients who will benefit most from this combination therapy [5].

References

Fruquintinib cross-trial comparison other TKIs

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Profile and Mechanism of Action

Fruquintinib is a highly selective oral inhibitor of VEGFR-1, -2, and -3 [1] [2]. Its key differentiator is its high selectivity for VEGFRs, which is designed to minimize off-target toxicities and provide more consistent target coverage compared to earlier, less selective TKIs [1] [2].

The drug is approved in China under the brand name ELUNATE and in the U.S. as Fruzaqla for the treatment of metastatic colorectal cancer (mCRC) in patients who have been previously treated with fluoropyrimidine, oxaliplatin, and irinotecan [1] [2]. The recommended dosage is 5 mg once daily for 21 days, followed by 7 days off, in a 28-day cycle [3].

Efficacy and Safety Comparison

The following tables summarize comparative data on the efficacy and safety of this compound versus other relevant agents, compiled from clinical trials and real-world studies.

Table 1: Efficacy Outcomes from Key Clinical Trials

Drug / Study Primary Target(s) Trial / Context Median PFS (Months) Median OS (Months) Objective Response Rate (ORR)
This compound (FRESCO) [4] [1] VEGFR-1, -2, -3 Third-line mCRC (Phase III) 3.7 9.3 4.7%
This compound (vs. Other TKIs) [4] VEGFR-1, -2, -3 Third-line mCRC (Post-PSM RWD Comparison) 3.71 vs. 2.49 (HR=0.67) Data not reported Data not reported
Regorafenib (CORRECT) [1] [5] VEGFR-1, -2, -3, PDGFR, FGFR Third-line mCRC (Phase III) 1.9 6.4 1.0%
Apatinib (Phase II) [1] VEGFR-2 Third-line mCRC (Phase II) 2.6 6.5 2.8%
Bevacizumab (AVF2107g) [1] VEGF-A First-line mCRC (with chemo) 10.6 20.3 44.8%

Table 2: Safety and Tolerability Profile

Parameter This compound Regorafenib Apatinib
Common Adverse Events (AEs) Hypertension, fatigue, hand-foot syndrome, proteinuria, diarrhea, hypothyroidism [6] [1] [3] Hand-foot skin reaction, hypertension, fatigue [1] [5] Hypertension, proteinuria, hand-foot syndrome [1]
Notable AE Differences ≥Grade 3 hypertension more common [5] Any grade hand-foot reaction and hyperbilirubinemia more frequent [5] Not fully reported in search results
Hepatotoxicity Aminotransferase elevations common; clinically apparent liver injury rare (Likelihood score: E*) [6] Has been implicated in instances of acute liver injury [6] Not reported in search results
Dosing in Practice Majority (68.9%) tolerated at standard dose [5] Majority (93.1%) required a reduced dose [5] Not reported in search results
Treatment Duration Median TTF: 3.1 months [5] Median TTF: 2.7 months [5] Not reported in search results

Key Findings from Comparative Studies:

  • This compound vs. Other TKIs: A propensity score-matched study using real-world data showed this compound provided a statistically significant improvement in median PFS compared to a pool of other TKIs (3.71 vs. 2.49 months; HR=0.67) [4].
  • This compound vs. Regorafenib: A direct ambispective cohort study concluded that Regorafenib and this compound have similar efficacy in terms of Time to Treatment Failure (TTF) and Overall Survival (OS), though their safety profiles differ in frequency of specific AEs [5].
  • Sequencing Consideration: The same cohort study suggested a sequence of regorafenib followed by this compound may lead to longer OS compared to the reverse sequence (28.1 vs. 18.4 months), though this finding requires further validation [5].

Experimental Methodology

For the key studies cited, here are the essential methodological details.

1. FRESCO Phase III Trial (NCT02314819) [4] [1]

  • Objective: To evaluate the efficacy and safety of this compound plus best supportive care (BSC) versus placebo plus BSC in patients with mCRC.
  • Population: 416 Chinese patients with metastatic CRC that had progressed after at least two lines of standard chemotherapy.
  • Design: Randomized, double-blind, placebo-controlled, multicenter Phase III trial.
  • Endpoints:
    • Primary: Overall Survival (OS).
    • Secondary: Progression-Free Survival (PFS), Objective Response Rate (ORR), Disease Control Rate (DCR), and safety.

2. Real-World Effectiveness Comparison Study [4]

  • Objective: To compare the efficacy of this compound versus other TKIs (regorafenib, apatinib, anlotinib) in a third-line mCRC setting using real-world data (RWD).
  • Population & Design:
    • This compound group: Patients from the FRESCO trial.
    • Other TKIs group: Patients from a real-world hospital database.
    • Matching: A 1:1 propensity score matching (PSM) was performed on 128 patients in each group to balance baseline characteristics (e.g., gender, age, prior therapies, metastasis sites).
  • Statistical Analysis: Kaplan-Meier method for PFS; Cox proportional hazard model for Hazard Ratios (HRs) and 95% Confidence Intervals (CIs).

3. This compound and Immunotherapy Combination Study [7]

  • Objective: To investigate the combined effect of this compound and an anti-PD-1 antibody (sintilimab) on microsatellite-stable (MSS) CRC.
  • In Vivo Model: Mouse allograft tumor models using CT26 (MSS) and MC38 (MSI) colon cancer cells.
  • Treatment Groups: Included control, this compound alone, anti-PD-1 alone, and the combination.
  • Mechanistic Analysis: Flow cytometry to analyze immune cell populations (CD8+ T cells, MDSCs) in blood, spleen, and tumors; immunofluorescence to assess angiogenesis.

Mechanisms and Workflows

The diagram below illustrates the core mechanism of this compound and the workflow for the key comparative efficacy study.

G This compound Mechanism: Selective VEGFR Inhibition node1 VEGF Ligand node2 VEGFR (1,2,3) node1->node2 Binds to node3 Angiogenesis & Tumor Growth node2->node3 Activates node4 This compound (Inhibition) node4->node2 Blocks

G RWD Comparative Study Workflow cluster_1 Study Arms node1 Data Collection node2 Propensity Score Matching (PSM) node3 Comparative Analysis node2->node3 128 pts per group node4 Result node3->node4 Primary Endpoint: PFS a1 This compound Arm (FRESCO Trial) a1->node2 a2 Other TKI Arm (Real-World Data) a2->node2

Future Research Directions

Current investigations are exploring the potential of this compound beyond monotherapy. A key area is its combination with immunotherapy, particularly for microsatellite-stable (MSS) mCRC, which is typically unresponsive to immune checkpoint inhibitors alone [7]. Preclinical studies suggest that this compound can alter the tumor immune microenvironment, enhancing the infiltration and function of CD8+ T cells, which may synergize with anti-PD-1 therapy [7]. Several clinical trials are ongoing to evaluate these combinations in various solid tumors, including a registrational Phase II study in advanced endometrial cancer [2].

References

Health-Related Quality of Life and Efficacy Data from FRESCO-2

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize the key efficacy and quality of life outcomes from the FRESCO-2 trial, a pivotal global, double-blind, placebo-controlled phase III study.

Table 1: Key Efficacy Outcomes from FRESCO-2 [1]

Outcome Measure Fruquintinib + BSC (n=461) Placebo + BSC (n=230) Hazard Ratio (HR)
Median Overall Survival (OS) 7.4 months 4.8 months Not Reported
Median Progression-Free Survival (PFS) 3.7 months 1.8 months Not Reported
Disease Control Rate (DCR) 55.5% 16.1% Not Applicable

Table 2: Health-Related Quality of Life (HRQoL) Outcomes from FRESCO-2 [2]

Assessment Tool / Domain This compound + BSC Placebo + BSC Hazard Ratio (HR; 95% CI)
EORTC QLQ-C30 Global Health Status (GHS)
• Median Time to Deterioration (TTD) 2.1 months 1.8 months 0.9 (0.7-1.0)
• Patients with stable/improved scores at EOT 38.3% 36.5% Not Applicable
EQ-5D Visual Analog Scale (VAS)
• Median Time to Deterioration (TTD) 2.6 months 1.9 months 0.8 (0.6-0.9)
• Patients with stable/improved scores at EOT 47.9% 42.7% Not Applicable
ECOG Performance Status TTD (to ≥2 or death) 6.6 months 2.9 months 0.6 (0.4-0.7)

BSC: Best Supportive Care; EOT: End of Treatment; ECOG: Eastern Cooperative Oncology Group.

Detailed Experimental Protocol of FRESCO-2 HRQoL Analysis

For professionals seeking to understand the methodological rigor behind these data, here is a detailed breakdown of the experimental protocol used in the FRESCO-2 HRQoL analysis [2].

  • Trial Design: The FRESCO-2 study was a global, randomized, double-blind, placebo-controlled Phase III clinical trial conducted across 153 sites in the US, Europe, Japan, and Australia.
  • Patient Population: The trial enrolled 691 adults with refractory mCRC. Patients were eligible if they had progressed on or were intolerant to all standard therapies (including chemotherapy, anti-VEGF agents, and anti-EGFR agents if RAS wild-type). Patients were required to have an ECOG performance status of 0 or 1.
  • Intervention and Dosing:
    • Experimental Arm: Patients received This compound (5 mg) orally once daily for three weeks, followed by one week off, in 28-day cycles, plus Best Supportive Care (BSC).
    • Control Arm: Patients received a matching placebo on the same schedule plus BSC.
  • HRQoL Assessment Tools and Methodology:
    • Instruments: HRQoL was assessed using two validated tools: the European Organisation for Research and Treatment of Cancer Quality of Life Questionnaire Core 30 (EORTC QLQ-C30) and the EuroQol 5-Dimension 5-Level (EQ-5D-5L) questionnaire.
    • Primary HRQoL Endpoints: The pre-specified primary analysis was Time to Deterioration (TTD), defined as the time from randomization to the first onset of a clinically meaningful worsening in score (as defined by established Minimally Important Differences [MIDs]), without subsequent improvement, or death.
    • Assessment Schedule: Questionnaires were administered at baseline, every two cycles (every 8 weeks) during treatment, and at the end of the treatment visit.
    • Statistical Analysis: TTD was analyzed using the Kaplan-Meier method and compared between arms using a stratified log-rank test and Cox proportional hazards model. The study was not powered for statistical significance on HRQoL endpoints, and p-values were not reported for the HRQoL results.

Mechanism of Action and Trial Workflow

This compound's favorable efficacy and quality of life profile are linked to its highly selective mechanism. The diagrams below illustrate its targeted action and the flow of the clinical trial that generated the HRQoL data.

pipeline This compound This compound Highly Selective Inhibition Highly Selective Inhibition This compound->Highly Selective Inhibition VEGFR VEGFR Blocks VEGF Signaling Blocks VEGF Signaling VEGFR->Blocks VEGF Signaling Angiogenesis Angiogenesis Suppresses Tumor Blood Supply Suppresses Tumor Blood Supply Angiogenesis->Suppresses Tumor Blood Supply TumorGrowth TumorGrowth Delayed Disease Progression Delayed Disease Progression TumorGrowth->Delayed Disease Progression Highly Selective Inhibition->VEGFR Blocks VEGF Signaling->Angiogenesis Suppresses Tumor Blood Supply->TumorGrowth

This compound's selective anti-angiogenic mechanism inhibits tumor growth by blocking VEGF signaling through VEGFR-1, -2, and -3, with a cleaner profile potentially contributing to preserved HRQoL [3] [4].

pipeline cluster_0 Patient Population & Randomization cluster_1 Intervention & Follow-up Heavily Pretreated mCRC (N=691) Heavily Pretreated mCRC (N=691) Randomization Randomization Heavily Pretreated mCRC (N=691)->Randomization This compound + BSC (n=461) This compound + BSC (n=461) Randomization->this compound + BSC (n=461) Placebo + BSC (n=230) Placebo + BSC (n=230) Randomization->Placebo + BSC (n=230) Intervention 28-Day Cycles: 3 weeks on / 1 week off This compound + BSC (n=461)->Intervention Placebo + BSC (n=230)->Intervention HRQoL Assessment HRQoL Assessment (EORTC QLQ-C30, EQ-5D-5L) Baseline, every 2 cycles, EOT Intervention->HRQoL Assessment Statistical Analysis Statistical Analysis (TTD, LS Mean Change) HRQoL Assessment->Statistical Analysis Primary Outcome Primary Outcome HRQoL preserved vs. Placebo Statistical Analysis->Primary Outcome

FRESCO-2 HRQoL assessment workflow, from patient randomization through statistical analysis of time to deterioration (TTD) [2] [1].

Interpretation and Research Context

  • Clinical Significance: The preservation of HRQoL, coupled with a statistically significant improvement in survival, is a critical outcome in the late-line mCRC setting. This suggests that the clinical benefit of this compound is not achieved at the cost of patient well-being [2].
  • Safety and Tolerability: While the FRESCO-2 trial showed that 62.7% of patients in the this compound group experienced Grade 3 or 4 adverse events (compared to 50.4% with placebo), the most common events (hypertension, asthenia, hand-foot syndrome) are generally manageable with supportive care and dose modifications [1]. This manageable safety profile is consistent with its high selectivity for VEGFR.
  • Position in Treatment Pathway: Based on this data, health technology assessment bodies like the UK's NICE recommend this compound as a third-line or later option for mCRC, particularly when the combination of trifluridine–tipiracil with bevacizumab is not suitable [5].

References

Fruquintinib subgroup analysis biomarker identification

Author: Smolecule Technical Support Team. Date: February 2026

Subgroup Efficacy and Comparative Performance Data

The efficacy of Fruquintinib has been evaluated across different patient subgroups and compared to other Tyrosine Kinase Inhibitors (TKIs) in clinical and real-world studies.

TABLE 1: this compound Efficacy by Subgroup in Refractory mCRC (FRESCO-2 Post-Hoc Analysis) [1]

Subgroup by Metastatic Site Median Overall Survival (this compound) Hazard Ratio (HR) for OS
Liver-only metastases Data not specified Improved (statistically significant)
Lung-only metastases 14.1 months Not statistically significant (improved trend)
Bone metastases (with/without other sites) Data not specified Improved (statistically significant)
Peritoneal disease (with/without other sites) Data not specified Improved (statistically significant)
  • Key Conclusion from FRESCO-2: The analysis demonstrated that this compound improves overall survival across most subgroups defined by baseline metastatic sites, underscoring its broad applicability. The lack of statistical significance in the lung-only subgroup was attributed to a small sample size and an unexpectedly favorable outcome in the placebo arm, though improved disease control was still observed [1].

TABLE 2: this compound vs. Other TKIs in Third-Line mCRC (Real-World Comparison) [2]

Comparison Median Progression-Free Survival (PFS) Hazard Ratio (HR) for PFS
This compound 3.71 months Reference
Other TKIs (Regorafenib, Apatinib, Anlotinib) 2.49 months 0.67 (95% CI: 0.48-0.94)
  • Key Subgroup Benefits: The study found that this compound showed a significant PFS benefit over other TKIs in specific patient subgroups [2]:
    • Those with lung metastasis (HR=0.65, 95% CI 0.43-0.98)
    • Those with left-sided primary tumors (HR=0.62, 95% CI 0.42-0.90)
    • Those with multiple metastasis sites (HR=0.68, 95% CI 0.48-0.97)

Experimental Insights into Mechanism of Action

While not yet used for patient stratification in the clinic, recent experimental studies have uncovered specific molecular mechanisms that shed light on how this compound exerts its anti-tumor effects. The following diagram illustrates a key signaling pathway identified in preclinical research.

This compound Inhibits CRC Invasion via TGF-β/Smad TGF-β Signal TGF-β Signal TGF-β Receptor TGF-β Receptor TGF-β Signal->TGF-β Receptor p-SMAD2/3 p-SMAD2/3 TGF-β Receptor->p-SMAD2/3 SMAD4 Complex SMAD4 Complex p-SMAD2/3->SMAD4 Complex EMT Transcription EMT Transcription SMAD4 Complex->EMT Transcription Cell Migration & Invasion Cell Migration & Invasion EMT Transcription->Cell Migration & Invasion E-cadherin (Epithelial) E-cadherin (Epithelial) EMT Transcription->E-cadherin (Epithelial) N-cadherin (Mesenchymal) N-cadherin (Mesenchymal) EMT Transcription->N-cadherin (Mesenchymal) Vimentin Vimentin EMT Transcription->Vimentin This compound This compound This compound->p-SMAD2/3 Suppresses This compound->E-cadherin (Epithelial) Upregulates This compound->N-cadherin (Mesenchymal) Downregulates This compound->Vimentin Downregulates

Detailed Experimental Protocol for Mechanistic Study [3]:

  • Cell Lines: Human colorectal cancer cells (HCT-116 and LOVO).
  • Proliferation Assays: Cell Counting Kit-8 (CCK-8) and colony formation assays were used to measure the inhibitory effect of this compound on cell proliferation.
  • Migration & Invasion Assays: Wound healing and Transwell assays (with or without Matrigel coating) were performed to assess the drug's impact on cell migration and invasion capabilities.
  • Bioinformatic Analysis: RNA sequencing was conducted on treated cells to identify differentially expressed genes and affected pathways. This analysis pointed to the Epithelial-Mesenchymal Transition (EMT) pathway.
  • Protein Validation: Western blot analysis was used to confirm the regulation of key proteins, including E-cadherin, N-cadherin, Vimentin, and components of the TGF-β/Smad pathway (SMAD2/3).
  • Rescue Experiments: A TGF-β receptor agonist (KRFK TFA) was used to reactivate the pathway. This intervention reversed the inhibitory effects of this compound on cell migration and invasion, confirming the pathway's role.

Interpretation and Research Directions

The search results indicate that predictive biomarkers for this compound are not yet established. The subgroup analyses are based on clinical and pathological characteristics rather than molecular biomarkers. The modulation of the TGF-β/Smad pathway and EMT markers represents a potential mechanistic biomarker that requires further clinical validation [3].

For researchers, the current evidence supports:

  • Clinical Utility: this compound demonstrates consistent efficacy across various patient subgroups in the refractory mCRC setting, regardless of metastatic site [1].
  • Mechanistic Hypothesis: The anti-tumor activity extends beyond anti-angiogenesis to include the inhibition of invasion and metastasis via the TGF-β/Smad/EMT axis [3].
  • Future Research: There is a significant opportunity to discover and validate molecular biomarkers (e.g., from the TGF-β pathway) that can predict which patients are most likely to respond to this compound, moving towards more personalized therapy.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

393.13247072 Da

Monoisotopic Mass

393.13247072 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

49DXG3M5ZW

Drug Indication

Fruquintinib is indicated for the treatment of adult patients with metastatic colorectal cancer (mCRC) who have been previously treated with fluoropyrimidine-, oxaliplatin-, and irinotecan-based chemotherapy, an anti-VEGF therapy, and, if RAS wild-type and medically appropriate, an anti-EGFR therapy.
Treatment of colorectal carcinoma

Livertox Summary

Fruquintinib is a small molecule inhibitor of vascular endothelial growth factor (VEGF) receptors that is used in adults with metastatic, heavily pretreated colorectal cancer. Fruquintinib is associated with transient elevations in serum aminotransferase during therapy and is likely to result in clinically apparent liver injury in a proportion of patients.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors
Antineoplastic Agents

Mechanism of Action

Fruquintinib is a small-molecule kinase inhibitor of vascular endothelial growth factor receptors (VEGFR)-1, -2, and -3 with IC50 values of 33, 35, and 0.5 nM, respectively

Absorption Distribution and Excretion

The fruquintinib steady-state geometric mean (% coefficient of variation [CV]) maximum concentration (Cmax) is 300 ng/mL (28%) and the area under the concentration-time curve for the dosing interval (AUC0-24h) is 5880 ng∙h/mL (29%) at the recommended dosage. The fruquintinib Cmax and AUC0-24h are dose-proportional across the dosage range of 1 to 6 mg (0.2 to 1.2 times the recommended dosage). Fruquintinib steady state is achieved after 14 days with a mean AUC0-24h accumulation of 4-fold. The fruquintinib median (min, max) time to Cmax is approximately 2 hours (0, 26 hours). No clinically significant differences in fruquintinib pharmacokinetics were observed following administration of a high-fat meal (800 to 1000 calories, 50% fat).
Following oral administration of a 5 mg radiolabeled fruquintinib dose, approximately 60% of the dose was recovered in urine (0.5% unchanged) and 30% of the dose was recovered in feces (5% unchanged).
The mean (SD) apparent volume of distribution of fruquintinib is approximately 46 (13) L.
The apparent clearance (SD) of fruquintinib is 14.8 (4.4) mL/min.

Metabolism Metabolites

Fruquintinib is primarily eliminated by CYP450 and non-CYP450 (i.e., sulfation and glucuronidation) metabolism. CYP3A and to a lesser extent CYP2C8, CYP2C9, and CYP2C19 are the CYP450 enzymes involved in fruquintinib's metabolism.

Wikipedia

Fruquintinib

Biological Half Life

The fruquintinib's mean (SD) elimination half-life is approximately 42 (11) hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Sun Q, Zhou J, Zhang Z, Guo M, Liang J, Zhou F, Long J, Zhang W, Yin F, Cai H, Yang H, Zhang W, Gu Y, Ni L, Sai Y, Cui Y, Zhang M, Hong M, Sun J, Yang Z, Qing W, Su W, Ren Y. Discovery of fruquintinib, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy. Cancer Biol Ther. 2014 Sep 24:0. [Epub ahead of print] PubMed PMID: 25482937.
2: Gu Y, Wang J, Li K, Zhang L, Ren H, Guo L, Sai Y, Zhang W, Su W. Preclinical pharmacokinetics and disposition of a novel selective VEGFR inhibitor fruquintinib (HMPL-013) and the prediction of its human pharmacokinetics. Cancer Chemother Pharmacol. 2014 Jul;74(1):95-115. doi: 10.1007/s00280-014-2471-3. Epub 2014 May 11. PubMed PMID: 24817647.

Explore Compound Types